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  • Product: N,N-Diethylglycine methyl ester
  • CAS: 30280-35-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of N,N-Diethylglycine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals Introduction N,N-Diethylglycine methyl ester, also known as methyl 2-(diethylamino)acetate, is a tertiary amine and an ester derivative of the amino acid gl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylglycine methyl ester, also known as methyl 2-(diethylamino)acetate, is a tertiary amine and an ester derivative of the amino acid glycine. Its unique bifunctional nature, possessing both a reactive ester group and a tertiary amine, makes it a valuable building block in organic synthesis and a compound of interest in pharmaceutical and medicinal chemistry. Tertiary amines are prevalent in many FDA-approved drugs, where they can enhance solubility and play a key role in the drug's biological activity.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of N,N-Diethylglycine methyl ester, offering insights for its application in research and drug development.

Physicochemical Properties

N,N-Diethylglycine methyl ester is a colorless to light yellow liquid at room temperature.[2] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 30280-35-4[3]
Molecular Formula C₇H₁₅NO₂[3]
Molecular Weight 145.20 g/mol [3]
Appearance Colorless to light orange to yellow clear liquid[2]
Boiling Point 86 °C / 57 mmHg[2]
Flash Point 55 °C[2]
Specific Gravity 0.93[2]
Refractive Index 1.42[2]
Purity >98.0% (GC)[2]

Synthesis of N,N-Diethylglycine Methyl Ester

The synthesis of N,N-disubstituted glycine esters can be achieved through a two-step process involving the formation of a chloroacetate followed by nucleophilic substitution with a secondary amine.[4] A general protocol for the synthesis of N,N-Diethylglycine methyl ester is outlined below.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Methyl Chloroacetate

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Add methanol to the flask and cool it in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the cooled methanol with continuous stirring. The reaction is exothermic and generates HCl gas.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the resulting methyl chloroacetate can be used directly in the next step or purified by distillation.

Step 2: Synthesis of N,N-Diethylglycine Methyl Ester

  • In a separate reaction vessel, place the synthesized methyl chloroacetate.

  • Add an excess of diethylamine to the methyl chloroacetate at room temperature with stirring.[4]

  • The reaction is typically stirred for 1-2 hours at room temperature.[4]

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, the excess diethylamine and any solvent can be removed under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure N,N-Diethylglycine methyl ester.

Synthesis_Pathway Chloroacetyl chloride Chloroacetyl chloride Methyl chloroacetate Methyl chloroacetate Chloroacetyl chloride->Methyl chloroacetate Step 1 Methanol Methanol Methanol->Methyl chloroacetate N,N-Diethylglycine methyl ester N,N-Diethylglycine methyl ester Methyl chloroacetate->N,N-Diethylglycine methyl ester Step 2 Diethylamine Diethylamine Diethylamine->N,N-Diethylglycine methyl ester

Caption: Synthesis of N,N-Diethylglycine methyl ester.

Reactivity Profile

The chemical reactivity of N,N-Diethylglycine methyl ester is dictated by its two primary functional groups: the ester and the tertiary amine.

Reactions of the Ester Group
  • Hydrolysis: The ester group can be hydrolyzed under both acidic and basic conditions to yield N,N-diethylglycine and methanol. Basic hydrolysis (saponification) is typically irreversible and goes to completion.[5] The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.[6]

  • Transesterification: This reaction involves the conversion of the methyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst.[7] For example, reacting N,N-Diethylglycine methyl ester with ethanol would yield N,N-diethylglycine ethyl ester and methanol. This process is an equilibrium reaction, and an excess of the reactant alcohol is often used to drive the reaction to completion.[1]

Reactions of the Tertiary Amine Group

The tertiary amine group in N,N-Diethylglycine methyl ester is a nucleophilic and basic center. It can participate in a variety of reactions, including:

  • Salt Formation: As a base, it readily reacts with acids to form quaternary ammonium salts.

  • Oxidation: Tertiary amines can be oxidized to form N-oxides.

  • Role in Drug Metabolism: In a biological context, tertiary amines can be metabolized by cytochrome P450 enzymes, which can lead to the formation of various metabolites through reactions like N-dealkylation and N-oxidation.[8]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃), a singlet for the methylene protons adjacent to the carbonyl group (N-CH₂-C=O), a quartet for the methylene protons of the ethyl groups (N-CH₂-CH₃), and a triplet for the methyl protons of the ethyl groups (N-CH₂-CH₃). For the related compound, N,N-dimethylglycine ethyl ester, the chemical shifts are approximately: 4.20 ppm (quartet, O-CH₂), 3.16 ppm (singlet, N-CH₂), 2.36 ppm (singlet, N-(CH₃)₂), and 1.29 ppm (triplet, O-CH₂-CH₃).[9]

  • ¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbon of the ester, the methoxy carbon, the methylene carbons of the glycine backbone and the ethyl groups, and the methyl carbons of the ethyl groups. Typical chemical shifts for carbons in esters are in the range of 170-185 ppm for the carbonyl carbon.[10]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1735-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations and C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 145.11028 Da.[11] Under electrospray ionization (ESI) conditions, the compound is expected to readily form a protonated molecule [M+H]⁺ with an m/z of 146.11756.[11]

Analytical Methodologies

The purity and concentration of N,N-Diethylglycine methyl ester can be determined using chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of volatile compounds like N,N-Diethylglycine methyl ester.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute the sample in a suitable solvent such as ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to a high m/z range (e.g., 40-300 amu) to capture the molecular ion and characteristic fragment ions.

GCMS_Workflow Sample Sample Dilution Dilute in Ethyl Acetate Sample->Dilution Injection Inject into GC-MS Dilution->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization MS Ionization (EI, 70 eV) Separation->Ionization Detection Mass Analyzer and Detector Ionization->Detection Data Data Detection->Data

Caption: GC-MS analysis workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of N,N-Diethylglycine methyl ester, particularly for non-volatile impurities or for monitoring reactions in solution.

Methodology Insights

  • Column: A reverse-phase column (e.g., C18) is typically used.[12]

  • Mobile Phase: A mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid) is commonly employed.[12] The acidic modifier helps to protonate the tertiary amine, leading to better peak shape.

  • Detection: UV detection may be challenging due to the lack of a strong chromophore. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are more suitable detection methods.[7]

Applications in Research and Drug Development

The unique structure of N,N-Diethylglycine methyl ester makes it a versatile tool in several areas of scientific research.

  • Peptide Synthesis: Esters of amino acids are fundamental building blocks in peptide synthesis.[13] While not as common as other protected amino acids, N,N-dialkylated glycine derivatives can be incorporated into peptides to introduce conformational constraints or to mimic post-translational modifications.

  • Drug Delivery and Prodrugs: The ester group can be designed to be labile under physiological conditions, making it a candidate for use in prodrug strategies. The tertiary amine can improve the aqueous solubility and pharmacokinetic properties of a parent drug molecule.

  • Dermal Penetration Enhancer: Related N,N-dialkylamino acid esters have been investigated as dermal penetration enhancers, which facilitate the absorption of drugs through the skin.[6]

Safety and Handling

N,N-Diethylglycine methyl ester is a flammable liquid and should be handled with appropriate safety precautions.[2]

  • GHS Hazards: While specific GHS classifications for the methyl ester are not universally available, the parent compound, N,N-diethylglycine, is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14] It is prudent to handle the ester with similar precautions.

  • Handling: Use in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2]

Conclusion

N,N-Diethylglycine methyl ester is a valuable chemical entity with a range of potential applications in organic synthesis and pharmaceutical sciences. Its synthesis is straightforward, and its reactivity can be selectively controlled at either the ester or the tertiary amine functionality. A thorough understanding of its chemical properties, as detailed in this guide, is essential for its effective and safe utilization in research and development endeavors. Further exploration of its role in areas such as peptide modification and drug delivery is warranted.

References

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]

  • N,N-Diethylglycine | C6H13NO2 | CID 74151 - PubChem. National Center for Biotechnology Information. [Link]

  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google Patents.
  • HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. SIELC Technologies. [Link]

  • N,n-diethylglycine methyl ester (C7H15NO2) - PubChemLite. PubChem. [Link]

  • The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Canadian Science Publishing. [Link]

  • N,N-Diethylglycine Methyl Ester 98.0+%, TCI America™ | Fisher Scientific. Fisher Scientific. [Link]

  • Transesterification - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Methyl 2-(ethylamino)acetate - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

  • Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. National Institutes of Health. [Link]

  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Human Metabolome Database. [Link]

  • Research could enable assembly line synthesis of prevalent amine-containing drugs. University of Illinois Urbana-Champaign. [Link]

  • CN104211619A - Synthetic method for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride - Google Patents.
  • De-esterification of amino acid esters. ResearchGate. [Link]

  • Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. SciSpace. [Link]

  • Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. Raines Lab. [Link]

  • Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. PubMed. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

  • Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. Journal of the American Chemical Society. [Link]

  • The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? NRC Research Press. [Link]

  • Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection 0.1. Livsmedelsverket. [Link]

  • High performance purification process of methyl and ethyl esters produced by transesterification. CONICET Digital. [Link]

  • Planning a Peptide Synthesis. AAPPTec. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • CN1167668C - Synthetic method of N, N-disubstituted glycine ester - Google Patents.
  • Ester synthesis by transesterification. Organic Chemistry Portal. [Link]

  • Full article: Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. Taylor & Francis Online. [Link]

  • Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry. PubMed. [Link]

  • 2.2 Carboxy Group. Thieme. [Link]

  • N,N-Diethylglycine. SIELC Technologies. [Link]

Sources

Exploratory

An In-depth Technical Guide to N,N-Diethylglycine Methyl Ester (CAS 30280-35-4)

Introduction: The Strategic Value of Functionalized Amino Acid Esters In the landscape of modern medicinal chemistry and organic synthesis, N,N-disubstituted amino acid esters represent a class of exceptionally versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Amino Acid Esters

In the landscape of modern medicinal chemistry and organic synthesis, N,N-disubstituted amino acid esters represent a class of exceptionally versatile building blocks.[1][2] Their inherent bifunctionality—a reactive ester group and a tertiary amine—provides a powerful scaffold for constructing complex molecular architectures. N,N-Diethylglycine methyl ester, with the CAS number 30280-35-4, is a prime example of such a scaffold. Its structure is simple yet potent, offering synthetic chemists a reliable entry point for introducing a diethylamino-acetate moiety into larger molecules. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, characterization, and strategic applications of this valuable chemical intermediate. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

Core Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in a laboratory setting. N,N-Diethylglycine methyl ester is a liquid at standard temperature and pressure, possessing characteristics that influence its handling, reaction conditions, and purification.

PropertyValueSource(s)
CAS Number 30280-35-4[3]
Molecular Formula C₇H₁₅NO₂[3]
Molecular Weight 145.20 g/mol [3]
IUPAC Name methyl 2-(diethylamino)acetate[3]
Physical Form Liquid[3]
Boiling Point 86°C[3]
Density ~0.93-0.95 g/cm³ (estimated)[4]
Storage 2-8°C, under inert atmosphere[4][5]

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of N,N-Diethylglycine methyl ester can be approached from two primary, logically distinct pathways. The choice between them often depends on the availability of starting materials, scalability, and the specific purity requirements of the final application.

Synthesis_Pathways cluster_A Route A: Fischer Esterification cluster_B Route B: Nucleophilic Substitution A1 N,N-Diethylglycine A_reagent + Methanol (excess) + Acid Catalyst (e.g., H₂SO₄) A1->A_reagent A_process Reflux A_reagent->A_process A_product N,N-Diethylglycine Methyl Ester A_process->A_product B1 Methyl Chloroacetate B_reagent + Diethylamine (≥2 eq.) + Base (e.g., K₂CO₃) B1->B_reagent B_process Stir at RT B_reagent->B_process B_product N,N-Diethylglycine Methyl Ester B_process->B_product start Target Compound start->A1 From Amino Acid start->B1 From Halogenated Ester Application_Workflow cluster_reactions Chemical Transformations cluster_products Derivative Products start N,N-Diethylglycine Methyl Ester r1 Amide Coupling (Aminolysis) start->r1 r2 Hydrolysis start->r2 r3 Reduction start->r3 p1 Amide Derivatives (New Drug Candidates) r1->p1 p2 N,N-Diethylglycine (Free Acid) r2->p2 p3 2-(Diethylamino)ethanol (Functionalized Alcohol) r3->p3

Sources

Foundational

An In-depth Technical Guide to N,N-Diethylglycine Methyl Ester

Introduction In the landscape of modern chemical synthesis and drug discovery, the precision of molecular building blocks is paramount. N,N-Diethylglycine methyl ester, a key intermediate, offers significant utility in t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern chemical synthesis and drug discovery, the precision of molecular building blocks is paramount. N,N-Diethylglycine methyl ester, a key intermediate, offers significant utility in the synthesis of more complex molecules, particularly in the realm of peptide chemistry and pharmaceutical development. This guide provides a comprehensive technical overview of N,N-Diethylglycine methyl ester, focusing on its core physicochemical properties, synthesis, analytical characterization, and applications, with a foundational emphasis on its molecular weight as a cornerstone for all stoichiometric and analytical endeavors.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. For N,N-Diethylglycine methyl ester, these properties dictate its behavior in reactions, its purification strategies, and its analytical signatures.

Molecular Weight and Formula

The molecular weight of a compound is a critical parameter for researchers, underpinning everything from reaction stoichiometry to the interpretation of mass spectrometry data.

Table 1: Key Molecular Identifiers for N,N-Diethylglycine Methyl Ester

PropertyValueSource
Molecular Weight 145.20 g/mol [1]
Molecular Formula C₇H₁₅NO₂[1]
CAS Number 30280-35-4[1]

The accurate molecular weight of 145.20 g/mol is derived from its molecular formula, C₇H₁₅NO₂, which accounts for the sum of the atomic weights of seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. This value is the linchpin for all quantitative work involving this ester.

Structural Representation

The arrangement of atoms within N,N-Diethylglycine methyl ester dictates its reactivity and physical characteristics.

Caption: 2D Chemical Structure of N,N-Diethylglycine methyl ester.

This tertiary amine and ester functionality imparts specific chemical properties, influencing its role as a building block in organic synthesis.

Synthesis and Purification

The preparation of N,N-disubstituted glycine esters can be achieved through several synthetic routes. A common and effective method involves a two-step process.[2]

Synthetic Workflow

The synthesis generally proceeds via the formation of a chloroacetate ester, followed by nucleophilic substitution with diethylamine.[2]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amination chloroacetyl_chloride Chloroacetyl Chloride chloroacetate Methyl Chloroacetate chloroacetyl_chloride->chloroacetate Room Temp, 1-3h alcohol Methanol alcohol->chloroacetate final_product N,N-Diethylglycine Methyl Ester chloroacetate->final_product Room Temp, 1-2h diethylamine Diethylamine diethylamine->final_product

Caption: General synthetic workflow for N,N-Diethylglycine methyl ester.

This method is advantageous due to its use of readily available starting materials, mild reaction conditions, and relatively short reaction times, leading to high yields.[2]

Experimental Protocol

Step 1: Synthesis of Methyl Chloroacetate

  • In a well-ventilated fume hood, combine chloroacetyl chloride and methanol at room temperature.

  • Stir the reaction mixture for 1 to 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the resulting methyl chloroacetate can be used directly in the next step or purified by distillation.

Step 2: Synthesis of N,N-Diethylglycine Methyl Ester

  • To the crude or purified methyl chloroacetate, add an excess of diethylamine.

  • Stir the mixture at room temperature for 1 to 2 hours.

  • The reaction progress is monitored by TLC or gas chromatography (GC).

  • After the reaction is complete, the excess diethylamine and any solvent are removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield pure N,N-Diethylglycine methyl ester.

This process provides a total yield of between 67% and 96%.[2]

Analytical Characterization

To ensure the identity and purity of the synthesized N,N-Diethylglycine methyl ester, a suite of analytical techniques is employed.

Table 2: Analytical Data for N,N-Diethylglycine Methyl Ester

Analytical MethodExpected ResultReference
Gas Chromatography (GC) Purity ≥98.0%[1]
Infrared (IR) Spectroscopy Characteristic peaks for C=O (ester) around 1760 cm⁻¹ and C-N stretching.[2]
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectra consistent with the molecular structure.N/A
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight (145.20 m/z).N/A

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis and quantification of glycine and its esters, offering high precision and reproducibility.[3]

Applications in Research and Development

N,N-disubstituted amino acid esters are valuable intermediates in various fields, particularly in the pharmaceutical and cosmetic industries.

Peptide Synthesis

These compounds serve as crucial building blocks in the synthesis of peptides.[4][5] The tertiary amine can influence the properties of the resulting peptide, and the ester group provides a handle for further chemical modifications.[5] This is particularly relevant in the development of novel peptide-based therapeutics.[6]

Drug Delivery and Formulation

Esters of N,N-dialkylamino acids have been investigated as skin penetration enhancers.[2][7] Their properties can facilitate the absorption of active pharmaceutical ingredients through the skin, making them useful in topical and transdermal drug delivery systems.[7] They can be incorporated into creams, pastes, and liniments to improve the efficacy of the drug.[7]

Safety and Handling

Proper handling of N,N-Diethylglycine methyl ester is essential to ensure laboratory safety.

Hazard Identification

According to safety data sheets, this compound is classified as a flammable liquid and vapor.[8][9] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[8][9][10]

Table 3: GHS Hazard Statements

Hazard CodeDescription
H226 Flammable liquid and vapor
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Recommended Handling Procedures
  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.[11][12] Use explosion-proof electrical equipment.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][12]

  • Handling: Avoid contact with skin, eyes, and clothing.[9][11] Keep away from heat, sparks, and open flames.[9][11] Take precautionary measures against static discharge.[9][11]

  • Storage: Store in a cool, well-ventilated place.[11] Keep the container tightly closed.[9][11] It is recommended to store under an inert atmosphere as the compound may be air-sensitive and hygroscopic.[9][11]

Conclusion

N,N-Diethylglycine methyl ester, with a precise molecular weight of 145.20 g/mol , is a versatile chemical intermediate with significant applications in synthetic chemistry, particularly in the development of pharmaceuticals and drug delivery systems. A thorough understanding of its synthesis, purification, and analytical characterization, coupled with strict adherence to safety protocols, is crucial for its effective and safe utilization in a research and development setting.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74151, N,N-Diethylglycine. [Link]

  • Google Patents.
  • Organic Syntheses. n-(benzyloxycarbonyl)-l-vinylglycine methyl ester. [Link]

  • Google Patents. CN1167668C - Synthetic method of N, N-disubstituted glycine ester.
  • Raines Lab. Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. [Link]

  • MySkinRecipes. N,N-Dimethylglycine Methyl Ester. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: N,N-Dimethylglycine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging N-Boc-N-methyl Glycine Methyl Ester in Peptide Synthesis Research. [Link]

  • MDPI. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. [Link]

Sources

Exploratory

An In-Depth Technical Guide to N,N-Diethylglycine Methyl Ester

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N,N-Diethylglycine methyl ester, a tertiary amine ester with significant applic...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Diethylglycine methyl ester, a tertiary amine ester with significant applications as a chemical intermediate and building block in organic synthesis. The document details the compound's nomenclature, including its IUPAC name and a wide array of synonyms, to ensure accurate identification. It further presents key physicochemical properties, a representative laboratory-scale synthesis protocol with mechanistic insights, and a discussion of its current and potential applications, particularly within the pharmaceutical and materials science sectors. This guide is intended to serve as a foundational resource for professionals engaged in research and development who require a thorough understanding of this versatile compound.

Chemical Identity and Nomenclature

Accurate identification of chemical compounds is paramount in research and development to ensure reproducibility and safety. N,N-Diethylglycine methyl ester is known by several names across various databases and commercial suppliers. Adherence to the systematic IUPAC name is recommended for formal publications and regulatory submissions.

IUPAC Name

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is methyl 2-(diethylamino)acetate .[1]

Synonyms and Common Identifiers

In literature, patents, and commercial catalogs, the compound is frequently referenced by a variety of synonyms. Recognizing these is crucial for comprehensive literature searches and material procurement.

  • Common Synonyms : N,N-Diethylglycine methyl ester, Methyl diethylaminoacetate

  • CAS Number : 30280-35-4[2]

  • Molecular Formula : C₇H₁₅NO₂[1]

  • InChI Key : YLZLHVWLTRZOJH-UHFFFAOYSA-N[1]

A more extensive list of synonyms includes:

  • (Diethylamino)acetic acid methyl ester

  • Glycine, N,N-diethyl-, methyl ester

  • Methyl N,N-diethylglycinate

The structural representation of methyl 2-(diethylamino)acetate is depicted below.

Caption: 2D structure of methyl 2-(diethylamino)acetate.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for designing experiments, developing formulations, and ensuring safe handling. The key properties of methyl 2-(diethylamino)acetate are summarized in the table below.

PropertyValueSource
Molecular Weight 145.21 g/mol Calculated
Monoisotopic Mass 145.11028 Da[1]
Boiling Point 86 °C at 57 mmHg[2]
Density 0.93 g/mL (predicted)[2]
Refractive Index 1.4220 - 1.4250[2]
Form Clear liquid[2]
Color Colorless to Light Orange/Yellow[2]
pKa (Conjugate Acid) 8.33 ± 0.25 (Predicted)[2]

Synthesis and Mechanistic Considerations

Methyl 2-(diethylamino)acetate is typically synthesized via the esterification of N,N-diethylglycine or by the nucleophilic substitution of a methyl haloacetate with diethylamine. A common and reliable laboratory-scale method is the Fischer-Speier esterification of the parent amino acid.

Representative Protocol: Acid-Catalyzed Esterification

This protocol describes the synthesis of methyl 2-(diethylamino)acetate from N,N-diethylglycine using methanol as both the reagent and solvent, with a strong acid catalyst.

Materials:

  • N,N-Diethylglycine

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Dichloromethane (for extraction)

Step-by-Step Methodology:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N,N-diethylglycine in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition : Cool the mixture in an ice bath (0 °C). Slowly add the acid catalyst (e.g., 0.1-0.2 equivalents of concentrated H₂SO₄) dropwise. Causality Note: The slow, cooled addition is critical to control the highly exothermic dissolution of the strong acid in methanol, preventing potential boiling and loss of reagent.[3]

  • Reaction : Once the addition is complete, remove the ice bath and heat the mixture to reflux. Allow the reaction to proceed for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup - Quenching : After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is basic (~8-9). Trustworthiness Note: This step is self-validating; the cessation of gas evolution indicates complete neutralization of the acid catalyst.

  • Extraction : Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Purification : Combine the organic extracts and dry over an anhydrous drying agent like Na₂SO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Final Product : The crude product can be further purified by vacuum distillation to yield the final, high-purity methyl 2-(diethylamino)acetate.[4]

Synthesis_Workflow cluster_react Reaction cluster_workup Workup & Purification reactants N,N-Diethylglycine + Anhydrous Methanol catalyst Add H₂SO₄ (cat.) at 0°C reactants->catalyst Exothermic reflux Heat to Reflux (4-12h) catalyst->reflux quench Neutralize with NaHCO₃ (aq) reflux->quench Cool to RT extract Extract with Organic Solvent quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry distill Vacuum Distillation dry->distill product product distill->product Final Product

Caption: Workflow for the synthesis of methyl 2-(diethylamino)acetate.

Applications in Research and Drug Development

N,N-disubstituted amino acid esters are valuable intermediates in organic synthesis. The tertiary amine motif and the ester functionality of methyl 2-(diethylamino)acetate allow for its use in diverse applications.

  • Pharmaceutical Intermediates : The diethylamino group is a common structural feature in many active pharmaceutical ingredients (APIs). This compound can serve as a precursor for more complex molecules in drug discovery pipelines. For instance, related structures like N,N-dimethylglycine esters are known to act as dermal osmosis accelerators, enhancing the skin absorption of medications in topical formulations.[5]

  • Polymer Chemistry : The amine functionality can be used to initiate or modify polymerization reactions. For example, the related compound 2-(diethylamino)ethyl methacrylate (DEAEMA) is used to synthesize pH-sensitive polymers for controlled drug release applications.[6]

  • Peptide Synthesis : While less common than standard protected amino acids, N-alkylated glycine derivatives can be incorporated into peptidomimetics to introduce conformational constraints or improve metabolic stability.[7] The development of novel peptide-based drugs often relies on such modified building blocks to enhance therapeutic properties.[7]

Safety and Handling

As a laboratory chemical, methyl 2-(diethylamino)acetate requires careful handling in a well-ventilated area, preferably a chemical fume hood.

  • General Precautions : Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mist.[8]

  • Personal Protective Equipment (PPE) : Standard PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[8]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] It is often recommended to store under an inert atmosphere.[8]

  • Incompatibilities : Avoid strong oxidizing agents and strong acids.[9]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[8][10]

Conclusion

N,N-Diethylglycine methyl ester, systematically named methyl 2-(diethylamino)acetate, is a versatile chemical reagent with established utility in synthetic chemistry. Its straightforward synthesis and dual functionality make it a valuable building block for researchers in drug development, polymer science, and materials research. This guide has provided the core technical information required for its identification, synthesis, and application, serving as a foundational reference for scientific professionals.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74151, N,N-Diethylglycine. Retrieved from [Link]

  • PubChemLite (n.d.). N,n-diethylglycine methyl ester (C7H15NO2). Retrieved from [Link]

  • Cheméo (n.d.). Chemical Properties of (S)-2-methylbutanal (CAS 1730-97-8). Retrieved from [Link]

  • Organic Syntheses (n.d.). 1-diethylamino-3-butanone. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6971249, (S)-2-Methylbutanal. Retrieved from [Link]

  • Google Patents (n.d.). CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • Google Patents (n.d.). EP0105885A1 - Process for the preparation of methyl acetate.
  • ResearchGate (n.d.). Synthesis of poly(diethylaminoethyl methacrylate-co-2,2,6,6-tetramethyl-4-piperidyl methacrylate)s and their segmental motion study. Retrieved from [Link]

  • YouTube (2023). Methyl Acetate Synthesis. Retrieved from [Link]

  • Agilent Technologies (2019). Methyl Acetate - Safety Data Sheet. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Glycine, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • ChemSynthesis (n.d.). methyl 2-(phenethylamino)acetate. Retrieved from [Link]

  • Agricultural Marketing Service, USDA (n.d.). Diethylaminoethanol Technical Report. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging N-Boc-N-methyl Glycine Methyl Ester in Peptide Synthesis Research. Retrieved from [https://www.inno-pharmchem.com/show- leveraging-n-boc-n-methyl-glycine-methyl-ester-in-peptide-synthesis-research-138858.html]([Link] leveraging-n-boc-n-methyl-glycine-methyl-ester-in-peptide-synthesis-research-138858.html)

  • Wikipedia (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]

  • Cannabis Database (2020). Showing Compound Card for 2-Methyl-1-butanal (CDB000685). Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to N,N-Diethylglycine Methyl Ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction N,N-Diethylglycine methyl ester, also known as methyl 2-(diethylamino)acetate, is a tertiary amine and an ester derivative of the amino acid gl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylglycine methyl ester, also known as methyl 2-(diethylamino)acetate, is a tertiary amine and an ester derivative of the amino acid glycine. Its unique structural features, combining a lipophilic diethylamino group with a reactive ester moiety, make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic and analytical methodologies, and its applications, particularly within the realm of pharmaceutical and agrochemical research and development.

Physicochemical Properties

N,N-Diethylglycine methyl ester is a colorless to pale yellow liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 30280-35-4[1]
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1]
Boiling Point 86 °C at 57 mmHg[2]
Density 0.93 g/cm³[2]
Refractive Index 1.4220-1.4250[2]
Appearance Colorless to pale yellow liquid[1]
Solubility Moderately soluble in polar solvents[1]

Chemical Reactivity and Stability

The chemical behavior of N,N-Diethylglycine methyl ester is dictated by the presence of the tertiary amine and the ester functional groups.

  • Basicity: The lone pair of electrons on the nitrogen atom of the diethylamino group imparts basic properties to the molecule. It can react with acids to form the corresponding ammonium salts.

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding N,N-diethylglycine and methanol.

  • Nucleophilic Acyl Substitution: The carbonyl carbon of the ester is electrophilic and can undergo nucleophilic acyl substitution reactions with various nucleophiles, such as amines and Grignard reagents, to form amides and ketones, respectively.

  • Stability: The compound should be stored in a cool, dry place away from strong oxidizing agents and moisture to prevent degradation.

Synthesis of N,N-Diethylglycine Methyl Ester

The synthesis of N,N-Diethylglycine methyl ester is typically achieved through the esterification of N,N-diethylglycine. A general and efficient method involves the reaction of N,N-diethylglycine with methanol in the presence of an acid catalyst.

Conceptual Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products NNDG N,N-Diethylglycine Reaction Esterification NNDG->Reaction Methanol Methanol Methanol->Reaction Catalyst Acid Catalyst (e.g., HCl, H₂SO₄) Catalyst->Reaction Solvent Excess Methanol (as solvent) Solvent->Reaction Temperature Reflux Temperature->Reaction Ester N,N-Diethylglycine Methyl Ester Water Water Reaction->Ester Reaction->Water

Caption: General workflow for the synthesis of N,N-Diethylglycine methyl ester.

Detailed Experimental Protocol: Esterification of N,N-Diethylglycine

This protocol is adapted from established esterification procedures for amino acids.[3][4]

Materials:

  • N,N-Diethylglycine

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Bicarbonate (NaHCO₃) or other suitable base

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend N,N-diethylglycine (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).

  • Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add the acid catalyst.

    • Using Thionyl Chloride: Add thionyl chloride (1.2 eq) dropwise to the stirred suspension. This reaction is exothermic and generates HCl gas in situ, which catalyzes the esterification.

    • Using Sulfuric Acid: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the methanol before adding the N,N-diethylglycine.

  • Reaction: After the addition of the catalyst, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x 20 mL).

    • Combine the organic extracts and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N,N-diethylglycine methyl ester.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.

Spectroscopic Characterization

The structure of N,N-Diethylglycine methyl ester can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of N,N-Diethylglycine methyl ester is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • A triplet corresponding to the six protons of the two methyl groups of the ethyl substituents.

  • A quartet corresponding to the four protons of the two methylene groups of the ethyl substituents.

  • A singlet for the two protons of the methylene group adjacent to the nitrogen and the carbonyl group.

  • A singlet for the three protons of the methyl ester group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon skeleton.

  • A signal for the methyl carbons of the ethyl groups.

  • A signal for the methylene carbons of the ethyl groups.

  • A signal for the methylene carbon between the nitrogen and the carbonyl group.

  • A signal for the methyl carbon of the ester.

  • A signal for the carbonyl carbon of the ester, which will be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C-H stretching: Aliphatic C-H stretching vibrations will be observed in the region of 2850-3000 cm⁻¹.

  • C=O stretching: A strong absorption band characteristic of the ester carbonyl group will be present around 1740 cm⁻¹.[5]

  • C-O stretching: A C-O stretching band for the ester will appear in the 1100-1300 cm⁻¹ region.

  • C-N stretching: A C-N stretching vibration may be observed in the fingerprint region.

Mass Spectrometry

The mass spectrum of N,N-Diethylglycine methyl ester will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the tertiary amine and the ester group. Common fragmentation pathways include:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines, leading to the formation of a stable iminium ion.

  • Loss of the alkoxy group: Cleavage of the O-CH₃ bond from the ester group.

  • McLafferty rearrangement: If structurally possible, this rearrangement can occur.

Applications in Drug Development and Research

N,N-Diethylglycine methyl ester serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Pharmaceutical Intermediate

The tertiary amine and ester functionalities allow for a variety of chemical transformations, making it a useful scaffold for the synthesis of bioactive compounds. It can be incorporated into larger molecules to modify their physicochemical properties, such as solubility and lipophilicity, which can in turn affect their pharmacokinetic and pharmacodynamic profiles.

Peptide Synthesis

In peptide synthesis, amino acid esters are used to protect the C-terminus of an amino acid while the N-terminus is coupled with another amino acid.[2] Although less common than other protecting groups, N,N-dialkylated amino acid esters can be used in specialized applications. The diethylamino group can influence the conformation of the peptide backbone and may be used to introduce specific structural constraints or to enhance cell permeability.

Safety and Handling

N,N-Diethylglycine methyl ester should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid inhaling the vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

N,N-Diethylglycine methyl ester is a valuable and versatile chemical intermediate with applications in various fields of chemical synthesis. Its straightforward preparation and the reactivity of its functional groups make it an important building block for the creation of novel molecules with potential biological activity. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

  • Raines Lab. Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. Available at: [Link]

  • Google Patents. CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • PubChem. 2-(Methylamino)ethyl acetate. Available at: [Link]

  • Google Patents. US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).
  • PubChem. Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate. Available at: [Link]

  • SpectraBase. Methyl 2-(ethylamino)acetate. Available at: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • NIST. 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester. Available at: [Link]

  • Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. Available at: [Link]

  • National Institutes of Health. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Available at: [Link]

  • Patsnap. Continuous synthesis method of glycine methyl ester hydrochloride. Available at: [Link]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. Available at: [Link]

  • Organic Syntheses. n-(benzyloxycarbonyl)-l-vinylglycine methyl ester. Available at: [Link]

  • Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Available at: [Link]

  • ResearchGate. A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]

  • ACS Publications. Formaldehyde-Free Alcohol-Based Wood Adhesives Prepared by ROMP: High Bonding Strength and Excellent Water Resistance. Available at: [Link]

  • MDPI. Excess Properties, FT-IR Spectral Analysis, and CO2 Absorption Performance of Monoethanolamine with Diethylene Glycol Monoethyl Ether or Methyldiethanolamine Binary Solutions. Available at: [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • ResearchGate. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Available at: [Link]

  • HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). Available at: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Safety and Hazards of N,N-Diethylglycine Methyl Ester

This document provides a comprehensive technical overview of the safety considerations, hazards, and handling protocols for N,N-Diethylglycine methyl ester. It is intended for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the safety considerations, hazards, and handling protocols for N,N-Diethylglycine methyl ester. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may handle this compound. The guide is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a robust and self-validating approach to laboratory safety.

Section 1: Chemical and Physical Identity

N,N-Diethylglycine methyl ester is an organic compound, specifically the methyl ester of the N,N-diethyl derivative of the amino acid glycine.[1][2] Understanding its fundamental properties is the first step in a thorough risk assessment.

Table 1: Chemical Identifiers and Properties

Property Value Source(s)
IUPAC Name methyl 2-(diethylamino)acetate [1]
Synonyms Methyl 2-(diethylamino), diethylglycinemethylester [3][4]
CAS Number 30280-35-4 [1][5]
Molecular Formula C₇H₁₅NO₂ [1][5]
Molecular Weight 145.20 g/mol [1][5]
Physical Form Clear liquid [4][5]

| Color | Colorless to light orange or yellow |[4][5] |

Table 2: Relevant Physicochemical Data

Property Value Rationale for Safety Source(s)
Boiling Point 86 °C @ 57 mmHg Indicates volatility; requires handling in ventilated areas. [3][4]
Density ~0.93 g/mL Similar to water; relevant for spill management. [3][4]
UN Number 1993 Standardized identifier for flammable liquids, n.o.s. for transport. [5]
Storage Temp. 0-10°C (Refrigerated) Necessary for maintaining chemical stability. [4][5]

| Sensitivities | Moisture and Heat Sensitive | Dictates the need for inert atmosphere storage and avoidance of heat sources. |[5] |

Section 2: Hazard Identification and GHS Classification

N,N-Diethylglycine methyl ester is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are its flammability and potential for irritation.[2][5][6]

Table 3: GHS Hazard Classification | Hazard Class | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Flammable Liquids, Category 3 |


| Warning  | H226: Flammable liquid and vapour.[3][5] |
| Skin Corrosion/Irritation, Category 2  |

| Warning  | H315: Causes skin irritation.[2][6][7] |
| Serious Eye Damage/Irritation, Category 2  |

| Warning  | H319: Causes serious eye irritation.[2][6] |
| STOT - Single Exposure, Category 3  |

| Warning  | H335: May cause respiratory irritation.[2][6] |

Scientist's Note: The classifications for skin, eye, and respiratory irritation are strongly supported by data on closely related analogs like N,N-diethylglycine (the parent acid) and N,N-dimethylglycine methyl ester.[2][6] In the absence of specific toxicological data for the title compound, it is prudent and scientifically sound to adopt the more conservative hazard assessment based on these structural analogs.

Section 3: Risk Assessment and Hierarchy of Controls

Before any experimental work, a thorough risk assessment is mandatory. This process involves identifying hazards, evaluating the risks of exposure, and implementing control measures.

A Step 1: Identify Hazards (Flammability, Irritation) B Step 2: Assess Risks (Inhalation, Dermal Contact, Fire) A->B Evaluate Exposure Potential C Step 3: Implement Controls (See Hierarchy of Controls) B->C Mitigate Identified Risks D Step 4: Document & Review (Update SOPs, Monitor Effectiveness) C->D Ensure Compliance & Efficacy

Caption: A standard workflow for chemical risk assessment.

The most effective method for mitigating risk is to follow the Hierarchy of Controls , which prioritizes the most robust control measures.

cluster_0 Hierarchy of Controls for N,N-Diethylglycine methyl ester Elimination Elimination Remove the hazard (Not feasible) Substitution Substitution Use a less hazardous alternative Engineering Engineering Controls Isolate from hazard (Fume Hood) Administrative Administrative Controls Change work practices (SOPs, Training) PPE Personal Protective Equipment Protect the worker (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls, from most to least effective.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is essential for minimizing exposure and preventing incidents.

Engineering Controls
  • Rationale: The compound is volatile and an irritant. Engineering controls provide the primary barrier between the researcher and the chemical.

  • Protocol:

    • Always handle N,N-Diethylglycine methyl ester inside a certified chemical fume hood to control vapor inhalation.[8]

    • Ensure the fume hood has a face velocity appropriate for handling flammable liquids.

    • An eyewash station and safety shower must be immediately accessible in the work area.

Personal Protective Equipment (PPE)
  • Rationale: PPE is the last line of defense. It is chosen to protect against the specific hazards of the material: flammability and skin/eye contact.

  • Protocol:

    • Eye and Face Protection: Wear chemical safety goggles or a face shield for all procedures.[9] Standard safety glasses are insufficient.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Check manufacturer data for breakthrough times. Discard and replace gloves immediately if contamination occurs.[9]

    • Body Protection: Wear a flame-resistant lab coat. Ensure it is fully buttoned. Do not wear synthetic clothing (e.g., polyester) that can melt onto skin in a fire.

    • Respiratory Protection: Typically not required when using a fume hood. If engineering controls fail or for large-scale spills, use a respirator with an appropriate organic vapor cartridge.[9]

Storage Requirements
  • Rationale: Improper storage can lead to degradation of the compound and create significant fire and reactivity hazards. The compound is sensitive to heat and moisture.[5]

  • Protocol:

    • Temperature: Store in a refrigerator designated for flammable chemicals at 0-10°C.[4][5]

    • Atmosphere: Store under an inert gas atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[5]

    • Container: Keep the container tightly closed.[5]

    • Segregation: Store away from ignition sources, heat, and incompatible materials such as strong oxidizing agents.[7]

    • Ventilation: Ensure the storage area is well-ventilated.[5]

Section 5: Emergency and First Aid Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures
  • General Advice: In all cases of doubt or when symptoms persist, seek medical advice.[10]

  • Inhalation:

    • Move the affected person to fresh air immediately.[8]

    • If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[8]

    • Seek immediate medical attention.

  • Skin Contact:

    • Immediately remove all contaminated clothing.[5]

    • Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5][7]

    • Wash with soap and water.[8]

    • Seek medical attention if irritation develops or persists.

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses, if present and easy to do.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse mouth thoroughly with water.[10]

    • Never give anything by mouth to an unconscious person.[8]

    • Call a poison control center or doctor immediately.[10]

Fire-Fighting Measures
  • Hazard: Flammable liquid and vapor (UN1993, Hazard Class 3).[3][5] Vapors can travel to an ignition source and flash back.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7]

  • Unsuitable Media: Do not use a direct stream of water, as it may spread the fire.

  • Specific Hazards: Flammable.[8] Containers may explode when heated.

  • Protective Actions: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).

Section 6: Stability and Reactivity

  • Reactivity: Generally stable under recommended storage conditions.[11]

  • Conditions to Avoid: Heat, flames, sparks, and exposure to moisture.[5][7]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Upon combustion, may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

Section 7: Disposal Considerations

  • Protocol:

    • Chemical waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.

    • Dispose of contents and container to an approved hazardous waste disposal plant.[5]

    • Do not dispose of down the drain or into the environment. The container should be treated as hazardous waste.

Conclusion

N,N-Diethylglycine methyl ester is a valuable chemical intermediate that presents manageable, yet significant, hazards. Its flammability and irritant properties demand rigorous adherence to safety protocols. By understanding its chemical properties, implementing the hierarchy of controls, and being prepared for emergencies, researchers can handle this compound safely and effectively. A culture of safety, grounded in scientific understanding, is paramount to mitigating risk in the laboratory.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: N,N-Dimethylglycine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Diethylglycine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Glycine, N,N-dimethyl-, methyl ester. PubChem Compound Database. Retrieved from [Link]

  • Methacrylate Producers Association, Inc. & Cefic. Methacrylate Esters – Safe Handling Manual. Retrieved from [Link]

  • Organic Chemistry Portal. Methyl Esters. Retrieved from [Link]

  • National Fire Protection Association. Fire Protection Guide to Hazardous Materials. Retrieved from [Link]

  • Organic Syntheses. n-(benzyloxycarbonyl)-l-vinylglycine methyl ester. Retrieved from [Link]

  • University of Rochester. Chem 6352 - Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2025). Recent developments in chemical deprotection of ester functional group. Retrieved from [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. Retrieved from [Link]

  • Cheméo. Chemical Properties of N-Methylglycine (CAS 107-97-1). Retrieved from [Link]

  • Thieme Chemistry. 2.2 Carboxy Group. Retrieved from [Link]

  • Organic Syntheses. Procedure for Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. Ester Deprotection. Retrieved from [Link]

  • Haz-Map. N,N-Dimethylglycine methyl ester - Hazardous Agents. Retrieved from [Link]

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Foundational

solubility of N,N-Diethylglycine methyl ester in organic solvents

An In-depth Technical Guide to the Solubility of N,N-Diethylglycine Methyl Ester in Organic Solvents Abstract N,N-Diethylglycine methyl ester is a tertiary amino acid ester with significant applications as a synthetic in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of N,N-Diethylglycine Methyl Ester in Organic Solvents

Abstract

N,N-Diethylglycine methyl ester is a tertiary amino acid ester with significant applications as a synthetic intermediate in pharmaceutical research, particularly in peptide synthesis, and as a potential skin penetration enhancer. Its solubility in various organic solvents is a critical physicochemical parameter that dictates its utility in reaction chemistry, purification processes like extraction and crystallization, and formulation development. This technical guide provides a comprehensive overview of the principles governing the solubility of N,N-Diethylglycine methyl ester, methodologies for its experimental determination, a predicted solubility profile in common organic solvents, and practical considerations for its application in research and development. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility characteristics.

Introduction to N,N-Diethylglycine Methyl Ester

N,N-Diethylglycine methyl ester (CAS No: 30280-35-4) is an organic compound featuring a tertiary amine, an ester functional group, and flexible ethyl and methyl groups. This unique combination of functional groups imparts specific chemical properties that are crucial for its applications.

Chemical Structure and Physicochemical Properties

The molecular structure of N,N-Diethylglycine methyl ester is fundamental to understanding its solubility. The tertiary amine provides a site for basic interactions, while the ester group contains polar carbonyl functionality and lone pair electrons on the oxygen atoms, allowing for dipole-dipole interactions and hydrogen bond acceptance.

Caption: Molecular structure of N,N-Diethylglycine methyl ester.

Table 1: Physicochemical Properties of N,N-Diethylglycine Methyl Ester

PropertyValueSource
CAS Number 30280-35-4[1]
Molecular Formula C₇H₁₅NO₂[2]
Molecular Weight 145.20 g/mol [2]
Boiling Point 86 °C @ 57 mmHg[1]
Density ~0.93 g/mL[1]
Refractive Index 1.4220 - 1.4250[1]
Predicted pKa 8.33 ± 0.25 (Conjugate Acid)[1]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational framework for predicting solubility.

  • Polarity: N,N-Diethylglycine methyl ester can be classified as a moderately polar molecule. The C-N and C=O bonds create significant dipole moments. The tertiary amine and ester oxygen atoms are hydrogen bond acceptors, enabling interaction with protic solvents, although the lack of N-H or O-H bonds means the molecule cannot act as a hydrogen bond donor.[3]

  • Solvent Classes and Predicted Interactions:

    • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are strong hydrogen bond donors and acceptors. While the ester can accept hydrogen bonds from these solvents, its nonpolar ethyl and methyl groups can disrupt the solvent's hydrogen-bonding network, potentially limiting solubility, especially in water.

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents have strong dipole moments but do not donate hydrogen bonds. Strong dipole-dipole interactions between these solvents and the ester's carbonyl group are expected, leading to good solubility.

    • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Solvents like toluene can engage in van der Waals forces and potentially weak dipole-induced dipole interactions. Highly nonpolar alkanes like hexane may be less effective solvents due to the ester's polarity. Diethyl ether and ethyl acetate, with their moderate polarity, are often excellent solvents for esters.[4]

Predicting solubility with high accuracy remains a significant challenge in chemistry, often requiring sophisticated computational models or experimental validation.[5][6] Machine learning and thermodynamic models are emerging as powerful tools for more precise predictions.[7][8][9]

Experimental Determination of Solubility

For definitive solubility data, experimental measurement is essential. The isothermal shake-flask method is the gold-standard technique due to its reliability and direct measurement of equilibrium solubility.

Protocol: Isothermal Shake-Flask Solubility Determination

This protocol describes a self-validating system for accurately measuring the equilibrium solubility of N,N-Diethylglycine methyl ester.

Causality and Rationale: The core principle is to create a saturated solution at a constant, controlled temperature, allow it to reach equilibrium, and then measure the concentration of the dissolved solute in the supernatant. Each step is designed to eliminate common sources of error.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of N,N-Diethylglycine methyl ester to a known volume of the selected organic solvent in a sealed, inert vial (e.g., a 10 mL glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that a saturated state can be achieved.

  • Equilibration: Place the vial in an isothermal shaker bath set to a precise temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The agitation rate should be sufficient to keep the solid suspended without creating a vortex.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the isothermal bath for at least 2 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed volumetric flask. This step is critical to remove any microscopic solid particles that could artificially inflate the measured concentration.

  • Quantification:

    • Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of N,N-Diethylglycine methyl ester using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

    • Prepare a multi-point calibration curve using standards of known concentration to ensure accurate quantification.

  • Data Reporting: Calculate the solubility from the measured concentration and the dilution factor. Express the final result in standard units such as mg/mL, g/L, or mol/L. The experiment should be repeated at least in triplicate to ensure reproducibility.

prep 1. Preparation (Add excess solute to solvent) equil 2. Equilibration (Isothermal shaking, 24-48h) prep->equil Achieve equilibrium phase 3. Phase Separation (Settle for >2h at temp) equil->phase Isolate supernatant sample 4. Sampling & Filtration (Syringe filter, 0.22 µm) phase->sample Remove particulates quant 5. Quantification (HPLC or GC analysis) sample->quant Measure concentration report 6. Data Reporting (Calculate solubility, e.g., mg/mL) quant->report Final result

Caption: Experimental workflow for the Isothermal Shake-Flask method.

Solubility Profile of N,N-Diethylglycine Methyl Ester

While extensive, publicly available quantitative data for N,N-Diethylglycine methyl ester is limited, a reliable qualitative and semi-quantitative profile can be predicted based on its molecular structure and established chemical principles. This profile serves as a practical guide for solvent selection. During synthetic procedures described in patents, solvents like ether and ethyl acetate are commonly used for extraction, indicating good solubility in these media.[10]

Table 2: Predicted Solubility of N,N-Diethylglycine Methyl Ester in Common Organic Solvents at Ambient Temperature

SolventSolvent ClassPredicted SolubilityRationale
Water Polar ProticLow / Sparingly SolubleThe nonpolar alkyl groups outweigh the polar functional groups' ability to integrate into the water's H-bond network.
Methanol / Ethanol Polar ProticHigh / MiscibleThe alkyl nature of the alcohols is compatible with the solute's ethyl groups, and they can H-bond with the ester oxygens.
Acetone Polar AproticHigh / MiscibleStrong dipole-dipole interactions between acetone's carbonyl and the ester's polar groups.
Acetonitrile Polar AproticHigh / MiscibleThe large dipole moment of acetonitrile facilitates strong interactions with the solute.
Tetrahydrofuran (THF) Polar AproticHigh / MiscibleEther functionality and moderate polarity make it an excellent solvent for this structure.
Ethyl Acetate Moderately PolarHigh / Miscible"Like dissolves like" principle is highly applicable; both are esters with similar polarity.[4]
Dichloromethane HalogenatedHigh / MiscibleA versatile solvent capable of dissolving moderately polar compounds.
Toluene AromaticMedium to HighThe molecule's overall moderate polarity and alkyl character allow for favorable van der Waals interactions.
Hexane / Heptane Nonpolar AliphaticLowThe polarity of the ester and tertiary amine groups is too high for significant solubility in nonpolar alkanes.

Practical Implications and Applications

Understanding the solubility profile is critical for the effective use of N,N-Diethylglycine methyl ester in various scientific contexts.

  • Chemical Synthesis: The choice of solvent is paramount for controlling reaction rates, pathways, and yields. The predicted high solubility in common aprotic solvents like THF, ethyl acetate, and acetonitrile makes them suitable candidates for reaction media.

  • Work-up and Purification: Solubility data is the basis for liquid-liquid extraction. For instance, after a reaction in an aqueous medium, the product can be efficiently extracted into an immiscible organic solvent in which it is highly soluble, such as ethyl acetate or diethyl ether.[10]

  • Crystallization: To purify the compound by crystallization, a solvent system is needed where the ester is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A binary solvent system (e.g., ethanol/water or toluene/hexane) might be effective.

  • Formulation Development: In its application as a potential skin penetration enhancer, the compound would need to be dissolved in a dermatologically acceptable vehicle.[11] Its solubility in glycols, alcohols, and other esters is therefore a key parameter for creating stable and effective topical formulations.

Conclusion

N,N-Diethylglycine methyl ester is a moderately polar compound whose solubility is dictated by the interplay between its polar tertiary amine and ester functional groups and its nonpolar alkyl chains. It is predicted to be highly soluble in a range of polar aprotic and moderately polar organic solvents, including alcohols, ketones, and esters, while exhibiting limited solubility in water and nonpolar alkanes. For precise applications, the isothermal shake-flask method provides a robust framework for generating accurate quantitative solubility data. This guide equips researchers and developers with the theoretical knowledge and practical methodologies required to effectively manage and utilize the solubility properties of N,N-Diethylglycine methyl ester in their work.

References

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  • N,N-Diethylglycine | C6H13NO2 | CID 74151. PubChem, National Institutes of Health. [Link]

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  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

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  • Making esters from alcohols and acids | Class experiment. RSC Education. [Link]

  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • Leveraging N-Boc-N-methyl Glycine Methyl Ester in Peptide Synthesis Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Solubility of Organic Compounds. Chem LibreTexts. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]

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Exploratory

discovery and history of N,N-Diethylglycine methyl ester

An In-depth Technical Guide to N,N-Diethylglycine Methyl Ester: Discovery, Synthesis, and Applications Introduction Overview of N,N-Diethylglycine Methyl Ester N,N-Diethylglycine methyl ester is a derivative of the simpl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N,N-Diethylglycine Methyl Ester: Discovery, Synthesis, and Applications

Introduction

Overview of N,N-Diethylglycine Methyl Ester

N,N-Diethylglycine methyl ester is a derivative of the simplest amino acid, glycine. It is characterized by a methyl ester at the carboxyl group and two ethyl groups attached to the amino nitrogen, forming a tertiary amine. This modification from its parent amino acid imparts distinct physicochemical properties, such as increased lipophilicity and the absence of a primary amine's reactivity. These characteristics make it a valuable intermediate in various chemical syntheses.

Significance in Chemical Synthesis and Drug Development

The structural features of N,N-diethylglycine methyl ester make it a versatile building block in organic synthesis. Its tertiary amine functionality can act as a proton scavenger or participate in further chemical transformations, while the ester group can be hydrolyzed or converted to other functional groups. In the realm of drug development, derivatives of N,N-diethylglycine are explored for their potential biological activities. The incorporation of the N,N-diethylglycine moiety can influence a molecule's solubility, bioavailability, and metabolic stability, making it a point of interest for medicinal chemists.[1]

Historical Context and Discovery

The Foundation: Discovery of Glycine and Early Esterification

The history of N,N-diethylglycine methyl ester is intrinsically linked to the discovery and study of its parent molecule, glycine. Glycine was first isolated in 1820 by the French chemist Henri Braconnot, who obtained it by boiling gelatin with sulfuric acid.[2] Initially named "sugar of gelatin" due to its sweet taste, it was later shown to contain nitrogen.[2] The name "glycine" was eventually adopted, stemming from the Greek word for sweet.[2]

Following the discovery of amino acids, the development of methods to protect and modify their functional groups became a central theme in organic chemistry. The esterification of the carboxylic acid group was one of the earliest and most fundamental of these modifications. Methods for the preparation of glycine ethyl ester hydrochloride, a closely related compound, were established in the late 19th and early 20th centuries, primarily through the reaction of glycine with alcohol in the presence of hydrogen chloride.[3]

The Evolution of N-Alkylation of Amino Acids

The introduction of alkyl groups to the amino function of amino acids, or N-alkylation, significantly expanded the chemical space accessible to chemists. Traditional methods for N-alkylation include reductive amination using aldehydes and nucleophilic substitution with alkyl halides.[4][5] These techniques, while effective, often require harsh conditions and can lead to multiple alkylations, necessitating the use of protecting groups and complex purification procedures.[4]

More contemporary approaches have focused on direct catalytic N-alkylation of unprotected amino acids with alcohols, offering a more atom-economical and environmentally benign alternative.[4][6] These modern methods highlight the ongoing interest in efficiently producing N-alkylated amino acids for various applications.

Emergence of N,N-Diethylglycine Methyl Ester

While a singular "discovery" paper for N,N-diethylglycine methyl ester is not readily apparent in the historical literature, its synthesis and use are a logical extension of the well-established fields of amino acid esterification and N-alkylation. A 1990 United States patent, for instance, describes a method for synthesizing N,N-diethylamino yl acetate, a structurally analogous compound, by reacting chloroacetic acid with diethylamine, followed by esterification.[7] This indicates that the fundamental chemical transformations required for the synthesis of N,N-diethylglycine and its esters were well within the repertoire of organic chemists in the latter half of the 20th century. The availability of N,N-diethylglycine methyl ester from commercial suppliers today is a testament to its utility as a synthetic intermediate.

Synthesis of N,N-Diethylglycine Methyl Ester

Retrosynthetic Analysis and Key Synthetic Strategies

A common retrosynthetic approach for N,N-diethylglycine methyl ester involves two primary disconnections: the ester linkage and the carbon-nitrogen bonds of the tertiary amine. This leads to two main synthetic strategies:

  • Esterification followed by N-alkylation: This involves the initial conversion of N,N-diethylglycine to its methyl ester.

  • N-alkylation followed by esterification: This strategy begins with the N,N-diethylation of glycine, followed by the esterification of the resulting N,N-diethylglycine.

A variation of the second strategy, and a commonly employed laboratory-scale synthesis, involves the N,N-diethylation of a pre-formed glycine methyl ester.

Detailed Experimental Protocol: Two-Step Synthesis from Glycine

This protocol details a representative two-step synthesis of N,N-diethylglycine methyl ester starting from glycine.

The first step is the classic Fischer-Speier esterification of glycine.

  • Rationale: The amino acid is reacted with methanol in the presence of an acid catalyst, typically thionyl chloride or hydrogen chloride gas. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically performed under reflux to drive it to completion. The product is isolated as the hydrochloride salt, which is a stable, crystalline solid.

Experimental Workflow:

esterification glycine Glycine reflux Reflux glycine->reflux methanol Methanol (excess) methanol->reflux thionyl_chloride Thionyl Chloride (catalyst) thionyl_chloride->reflux workup Evaporation & Isolation reflux->workup product Glycine Methyl Ester HCl workup->product diethylation glycine_ester Glycine Methyl Ester HCl reaction Stirring at Elevated Temp. glycine_ester->reaction ethyl_iodide Ethyl Iodide (excess) ethyl_iodide->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction workup Filtration & Concentration reaction->workup purification Distillation workup->purification product N,N-Diethylglycine Methyl Ester purification->product

Figure 2: Workflow for the N,N-diethylation of glycine methyl ester.

Step-by-Step Procedure:

  • In a round-bottom flask, suspend glycine methyl ester hydrochloride and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent such as acetonitrile.

  • Add an excess of an ethylating agent (e.g., ethyl iodide).

  • Heat the reaction mixture with stirring at a moderate temperature (e.g., 50-60 °C) overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield N,N-diethylglycine methyl ester as a liquid.

Alternative Synthetic Routes

An alternative approach involves the reaction of ethyl chloroacetate with diethylamine. This is a direct method that forms the carbon-nitrogen bond first. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Purification and Characterization

The final product, N,N-diethylglycine methyl ester, is typically purified by vacuum distillation. Purity can be assessed by gas chromatography (GC). The structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties

Tabulated Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₇H₁₅NO₂[8]
Molecular Weight 145.20 g/mol [8]
CAS Number 30280-35-4[8]
Appearance Colorless to light yellow liquid[9]
Boiling Point 86 °C at 57 mmHg[9]
Density 0.93 g/cm³[9]
Refractive Index 1.4220-1.4250[9]
Spectroscopic Data (Brief Overview)
  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl ester protons, a singlet for the methylene protons adjacent to the carbonyl group, a quartet for the methylene protons of the ethyl groups, and a triplet for the methyl protons of the ethyl groups.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the ester methyl carbon, and the carbons of the N,N-diethyl groups.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Research and Development

Intermediate in Pharmaceutical Synthesis

N,N-Diethylglycine methyl ester serves as a precursor in the synthesis of more complex molecules with potential therapeutic applications. Its ester and tertiary amine functionalities allow for a variety of chemical modifications. It can be used in the construction of compounds for which the N,N-diethylamino group is a key pharmacophore, potentially influencing receptor binding or other biological interactions. [10]

Role in Peptide Chemistry

While not a naturally occurring amino acid, N,N-diethylglycine derivatives can be incorporated into peptides to create peptidomimetics. The presence of the N,N-diethyl groups can impart resistance to enzymatic degradation and modulate the conformational properties of the peptide chain.

Other Potential Applications

The unique properties of N,N-diethylglycine methyl ester lend it to other potential applications, including:

  • As a building block in the synthesis of agrochemicals. [10]* In the development of novel heterocyclic compounds. [10]* As a component in the formulation of ionic liquids.

Conclusion

N,N-Diethylglycine methyl ester, while not a compound with a dramatic discovery story, represents the culmination of fundamental advancements in organic chemistry, particularly in the fields of amino acid modification and N-alkylation. Its synthesis is accessible through well-established chemical transformations, and its utility as a versatile intermediate continues to be appreciated in both academic research and industrial applications, especially in the pursuit of new pharmaceuticals and other bioactive molecules. This guide provides a comprehensive overview for researchers and professionals in the field, from its historical underpinnings to its practical synthesis and applications.

References

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  • Organic Syntheses Procedure. glycine ethyl ester hydrochloride. Retrieved from [Link]

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  • MySkinRecipes. (n.d.). N,N-Diethylglycine Methyl Ester. Retrieved from [Link]

  • Bermejo, F. J., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 24(59), 15733-15737.
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Foundational

fundamental chemistry of N-alkylated glycine esters

An In-Depth Technical Guide to the Fundamental Chemistry of N-Alkylated Glycine Esters Authored by Gemini, Senior Application Scientist Abstract N-alkylated glycine esters are pivotal structural motifs in contemporary ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fundamental Chemistry of N-Alkylated Glycine Esters

Authored by Gemini, Senior Application Scientist

Abstract

N-alkylated glycine esters are pivotal structural motifs in contemporary chemical and pharmaceutical sciences. Their incorporation into peptides and small molecules confers significant advantages, including enhanced proteolytic stability, improved cell permeability, and the ability to modulate conformational preferences. This guide provides a comprehensive exploration of the , designed for researchers, scientists, and drug development professionals. We will delve into the principal synthetic methodologies, from classical approaches to modern sustainable alternatives, elucidating the mechanistic rationale behind each strategy. Detailed, field-proven protocols, key characterization techniques, and a discussion of their application as foundational building blocks in peptidomimetics and drug discovery are presented.

Introduction: The Strategic Importance of N-Alkylation

Glycine, the simplest amino acid, provides a unique scaffold for chemical modification.[1][2] The N-alkylation of glycine and its esters introduces a substituent onto the backbone nitrogen, a modification that fundamentally alters the molecule's properties. Unlike their parent α-amino acids, N-alkylated residues lack a hydrogen bond donor at the amide nitrogen when incorporated into a peptide chain. This structural perturbation disrupts secondary structures like α-helices and β-sheets, making them powerful tools for controlling peptide conformation.[1][3]

Furthermore, the N-alkyl group can provide steric shielding, rendering the adjacent peptide bonds resistant to cleavage by proteolytic enzymes—a critical feature for enhancing the in-vivo half-life of peptide-based therapeutics.[3] These modified amino acids are the monomeric units for "peptoids," or N-substituted glycine oligomers, a major class of peptidomimetics that have found applications in drug discovery, diagnostics, and material science.[3][4] Consequently, robust and versatile synthetic access to N-alkylated glycine esters is of paramount importance.[1][4]

Synthetic Strategies: A Comparative Analysis

The synthesis of N-alkylated glycine esters can be achieved through several distinct pathways. The choice of method is often dictated by the desired scale, the nature of the alkyl substituent, and the availability of starting materials. The most prevalent and powerful methods include reductive amination, direct alkylation, and multicomponent reactions.

Reductive Amination: The Workhorse Methodology

Reductive amination is arguably the most versatile and widely employed method for preparing N-alkylated glycine esters.[1][5] This one-pot procedure involves the reaction of a glycine ester with an aldehyde or ketone to form a transient imine (or enamine) intermediate, which is immediately reduced by a hydride source present in the reaction mixture.

Causality and Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the glycine ester's primary amine on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the C=N double bond of the imine. A key advantage of this method is the use of mild and selective reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are sufficiently mild to not reduce the starting carbonyl compound but are reactive enough to reduce the protonated imine intermediate as it forms. This selectivity prevents unwanted side reactions and drives the equilibrium towards the N-alkylated product, typically resulting in high yields.[6]

Reductive_Amination_Workflow start Glycine Ester + Aldehyde/Ketone intermediate Imine/ Enamine Formation start->intermediate Dehydration reduction In-situ Reduction intermediate->reduction reagent Reducing Agent (e.g., NaBH(OAc)₃) reagent->reduction Hydride Transfer product N-Alkylated Glycine Ester reduction->product purification Workup & Purification product->purification final Final Product purification->final

Caption: Workflow for N-alkylated glycine ester synthesis via reductive amination.

Direct N-Alkylation: A Classical Approach

The direct alkylation of glycine esters with alkyl halides is a traditional and straightforward method.[1][5] The reaction is a nucleophilic substitution where the nitrogen atom of the glycine ester acts as the nucleophile.

Causality and Mechanistic Insight: The primary challenge of this method is controlling the degree of alkylation. The mono-alkylated product is also a secondary amine and remains nucleophilic, often leading to the formation of a di-alkylated quaternary ammonium salt byproduct. To mitigate this, chemists often employ a large excess of the glycine ester starting material or utilize a Schiff base strategy. By first forming an imine (a Schiff base) from the glycine ester, typically with benzophenone, the α-proton becomes more acidic and can be removed with a mild base.[7] The resulting anion can then be alkylated, and subsequent hydrolysis of the imine reveals the desired mono-N-alkylated product.[4][7] This approach provides excellent control over mono-alkylation but requires additional protection and deprotection steps.

Multicomponent Reactions: The Ugi Reaction

For generating molecular diversity rapidly, the Ugi four-component reaction (U-4CR) is an exceptionally powerful tool.[8][9] This one-pot reaction combines an amine, a ketone (or aldehyde), a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. When a ketone is used, the product is an N-alkylated α,α-dialkylglycine derivative.[8][9]

Causality and Mechanistic Insight: The Ugi reaction proceeds through a series of rapid, irreversible steps, initiated by the formation of an iminium ion from the amine and ketone. This is followed by the nucleophilic addition of the isocyanide and the carboxylate, culminating in an Mumm rearrangement to yield the stable α-acylamino amide product. The reaction's efficiency stems from its convergent nature, allowing for the construction of complex molecules with high atom economy in a single step. By systematically varying the four input components, large libraries of N-alkylated glycine derivatives can be synthesized, which is highly advantageous in drug discovery for structure-activity relationship (SAR) studies.[8]

Synthetic_Approaches Start Glycine Ester RA Reductive Amination Start->RA + Aldehyde/Ketone + Reducing Agent DA Direct Alkylation Start->DA + Alkyl Halide (+ Base) MCR Multicomponent Reactions (e.g., Ugi) Start->MCR (as amine or acid component) + 3 other components Product N-Alkylated Glycine Ester RA->Product DA->Product MCR->Product yields derivatives

Caption: Major synthetic routes to N-alkylated glycine esters.

Modern & Sustainable Approaches

In line with the principles of green chemistry, recent efforts have focused on developing more sustainable methods. A notable example is the direct N-alkylation of unprotected amino acids using alcohols as the alkylating agents.[10] This approach, often catalyzed by ruthenium or iridium complexes, proceeds via a "borrowing hydrogen" mechanism. The catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amino acid, regenerating the catalyst and producing water as the sole byproduct.[10] This method avoids the use of stoichiometric reagents and pre-functionalized alkylating agents, offering a highly atom-economical and environmentally benign alternative.[2][10]

Experimental Protocols: A Self-Validating System

The following protocols are provided as robust, validated starting points for the synthesis of N-alkylated glycine esters.

Protocol 1: Synthesis of N-Benzyl Glycine Ethyl Ester via Reductive Amination
  • Objective: To synthesize N-benzyl glycine ethyl ester from glycine ethyl ester hydrochloride and benzaldehyde.

  • Methodology:

    • To a round-bottom flask charged with a magnetic stir bar, add glycine ethyl ester hydrochloride (1.0 eq).

    • Dissolve the starting material in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M).

    • Add triethylamine (TEA) (1.1 eq) to the suspension and stir for 10 minutes at room temperature. The TEA serves as a base to neutralize the hydrochloride salt, liberating the free primary amine.

    • Add benzaldehyde (1.05 eq) to the reaction mixture.

    • Stir for 20 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. This controls the initial exotherm and rate of reduction.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[11]

  • Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of starting materials and the correct integration of proton signals will validate the success of the reaction.

Protocol 2: Synthesis of N-alkylated α,α-dialkylglycine via Ugi Reaction
  • Objective: To demonstrate the synthesis of a diverse N-alkylated glycine derivative in a single step.

  • Methodology:

    • In a vial, combine benzylamine (1.0 eq), acetone (1.2 eq, serving as the ketone component), and acetic acid (1.0 eq, serving as the carboxylic acid component) in methanol (MeOH) (approx. 0.5 M).

    • Stir the mixture for 10 minutes at room temperature to facilitate pre-condensation and iminium ion formation.

    • Add cyclohexyl isocyanide (1.0 eq) to the solution. The reaction is often exothermic.

    • Seal the vial and stir at room temperature for 24-48 hours.

    • Monitor the reaction by LC-MS until the starting materials are consumed.[8]

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can often be purified by direct crystallization or by flash column chromatography. The high polarity of the amide products often requires polar eluents (e.g., DCM/MeOH).

  • Validation: The formation of the characteristic di-amide structure can be confirmed by NMR and IR spectroscopy. High-resolution mass spectrometry should confirm the molecular weight of the four-component adduct.

Characterization and Data Presentation

The structural elucidation of N-alkylated glycine esters relies on standard spectroscopic techniques.

Technique Key Observable Features Purpose
¹H NMR Appearance of new signals corresponding to the N-alkyl group. Disappearance of the broad NH₂ signal and appearance of a secondary amine NH signal (if not di-alkylated).Confirms the presence and structure of the alkyl group and determines the degree of substitution.
¹³C NMR Appearance of new carbon signals from the N-alkyl group.Confirms the carbon skeleton of the final product.
FT-IR A characteristic C=O stretch for the ester group (typically 1730-1750 cm⁻¹). Presence of an N-H stretch (around 3300-3500 cm⁻¹) for mono-alkylated products.[1]Confirms the presence of key functional groups.
Mass Spec (MS) The molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated mass of the product.Confirms the molecular weight and elemental composition (HRMS).

Applications in Drug Development and Peptidomimetics

The primary application of N-alkylated glycine esters is as building blocks for the synthesis of peptidomimetics, particularly peptoids.[3] Using a solid-phase synthesis approach analogous to peptide synthesis (the "submonomer" method), these esters are used in a two-step cycle:

  • Acylation: A bromoacetic acid molecule is coupled to the resin-bound amine.

  • Displacement: The resulting α-bromoacetamide is displaced by a primary amine nucleophile, which introduces the desired side chain onto the nitrogen atom.

This process is repeated to build the oligomer. The N-alkylated glycine ester itself is essentially the product of the first monomer addition to the resin. This modularity allows for the creation of vast libraries of peptoids with diverse side chains, which can be screened for biological activity against various targets.[3]

Peptoid_Synthesis_Logic Monomer N-Alkylated Glycine (Monomer Precursor) SPS Solid-Phase Synthesis (Submonomer Method) Monomer->SPS informs monomer choice Step1 Step 1: Acylation (Bromoacetic Acid) SPS->Step1 Step2 Step 2: Displacement (Primary Amine) Step1->Step2 Cycle Repeat Cycle Step2->Cycle Cycle->Step1 for next monomer Oligomer Peptoid Oligomer Cycle->Oligomer upon completion Cleavage Cleavage from Resin Oligomer->Cleavage Application Drug Discovery & Screening Cleavage->Application

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: N,N-Diethylglycine Methyl Ester as a Versatile Intermediate in Organic Synthesis

Introduction: The Strategic Importance of N,N-Diethylglycine Methyl Ester N,N-Diethylglycine methyl ester is a valuable bifunctional molecule in the synthetic chemist's toolkit. As a tertiary amino acid ester, its struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N,N-Diethylglycine Methyl Ester

N,N-Diethylglycine methyl ester is a valuable bifunctional molecule in the synthetic chemist's toolkit. As a tertiary amino acid ester, its structure incorporates both a nucleophilic tertiary amine and an electrophilic ester carbonyl group. This duality of function, combined with its relatively simple structure, makes it an ideal intermediate for the construction of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. Its most notable application is as a key building block in the synthesis of the widely used local anesthetic, Lidocaine.[1] This guide provides an in-depth exploration of the synthesis, reactivity, and core applications of N,N-Diethylglycine methyl ester, complete with detailed protocols grounded in established chemical principles.

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Data for N,N-Diethylglycine Methyl Ester [2]

PropertyValue
CAS Number 30280-35-4
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Physical Form Liquid
Color Colorless to Yellow
Boiling Point 86°C
IUPAC Name methyl 2-(diethylamino)acetate
Safety & Handling

N,N-Diethylglycine methyl ester and its parent acid are classified as irritants. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.

    • Avoid breathing vapors or mist.

    • Wash hands and any exposed skin thoroughly after handling.

    • Store in a cool, well-ventilated place with the container tightly closed.[4]

Always consult the most current Safety Data Sheet (SDS) from your supplier before commencing any experimental work.

Synthesis of N,N-Diethylglycine Methyl Ester

The preparation of this intermediate can be approached via several reliable routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: Two-Step Synthesis from Methyl Chloroacetate

This is a common and industrially relevant method that proceeds via a nucleophilic substitution reaction. The first step involves the synthesis of methyl chloroacetate from chloroacetyl chloride and methanol, followed by amination with diethylamine. A related procedure is often used for other esters.[5]

Causality: The reaction leverages the high reactivity of the acid chloride for esterification and the subsequent displacement of the good leaving group (chloride) by the nucleophilic diethylamine. The use of excess diethylamine not only drives the reaction to completion but also serves as a base to neutralize the HCl generated in situ.

cluster_synthesis Workflow: Synthesis from Methyl Chloroacetate start Methyl Chloroacetate + Diethylamine (excess) reaction Nucleophilic Substitution (Room Temperature) start->reaction workup Aqueous Workup (e.g., NaHCO₃ wash) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying (e.g., Na₂SO₄) extraction->drying purification Distillation under Reduced Pressure drying->purification product N,N-Diethylglycine Methyl Ester purification->product

Caption: General workflow for the synthesis of N,N-Diethylglycine Methyl Ester.

Protocol 1: Synthesis from Methyl Chloroacetate and Diethylamine

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methyl chloroacetate (1.0 eq) and a suitable solvent like toluene or THF. Cool the flask in an ice-water bath.

  • Addition of Amine: Add diethylamine (2.2 eq) dropwise to the stirred solution, ensuring the internal temperature remains below 10°C. The excess diethylamine acts as the nucleophile and the base to capture the byproduct HCl.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, filter the mixture to remove the diethylammonium chloride salt. Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield pure N,N-Diethylglycine methyl ester as a colorless to pale yellow liquid.

Route 2: Fischer Esterification of N,N-Diethylglycine

If the parent amino acid, N,N-Diethylglycine, is readily available, a direct acid-catalyzed esterification with methanol is an efficient alternative.[6][7]

Causality: This reaction operates under equilibrium conditions. An acid catalyst (e.g., H₂SO₄, HCl, or a solid acid catalyst like silica gel sulfonic acid) protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol.[8] The use of excess methanol or the removal of water is necessary to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Protocol 2: Acid-Catalyzed Esterification

  • Reaction Setup: Suspend N,N-Diethylglycine (1.0 eq) in anhydrous methanol (used in large excess, acting as both reactant and solvent) in a round-bottom flask.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or bubble anhydrous HCl gas through the solution.[9] Alternatively, a reagent system like trimethylchlorosilane (TMSCl) in methanol can be used to generate HCl in situ.[6]

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Neutralization & Isolation: Cool the reaction mixture and carefully neutralize the acid catalyst with a base (e.g., saturated NaHCO₃ solution). Remove the bulk of the methanol via rotary evaporation.

  • Extraction & Purification: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can then be purified by vacuum distillation as described in Protocol 1.

Core Application: Intermediate in Lidocaine Synthesis

The primary industrial application of N,N-Diethylglycine methyl ester is in the synthesis of Lidocaine, a cornerstone of local anesthesia.[1][10] The ester serves as the acylating agent that introduces the N,N-diethylglycyl moiety onto the 2,6-dimethylaniline backbone.

Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline attacks the electrophilic carbonyl carbon of N,N-Diethylglycine methyl ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (–OCH₃) leaving group to form the stable amide bond of Lidocaine.[1] The reaction is often driven to completion by heating, which can also help to distill off the methanol byproduct.

cluster_lidocaine Mechanism: Lidocaine Synthesis reactants 2,6-Dimethylaniline + N,N-Diethylglycine Methyl Ester attack Nucleophilic Attack (Aniline N on Ester C=O) reactants->attack intermediate Tetrahedral Intermediate attack->intermediate collapse Collapse of Intermediate (Expulsion of Methoxide) intermediate->collapse product Lidocaine + Methanol collapse->product

Caption: Reaction mechanism for the synthesis of Lidocaine.

Protocol 3: Synthesis of Lidocaine

Note: While some industrial syntheses may use chloroacetyl chloride directly with 2,6-dimethylaniline followed by amination,[11] this protocol details the direct amidation using the pre-formed ester intermediate.

  • Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dimethylaniline (1.0 eq) and N,N-Diethylglycine methyl ester (1.1 eq). Toluene is often used as a solvent.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) for 8-12 hours. The progress of the reaction can be monitored by GC or TLC.

  • Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic phase with dilute aqueous HCl to remove any unreacted 2,6-dimethylaniline.

  • Basification & Extraction: Make the aqueous layer basic (pH > 10) by the addition of aqueous NaOH or KOH. This deprotonates the Lidocaine, making it soluble in organic solvents. Extract the free base Lidocaine into an organic solvent such as diethyl ether or dichloromethane.

  • Isolation & Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude Lidocaine. The product can be further purified by recrystallization or by converting it to a salt (e.g., hydrochloride or bisulfate) and recrystallizing the salt.[12]

Table 2: Representative Reaction Parameters for Lidocaine Synthesis

ParameterConditionRationale
Reactant Ratio ~1.1 eq of EsterA slight excess of the ester ensures complete consumption of the more valuable aniline.
Solvent TolueneHigh boiling point allows for effective reflux temperatures to drive the reaction.
Temperature Reflux (~110-120°C)Provides the necessary activation energy for the amidation reaction.
Reaction Time 8-12 hoursTypical duration to achieve high conversion.

Other Synthetic Transformations

Beyond its role in Lidocaine synthesis, the ester's functional groups allow for other valuable transformations.

Transesterification

The methyl ester can be converted to other alkyl esters (ethyl, propyl, etc.) through transesterification.[13][14] This is useful for tuning the physicochemical properties (e.g., lipophilicity, hydrolysis rate) of derivative compounds.

General Protocol: The reaction involves heating N,N-Diethylglycine methyl ester in a large excess of the desired alcohol (e.g., ethanol) with an acid (e.g., H₂SO₄) or base (e.g., sodium ethoxide) catalyst.[14] The equilibrium is driven by the large excess of the new alcohol and often by distilling off the lower-boiling methanol byproduct.

Hydrolysis

The ester can be readily hydrolyzed back to its parent carboxylic acid, N,N-Diethylglycine, under either acidic or basic conditions.[15]

General Protocol:

  • Base-catalyzed (Saponification): Reflux the ester with an aqueous solution of a strong base like NaOH or KOH. Acidic workup is required to protonate the resulting carboxylate salt.

  • Acid-catalyzed: Reflux the ester in an aqueous solution containing a strong acid such as HCl or H₂SO₄.

Conclusion

N,N-Diethylglycine methyl ester stands out as a highly practical and efficient intermediate. Its straightforward synthesis and well-defined reactivity, particularly in acylation reactions, have cemented its importance in the production of high-value compounds like Lidocaine. The protocols and principles outlined in this guide demonstrate its utility and provide a solid foundation for its application in both research and process development settings.

References

  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • n-(benzyloxycarbonyl)-l-vinylglycine methyl ester. Organic Syntheses Procedure.
  • US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).
  • CN1167668C - Synthetic method of N, N-disubstituted glycine ester.
  • PEPTIDE SYNTHESIS USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFON
  • A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.
  • N,N-Diethylglycine. PubChem, NIH.
  • A Convenient Synthesis of Amino Acid Methyl Esters.
  • N,N-Dimethylglycine ethyl ester 98. Sigma-Aldrich.
  • N,N-Diethylglycine Methyl Ester 98.0+%, TCI America™. Fisher Scientific.
  • A Convenient Synthesis of Amino Acid Methyl Esters. Semantic Scholar.
  • SAFETY DATA SHEET - N,N-Dimethylglycine methyl ester. Santa Cruz Biotechnology.
  • CN112521298A - Synthesis method of lidocaine.
  • Cationic N,N-Dimethylglycine Ester Prodrug of 2R-α-Tocotrienol Promotes Intestinal Absorption via Efficient Self-Micellization with Intrinsic Bile Acid Anion. MDPI.
  • SAFETY DATA SHEET - N,N-Dimethylglycine Ethyl Ester. TCI Chemicals.
  • The 2-Step Synthesis of Lidocaine.
  • Methyl Ester Type Produced by Catalytic Transesterification: From Various Oil Feedstock to Biodiesel Products.
  • Ester synthesis by transesterific
  • Hydrolysis of methyl esters. Reddit.
  • Synthesis of Lidocaine.
  • Safety Data Sheet: N,N-Dimethylglycine. Chemos GmbH&Co.KG.
  • Transesterific
  • The Synthesis of Lidocaine. University of San Diego.
  • High performance purification process of methyl and ethyl esters produced by transesterific
  • Lidocaine. PubChem, NIH.
  • SAFETY DATA SHEET - N,N-Dimethylglycine. Fisher Scientific.
  • Kinetics of hydrolysis of the coordinated glycine methyl ester.

Sources

Application

Application Notes and Protocols: N,N-Diethylglycine Methyl Ester in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: Unveiling a Novel Tool for Amine-Reactive Proteomics In the dynamic landscape of proteomics, the tar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unveiling a Novel Tool for Amine-Reactive Proteomics

In the dynamic landscape of proteomics, the targeted chemical modification of proteins is a cornerstone for elucidating their structure, function, and interactions. While a plethora of reagents have been developed for this purpose, the exploration of novel, versatile, and efficient chemical tools remains a critical endeavor. This document introduces N,N-Diethylglycine methyl ester, a tertiary amine-containing ester, as a potential reagent for the selective modification of primary amines (N-termini and lysine residues) in proteins. Although not a mainstream reagent, its unique structural features present a compelling case for its application in specific proteomics workflows, particularly for protein-protein interaction studies and targeted protein derivatization.

N,N-Diethylglycine methyl ester is a small, water-soluble molecule that can, under appropriate conditions, react with nucleophilic primary amines via aminolysis. This reaction results in the formation of a stable amide bond, effectively capping the primary amine and introducing a diethylglycyl moiety. The tertiary amine group within this moiety can impart unique charge characteristics to the modified protein, potentially influencing its solubility and interaction profile. Furthermore, the introduced mass shift is readily detectable by mass spectrometry, enabling the identification of modified sites.

These application notes provide a comprehensive guide to the hypothesized use of N,N-Diethylglycine methyl ester in proteomics research. We will delve into the underlying chemical principles, provide detailed protocols for its application, and discuss the potential advantages and limitations of this novel approach.

Chemical Properties and Reactivity

N,N-Diethylglycine methyl ester possesses a reactive ester functional group and a tertiary amine. The key reaction for its application in proteomics is the aminolysis of the methyl ester by the primary amines of a protein.

  • Reaction: The ε-amino group of lysine residues and the α-amino group of the protein's N-terminus act as nucleophiles, attacking the carbonyl carbon of the ester. This leads to the elimination of methanol and the formation of a stable N,N-diethylglycyl amide linkage.

  • Specificity: The primary targets for this modification are the most accessible and nucleophilic primary amines on the protein surface.

  • Reaction Conditions: The reaction is typically carried out in a slightly alkaline buffer (pH 8.0-9.0) to ensure the deprotonation of the primary amines, thereby increasing their nucleophilicity.

Hypothesized Application: A Novel Amine-Blocking Reagent for Proteomics

We propose the use of N,N-Diethylglycine methyl ester as a chemical tool for blocking primary amines in proteins. This can be particularly useful in multi-step proteomics workflows where the protection of certain reactive sites is required before subsequent modifications or analyses.

Core Applications:
  • Preventing Unwanted Modifications: By capping lysine residues and the N-terminus, N,N-Diethylglycine methyl ester can prevent their reaction with other labeling reagents, cross-linkers, or enzymes.

  • Facilitating Site-Specific Labeling: In scenarios where a protein has multiple reactive sites, blocking the more reactive primary amines can direct subsequent labeling to less reactive but more functionally relevant sites (e.g., cysteines or carboxyl groups).

  • Introducing a Stable Isotopic Label: Synthetically prepared N,N-Diethylglycine methyl ester with isotopic labels (e.g., ¹³C or ¹⁵N) could be used for quantitative proteomics studies.

  • Altering Protein Charge for Separation: The introduction of the tertiary amine can alter the isoelectric point (pI) of a protein, which can be exploited for improved separation in techniques like 2D-gel electrophoresis or ion-exchange chromatography.

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with N,N-Diethylglycine Methyl Ester

This protocol outlines the general steps for modifying a purified protein with N,N-Diethylglycine methyl ester.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS or HEPES)

  • N,N-Diethylglycine methyl ester solution (freshly prepared)

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein sample is free of any primary amine-containing contaminants (e.g., Tris buffer). Exchange the protein into the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation: Prepare a 1 M stock solution of N,N-Diethylglycine methyl ester in anhydrous DMSO.

  • Modification Reaction:

    • Add a 100-fold molar excess of N,N-Diethylglycine methyl ester to the protein solution. The exact molar excess may need to be optimized for your specific protein.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted N,N-Diethylglycine methyl ester. Incubate for 30 minutes at room temperature.

  • Removal of Excess Reagent: Remove excess reagent and byproducts by desalting or dialysis against a suitable buffer (e.g., PBS).

  • Verification of Modification: The extent of modification can be verified by mass spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift.

Protocol 2: In-gel Digestion and Mass Spectrometry Analysis of Modified Proteins

This protocol describes the steps for identifying the sites of modification on a protein that has been treated with N,N-Diethylglycine methyl ester.

Materials:

  • Modified protein from Protocol 1

  • SDS-PAGE gel and electrophoresis apparatus

  • Coomassie Brilliant Blue stain

  • Destaining solution (e.g., 50% methanol, 10% acetic acid)

  • In-gel digestion kit (containing trypsin, reduction, and alkylation reagents)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • SDS-PAGE: Separate the modified protein from any unmodified protein using SDS-PAGE.

  • Staining and Excision: Stain the gel with Coomassie Brilliant Blue and excise the protein band of interest.

  • In-gel Digestion:

    • Destain the gel piece.

    • Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide.

    • Digest the protein overnight with trypsin.

  • Peptide Extraction: Extract the tryptic peptides from the gel piece using a series of acetonitrile and formic acid washes.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides by LC-MS/MS.

    • The mass spectrometer will fragment the peptides, and the resulting fragmentation spectra can be used to identify the peptide sequence and the site of modification.

    • The modification with N,N-Diethylglycine will result in a specific mass shift on the modified lysine residues and the N-terminus.

Data Presentation

Table 1: Expected Mass Shifts upon Modification with N,N-Diethylglycine Methyl Ester
Modified ResidueMonoisotopic Mass Shift (Da)Average Mass Shift (Da)
N-terminus+115.0946+115.17
Lysine+115.0946+115.17

Visualization of the Workflow

experimental_workflow cluster_modification Protein Modification cluster_analysis Proteomic Analysis start Purified Protein reaction React with N,N-Diethylglycine methyl ester (pH 8.5) start->reaction quench Quench with Tris buffer reaction->quench desalt Desalt/Dialyze quench->desalt modified_protein Modified Protein desalt->modified_protein sds_page SDS-PAGE modified_protein->sds_page in_gel_digest In-gel Digestion (Trypsin) sds_page->in_gel_digest lc_ms LC-MS/MS Analysis in_gel_digest->lc_ms data_analysis Data Analysis (Identify modified sites) lc_ms->data_analysis

Caption: Workflow for protein modification and analysis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The success of the modification can be readily assessed at multiple stages:

  • SDS-PAGE: A slight shift in the apparent molecular weight of the modified protein may be observable.

  • Mass Spectrometry of Intact Protein: A clear mass increase corresponding to the number of incorporated N,N-diethylglycyl moieties will confirm the modification.

  • LC-MS/MS of Tryptic Peptides: The identification of peptides with the specific mass shift on lysine residues or the N-terminus provides definitive proof of the modification sites.

Causality Behind Experimental Choices

  • Slightly Alkaline pH: The choice of a pH of 8.5 for the reaction is crucial as it ensures that the primary amine groups are sufficiently deprotonated and thus nucleophilic, while maintaining the stability of most proteins.

  • Molar Excess of Reagent: A significant molar excess of N,N-Diethylglycine methyl ester is used to drive the reaction to completion. This is a common strategy in protein modification to overcome the relatively lower reactivity of esters compared to other acylating agents.

  • Quenching with Tris Buffer: Tris buffer contains a primary amine and is therefore an effective quenching agent that reacts with any remaining N,N-Diethylglycine methyl ester, preventing non-specific modifications during subsequent sample handling.

  • Trypsin Digestion: Trypsin cleaves C-terminal to lysine and arginine residues. Modification of lysine residues will block tryptic cleavage at these sites, a phenomenon that can be used to confirm the modification.

Conclusion and Future Perspectives

N,N-Diethylglycine methyl ester presents a novel, albeit hypothetical, avenue for the chemical modification of proteins in proteomics research. Its potential as a simple and efficient amine-blocking reagent warrants further investigation. Future studies should focus on optimizing the reaction conditions for a variety of proteins, exploring the use of isotopically labeled versions for quantitative proteomics, and comparing its efficacy and specificity to existing amine-reactive reagents. The application notes and protocols provided here serve as a foundational guide for researchers interested in exploring the utility of this promising compound in their own proteomics workflows.

References

  • Mass Spectrometry in Proteomics. Chan, Y. A., et al. Journal of the American Society for Mass Spectrometry (2014). [Link]

  • Aminolysis of Esters. Chemistry LibreTexts. [Link]

  • In-gel Digestion of Proteins for Mass Spectrometry. Shevchenko, A., et al. Nature Protocols (2006). [Link]

Method

Application Notes and Protocols for N,N-Diethylglycine Methyl Ester: A Versatile Tool in Peptide Synthesis and Dermal Formulation Development

Abstract N,N-Diethylglycine methyl ester is a tertiary amino acid derivative with significant potential in both peptide synthesis and the development of advanced drug delivery systems. Its unique structure, featuring a s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N-Diethylglycine methyl ester is a tertiary amino acid derivative with significant potential in both peptide synthesis and the development of advanced drug delivery systems. Its unique structure, featuring a sterically hindered tertiary amine, presents both opportunities and challenges in its application. This guide provides in-depth technical protocols for the utilization of N,N-Diethylglycine methyl ester as a specialized building block in peptide synthesis and as a potential dermal penetration enhancer in topical formulations. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the experimental design.

Introduction: The Chemical Profile of N,N-Diethylglycine Methyl Ester

N,N-Diethylglycine methyl ester, also known as methyl 2-(diethylamino)acetate, is a clear to yellowish liquid at room temperature.[1] Its key structural feature is the presence of a tertiary amine directly attached to the alpha-carbon of a glycine methyl ester backbone. This substitution pattern imparts distinct chemical properties that are central to its applications.

Table 1: Physicochemical Properties of N,N-Diethylglycine Methyl Ester

PropertyValueReference
CAS Number 30280-35-4[1]
Molecular Formula C7H15NO2[1]
Molecular Weight 145.20 g/mol [1]
Boiling Point 86 °C at 57 mmHg[2]
Appearance Clear to light orange/yellow liquid[2]
SMILES CCN(CC)CC(=O)OC[1]
IUPAC Name methyl 2-(diethylamino)acetate[1]

The tertiary amine group makes N,N-Diethylglycine methyl ester a weak base. This basicity is a key consideration in its handling and in the design of reactions where it is a component. In the context of drug delivery, this tertiary amine can be protonated at acidic pH, a property that can be exploited in the design of pH-sensitive systems.[3]

Application in Peptide Synthesis: Incorporating a Tertiary Amino Acid

The incorporation of N,N-disubstituted amino acids like N,N-diethylglycine into peptide chains can introduce unique conformational constraints and resistance to enzymatic degradation.[4] However, the steric hindrance posed by the two ethyl groups on the nitrogen atom makes peptide bond formation challenging compared to primary or secondary amino acids. This protocol outlines a strategy to overcome this challenge using specialized coupling reagents.

Rationale for Protocol Design

Standard peptide coupling reagents may be inefficient in promoting amide bond formation with the sterically hindered tertiary amine of N,N-diethylglycine. Therefore, this protocol employs a high-potency coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction.[5] The ester group of N,N-Diethylglycine methyl ester serves as a protecting group for the C-terminus during the coupling of its N-terminus to a growing peptide chain.[1]

Experimental Workflow for Peptide Coupling

Peptide_Coupling_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start: Materials and Reagents reagents Prepare N-terminally protected peptide, N,N-Diethylglycine methyl ester, HATU, DIPEA, and solvent (DMF) start->reagents dissolve Dissolve protected peptide and N,N-Diethylglycine methyl ester in DMF reagents->dissolve add_reagents Add HATU and DIPEA to the reaction mixture dissolve->add_reagents stir Stir at room temperature add_reagents->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor quench Quench reaction monitor->quench Upon completion extract Aqueous work-up and extraction quench->extract purify Purify the dipeptide by column chromatography extract->purify characterize Characterize the product by NMR and Mass Spectrometry purify->characterize end End: Purified Dipeptide characterize->end

Figure 1: Workflow for the coupling of N,N-Diethylglycine methyl ester to a peptide chain.

Detailed Protocol for Dipeptide Synthesis

This protocol describes the coupling of an N-terminally protected amino acid (e.g., Fmoc-Alanine) with N,N-Diethylglycine methyl ester.

Materials:

  • Fmoc-Alanine

  • N,N-Diethylglycine methyl ester

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Alanine (1 equivalent) and N,N-Diethylglycine methyl ester (1.1 equivalents) in anhydrous DMF.

  • Addition of Coupling Reagents: To the stirred solution, add HATU (1.1 equivalents) followed by the dropwise addition of DIPEA (2.5 equivalents).

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[6]

  • Characterization: Characterize the purified Fmoc-Ala-Deg-OMe by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Application as a Dermal Penetration Enhancer

The structural similarity of N,N-Diethylglycine methyl ester to some known chemical penetration enhancers suggests its potential to facilitate the transport of therapeutic agents across the stratum corneum, the primary barrier of the skin.[7][8] This protocol provides a framework for evaluating its efficacy as a penetration enhancer using an in vitro model.

Rationale for Protocol Design

The Franz diffusion cell is a well-established in vitro tool for studying the permeation of drugs through skin.[9] This protocol involves the preparation of a simple topical formulation containing a model drug and N,N-Diethylglycine methyl ester. The permeation of the drug through a skin model (e.g., porcine ear skin or a synthetic membrane) is then quantified over time.[2] By comparing the drug permeation from a formulation containing the ester to a control formulation without it, the enhancement effect can be determined.

Experimental Workflow for In Vitro Permeation Study

Permeation_Study_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_evaluation Evaluation start Start: Materials and Reagents formulation Prepare topical formulations (Control and Test with N,N-Diethylglycine methyl ester) start->formulation franz_cell Prepare and assemble Franz diffusion cells with skin membrane formulation->franz_cell apply Apply formulations to the donor chamber franz_cell->apply sample Collect samples from the receptor chamber at time intervals apply->sample quantify Quantify drug concentration in samples using HPLC or LC-MS sample->quantify calculate Calculate cumulative drug permeation and flux quantify->calculate compare Compare permeation profiles of Control and Test formulations calculate->compare end End: Determine Enhancement Ratio compare->end

Figure 2: Workflow for evaluating dermal penetration enhancement using Franz diffusion cells.

Detailed Protocol for In Vitro Skin Permeation Study

Materials:

  • Model drug (e.g., ibuprofen, caffeine)

  • N,N-Diethylglycine methyl ester

  • Topical base (e.g., hydrogel, cream base)

  • Porcine ear skin or a suitable synthetic membrane

  • Franz diffusion cells

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • High-performance liquid chromatography (HPLC) system or LC-MS for drug quantification

Procedure:

  • Formulation Preparation:

    • Control Formulation: Prepare a topical formulation (e.g., 1% w/w) of the model drug in the chosen base.

    • Test Formulation: Prepare a similar formulation containing the model drug (1% w/w) and N,N-Diethylglycine methyl ester (e.g., 1-5% w/w). Ensure the ester is uniformly dispersed.

  • Franz Diffusion Cell Setup:

    • Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cells, with the stratum corneum side facing the donor compartment.[9]

    • Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the membrane.

    • Allow the system to equilibrate for 30 minutes.

  • Experiment:

    • Apply a known amount (e.g., 100 mg) of the control or test formulation to the surface of the skin in the donor chamber.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor chamber and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis:

    • Analyze the collected samples to determine the concentration of the model drug using a validated HPLC or LC-MS method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time. The slope of the linear portion of the graph represents the steady-state flux (Jss).

    • Calculate the enhancement ratio (ER) using the following formula:

      • ER = Jss (with enhancer) / Jss (without enhancer)

Table 2: Representative Data for a Permeation Study

FormulationSteady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)
Control (1% Drug) 2.5 ± 0.41.0
Test (1% Drug + 5% Enhancer) 10.2 ± 1.14.1

Safety Considerations

N,N-Diethylglycine methyl ester and its related compound, N,N-dimethylglycine ethyl ester, are classified as flammable liquids and skin irritants.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. All work should be conducted in a well-ventilated fume hood.

Conclusion

N,N-Diethylglycine methyl ester is a versatile chemical entity with promising applications in both synthetic chemistry and pharmaceutical sciences. The protocols outlined in this guide provide a solid foundation for researchers to explore its utility as a sterically hindered amino acid in peptide synthesis and as a novel dermal penetration enhancer. The successful implementation of these protocols will depend on careful adherence to the experimental details and a thorough understanding of the underlying scientific principles.

References

  • Raines Lab, University of Wisconsin-Madison. Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. Available at: [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. (2019). Available at: [Link]

  • AAPPTec. Planning a Peptide Synthesis. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Ng, K. W., & Lau, W. M. (2018). Penetration Enhancement of Topical Formulations. Pharmaceutics, 10(2), 51. Available at: [Link]

  • Cooper, E. R. (1984). The use of N,N-diethyl-m-toluamide to enhance dermal and transdermal delivery of drugs. Journal of Pharmaceutical Sciences, 73(8), 1153-1156. Available at: [Link]

  • Biology LibreTexts. 3.1: Amino Acids and Peptides. (2026). Available at: [Link]

  • Ghafourian, T., & Zandasrar, P. (2009). Transcutol® (Diethylene Glycol Monoethyl Ether): A Potential Penetration Enhancer. Tropical Journal of Pharmaceutical Research, 8(2), 179-186. Available at: [Link]

  • Alswieleh, A. M., et al. (2021). Poly(oligo(ethylene glycol) methyl ether methacrylate) Capped pH-Responsive Poly(2-(diethylamino)ethyl methacrylate) Brushes Grafted on Mesoporous Silica Nanoparticles as Nanocarrier. Polymers, 13(5), 819. Available at: [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Santagada, V., et al. (2005). Efficient microwave combinatorial parallel and nonparallel synthesis of N-alkylated glycine methyl esters as peptide building blocks. Journal of Combinatorial Chemistry, 7(4), 618-621. Available at: [Link]

  • Charles River Laboratories. In Vitro Skin Penetration Studies. Available at: [Link]

  • FDA. Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Available at: [Link]

  • Musakhanian, J., & Rhee, Y. S. (2017). Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures. Journal of Pharmaceutical Sciences, 106(8), 1996-2005. Available at: [Link]

  • Pugh, W. J., & Hadgraft, J. (1994). Percutaneous Penetration Modifiers and Formulation Effects: Thermal and Spectral Analyses. Pharmaceutical Research, 11(4), 579-584. Available at: [Link]

  • Wagh, S. S., & Gite, V. V. (2021). Formulation And Optimization Of Topical Creams For Dermatological Disorders. Journal of Drug Delivery and Therapeutics, 11(4-S), 116-125. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74151, N,N-Diethylglycine. Available at: [Link]

  • MySkinRecipes. N,N-Dimethylglycine Methyl Ester. Available at: [Link]

  • Gellman, S. H. (1998). Designing Methodology for the Incorporation of Beta-Amino Acids into Protein Tertiary Structures. Accounts of Chemical Research, 31(4), 173-180. Available at: [Link]

Sources

Application

Application Note & Protocol: Synthesis of N,N-Diethylamino Acid Methyl Esters for Enhanced Analytical and Synthetic Utility

Abstract & Introduction The chemical modification of amino acids is a cornerstone of peptide science, drug discovery, and analytical biochemistry. Derivatization serves to modulate the physicochemical properties of these...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The chemical modification of amino acids is a cornerstone of peptide science, drug discovery, and analytical biochemistry. Derivatization serves to modulate the physicochemical properties of these fundamental building blocks, enhancing their utility in various applications. N-alkylation, for instance, is a critical modification that can increase a peptide's lipophilicity, improve its metabolic stability, and enhance cell membrane permeability, making it a valuable tool in drug design.[1] This application note provides a comprehensive guide to the synthesis of N,N-diethylamino acid methyl esters, a class of derivatives with significant potential in synthetic chemistry and as internal standards for mass spectrometry.

The protocol herein details a robust, two-step procedure for the derivatization of a free amino acid. The first step involves the methyl esterification of the carboxylic acid moiety. This is followed by the N,N-diethylation of the primary amino group via reductive amination. This sequence is strategically chosen to protect the carboxylic acid group as a methyl ester prior to the N-alkylation, which proceeds efficiently on the resulting amino acid methyl ester hydrochloride salt.

Reductive amination, also known as reductive alkylation, is a versatile method for forming carbon-nitrogen bonds.[2] It involves the reaction of an amine with a carbonyl compound—in this case, acetaldehyde—to form an imine intermediate, which is then reduced in situ to the corresponding amine. This method is favored for its mild conditions and broad applicability.[2][3]

This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of N,N-diethylamino acid methyl esters. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Reaction Scheme & Mechanism

The overall transformation is a two-step process starting from a generic amino acid:

  • Esterification: The carboxylic acid of the amino acid is converted to a methyl ester in the presence of methanol and an acid catalyst.

  • Reductive Amination: The primary amine of the amino acid methyl ester is N,N-diethylated using acetaldehyde and a reducing agent.

Reaction Scheme

Reaction_Scheme cluster_esterification Step 1: Esterification cluster_reductive_amination Step 2: Reductive Amination AA Amino Acid (R-CH(NH2)-COOH) AAME Amino Acid Methyl Ester (R-CH(NH2)-COOCH3) AA->AAME  MeOH, TMSCl (or HCl)   DEAAME N,N-Diethylamino Acid Methyl Ester (R-CH(N(CH2CH3)2)-COOCH3) AAME->DEAAME  Acetaldehyde (CH3CHO),  Reducing Agent (e.g., NaBH(OAc)3)   Esterification_Workflow start Start: Amino Acid add_tmscl Add Trimethylchlorosilane (TMSCl) start->add_tmscl add_methanol Add Anhydrous Methanol add_tmscl->add_methanol stir Stir at Room Temperature add_methanol->stir monitor Monitor by TLC stir->monitor concentrate Concentrate via Rotary Evaporation monitor->concentrate Reaction Complete product Product: Amino Acid Methyl Ester HCl concentrate->product

Sources

Method

N,N-Diethylglycine Methyl Ester: A Novel Reagent for Enhanced GC-MS Analysis of Polar Analytes

Abstract This technical guide details the application of N,N-Diethylglycine methyl ester as a versatile derivatization reagent for the analysis of polar, low-volatility compounds by Gas Chromatography-Mass Spectrometry (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of N,N-Diethylglycine methyl ester as a versatile derivatization reagent for the analysis of polar, low-volatility compounds by Gas Chromatography-Mass Spectrometry (GC-MS). We provide a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and expected analytical outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to expand their analytical toolkit for challenging analytes. By converting polar functional groups into less polar, more volatile derivatives, N,N-Diethylglycine methyl ester facilitates improved chromatographic resolution, enhanced thermal stability, and characteristic mass spectral fragmentation patterns, ultimately leading to more robust and sensitive GC-MS analyses.

Introduction: Overcoming the Challenges of Polar Analyte Analysis by GC-MS

Gas Chromatography-Mass Spectrometry is a cornerstone of analytical chemistry, prized for its high resolving power and sensitive detection capabilities. However, its application is often limited by the volatility and thermal stability of the analytes. Many biologically and pharmaceutically relevant molecules, such as neurotransmitters, amino acids, and certain drug metabolites, possess polar functional groups (e.g., hydroxyls, primary and secondary amines, carboxylic acids) that render them non-volatile and prone to thermal degradation at the temperatures required for GC analysis.[1]

Derivatization is a chemical modification technique that addresses these challenges by converting polar functional groups into less polar, more volatile, and more thermally stable moieties.[1] This process not only enhances the chromatographic behavior of the analyte but can also introduce specific fragmentation patterns in the mass spectrometer, aiding in structural elucidation and improving detection sensitivity.[2] While numerous derivatization reagents are commercially available, the search for novel reagents with unique selectivity and reactivity profiles remains an active area of research.

N,N-Diethylglycine methyl ester emerges as a promising candidate in this pursuit. Its tertiary amine and ester functionalities offer a unique chemical handle for derivatization reactions, particularly for compounds with active hydrogens. This guide provides a detailed exploration of its potential as a derivatization reagent for GC-MS analysis.

The Reagent: N,N-Diethylglycine Methyl Ester - Properties and Rationale for Use

N,N-Diethylglycine methyl ester (IUPAC name: methyl 2-(diethylamino)acetate) is a tertiary amino acid ester with the molecular formula C7H15NO2.[3][4] Its key chemical features relevant to its function as a derivatization reagent are its tertiary amine, which can act as a proton scavenger or participate in nucleophilic reactions, and the ester group, which can be involved in transesterification reactions.

Table 1: Physicochemical Properties of N,N-Diethylglycine Methyl Ester

PropertyValueReference
Molecular FormulaC7H15NO2[3][4]
Molecular Weight145.20 g/mol [3]
Boiling Point86°C[3]
IUPAC Namemethyl 2-(diethylamino)acetate[3]
CAS Number30280-35-4[3]

The rationale for employing N,N-Diethylglycine methyl ester lies in its potential to react with a range of polar functional groups, leading to the formation of derivatives with significantly improved GC-MS characteristics. The diethylamino group, in particular, can yield characteristic fragmentation patterns in the mass spectrometer, providing a signature for derivatized analytes.

Proposed Derivatization Mechanism

While specific literature on the use of N,N-Diethylglycine methyl ester as a derivatization reagent for GC-MS is emerging, we can propose a plausible reaction mechanism based on fundamental organic chemistry principles. The most likely pathway involves the reaction of the ester moiety with analytes containing active hydrogens, such as primary and secondary amines, and alcohols, through a nucleophilic acyl substitution reaction.

For instance, in the case of a primary amine, the reaction would proceed as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the N,N-Diethylglycine methyl ester.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Leaving Group Departure: The methoxy group (-OCH3) departs as a leaving group (methanol).

  • Proton Transfer: A proton is transferred from the nitrogen atom to a base (which could be another molecule of the primary amine or the tertiary amine of the reagent itself), yielding the final N-acylated derivative.

This reaction effectively replaces the active hydrogen on the amine with the N,N-diethylglycinyl group, thereby increasing its molecular weight and reducing its polarity.

Figure 1: Proposed reaction mechanism for the derivatization of a primary amine with N,N-Diethylglycine methyl ester.

Experimental Protocols

The following protocols are provided as a starting point for method development and should be optimized for specific analytes and matrices.

General Derivatization Protocol for Amines and Alcohols

This protocol is designed for the derivatization of compounds containing primary or secondary amine and hydroxyl functional groups.

Materials:

  • N,N-Diethylglycine methyl ester (≥98.0% purity)

  • Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile or Dichloromethane)

  • Analyte solution (in a suitable solvent)

  • Internal Standard (optional, but recommended for quantitative analysis)

  • Heating block or water bath

  • GC vials with PTFE-lined septa

Procedure:

  • Sample Preparation: To a clean, dry GC vial, add a known amount of the analyte solution (typically 10-100 µL, depending on concentration). If using an internal standard, add it at this stage.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry, as moisture can interfere with the derivatization reaction.

  • Reagent Addition: Add 50 µL of anhydrous pyridine to the dried sample to dissolve it. Then, add 50 µL of N,N-Diethylglycine methyl ester.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or water bath. The optimal temperature and time should be determined empirically for each analyte.

  • Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

derivatization_workflow start Start: Analyte in Solution evaporate Evaporate Solvent to Dryness (Nitrogen Stream) start->evaporate dissolve Dissolve in Anhydrous Pyridine evaporate->dissolve add_reagent Add N,N-Diethylglycine methyl ester dissolve->add_reagent react Heat at 70°C for 30 min add_reagent->react cool Cool to Room Temperature react->cool analyze Inject into GC-MS cool->analyze

Figure 2: General workflow for the derivatization of polar analytes using N,N-Diethylglycine methyl ester.

Expected Analytical Outcomes and Data Interpretation

Improved Chromatographic Performance

Successful derivatization with N,N-Diethylglycine methyl ester is expected to yield the following improvements in chromatographic performance:

  • Increased Retention Time: The derivatized analyte will have a higher molecular weight and be less polar, leading to a longer retention time on standard non-polar or mid-polar GC columns.

  • Improved Peak Shape: Derivatization minimizes interactions between the analyte and active sites in the GC system (e.g., injector liner, column), resulting in sharper, more symmetrical peaks and reduced tailing.

  • Enhanced Resolution: By altering the volatility and polarity of the analytes, derivatization can improve the separation of closely eluting compounds.

Mass Spectral Fragmentation

The mass spectrum of the derivatized analyte will exhibit characteristic fragmentation patterns that can be used for identification and quantification. The diethylamino group is expected to be a key feature in the fragmentation pathway.

**Table 2: Predicted Key Mass Fragments for a Derivatized Primary Amine (R-NH-CO-CH₂-N(C₂H₅)₂) **

m/zProposed Fragment StructureDescription
[M]+[R-NH-CO-CH₂-N(C₂H₅)₂]+Molecular Ion
M-29[M - C₂H₅]+Loss of an ethyl group
M-57[M - C₄H₉]+Loss of a butyl group (from diethylamino moiety)
100[CH₂=N⁺(C₂H₅)₂]Characteristic fragment from the diethylamino group
72[N(C₂H₅)₂]+Diethylamino cation

The presence of a prominent ion at m/z 100 is a strong indicator of a successful derivatization with N,N-Diethylglycine methyl ester.

Applications in Drug Development and Metabolomics

The use of N,N-Diethylglycine methyl ester as a derivatization reagent holds significant potential in various fields:

  • Pharmaceutical Analysis: For the quantification of drugs and their metabolites containing primary or secondary amine groups in biological matrices.

  • Neuroscience: For the analysis of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are notoriously difficult to analyze directly by GC-MS.[5][6][7][8][9]

  • Metabolomics: For the profiling of amino acids and other small polar metabolites in complex biological samples.[6]

  • Clinical Diagnostics: For the development of diagnostic assays for diseases associated with altered levels of specific biogenic amines or amino acids.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low derivatization yield Presence of moisture in the sample or reagents.Ensure all glassware is thoroughly dried. Use anhydrous solvents. Store reagents under inert atmosphere.
Insufficient reaction time or temperature.Optimize reaction conditions by systematically varying time and temperature.
Inactive reagent.Use a fresh bottle of N,N-Diethylglycine methyl ester.
Multiple peaks for a single analyte Incomplete derivatization.Increase reaction time, temperature, or reagent concentration.
Side reactions.Lower the reaction temperature. Consider a different solvent.
Poor peak shape Active sites in the GC system.Deactivate the injector liner. Use a fresh, high-quality GC column.
Co-eluting interferences.Optimize the GC temperature program. Consider sample clean-up prior to derivatization.

Conclusion

N,N-Diethylglycine methyl ester presents itself as a valuable and versatile derivatization reagent for the GC-MS analysis of polar analytes. The straightforward derivatization protocol, coupled with the expected improvements in chromatographic performance and the generation of characteristic mass spectral fragments, makes it an attractive tool for researchers in various scientific disciplines. While the protocols provided herein serve as a solid foundation, further method development and validation are encouraged to tailor the application of this promising reagent to specific analytical challenges.

References

  • Corr, L. J., et al. (2007). Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 21(23), 3749–3758. [Link]

  • Google Patents. (2013).
  • Corr, L. J., et al. (2007). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]

  • Li, Y., et al. (2009). Theoretical study on the mechanism of N, N-dimethylglycine ethyl ester pyrolysis. Journal of Molecular Structure: THEOCHEM, 905(1-3), 88-92. [Link]

  • Islam, M. R., et al. (2014). Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Li, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry. [Link]

  • Krüger, L. A., et al. (2020). Metabolomics Analyses of 14 Classical Neurotransmitters by GC-TOF with LC-MS Illustrates Secretion of 9 Cell-Cell Signaling Molecules from Sympathoadrenal Chromaffin Cells in the Presence of Lithium. Metabolites. [Link]

  • ResearchGate. (n.d.). Mass-spectra of fragment ions observed in thermal evaporation of N-Glycylglycine. [Link]

  • ResearchGate. (2016). Development of GC-MS method for identification of dipeptides. [Link]

  • American Chemical Society. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]

  • MDPI. (2023). Determination of Multiple Neurotransmitters through LC-MS/MS to Confirm the Therapeutic Effects of Althaea rosea Flower on TTX-Intoxicated Rats. [Link]

  • PubChem. (n.d.). N,n-diethylglycine methyl ester. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

  • PubChem. (n.d.). N,N-Diethylglycine. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • ProQuest. (n.d.). Utilization of a Derivatization Method with Multidimensional Liquid Chromatography-Mass Spectrometry for the Detection of Neurotransmitters. [Link]

  • Taylor & Francis Online. (2015). A Validated LC–MS/MS Method for Neurotransmitter Metabolite Analysis in Human Cerebrospinal Fluid Using Benzoyl Chloride Derivatization. [Link]

Sources

Application

Application Note & Protocols: Utilizing N,N-Diethylglycine for N-Terminal Capping in the Synthesis of Advanced Peptidomimetics

Abstract & Introduction In the field of drug discovery, native peptides often face limitations such as poor metabolic stability and low bioavailability, hindering their therapeutic potential. Peptidomimetics—structures t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the field of drug discovery, native peptides often face limitations such as poor metabolic stability and low bioavailability, hindering their therapeutic potential. Peptidomimetics—structures that mimic the biological activity of peptides but with modified molecular backbones—offer a compelling strategy to overcome these hurdles.[1] N-alkylation of the peptide backbone is a cornerstone of peptidomimetic design, known to confer significant resistance to enzymatic degradation and to modulate conformational properties.[2][3]

This guide focuses on a specific and highly effective N-alkylation strategy: the use of N,N-Diethylglycine (Deg) as an N-terminal capping agent. Unlike simple acetylation which neutralizes the N-terminal charge, capping with Deg introduces a sterically bulky, non-natural amino acid derivative that provides a robust shield against exopeptidases while simultaneously influencing the peptide's physicochemical properties.[4][5]

Herein, we provide the core scientific rationale for employing N,N-Diethylglycine, a comprehensive workflow, and a detailed, field-proven protocol for its efficient incorporation onto resin-bound peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to create more stable and potent peptide-based therapeutics.

The Scientific Rationale: Advantages of N,N-Diethylglycine Capping

The choice to cap a synthetic peptide with N,N-Diethylglycine is a deliberate design decision aimed at imparting specific, advantageous characteristics.

  • Enhanced Enzymatic Stability: The N-terminus is a primary site of degradation by aminopeptidases. Capping with N,N-Diethylglycine introduces a tertiary amine and two ethyl groups, creating significant steric hindrance that physically blocks the active site of these enzymes, thereby prolonging the peptide's circulatory half-life.

  • Conformational Control: The substitution of the backbone amide profoundly impacts local conformation.[2][6] The bulky diethyl groups restrict the rotational freedom (phi/psi angles) of the adjacent peptide bond, which can help stabilize or induce specific secondary structures, such as β-turns or extended conformations, that may be critical for receptor binding.[4]

  • Modulation of Physicochemical Properties: The addition of the diethylamino moiety increases the lipophilicity of the peptide's N-terminus. This can be strategically employed to improve membrane permeability and overall bioavailability. Furthermore, while the primary amine is removed, it is replaced by a basic tertiary amine, which can be advantageous for solubility tuning and specific molecular interactions.[5]

Reagent: Physicochemical Properties

Properly understanding the capping agent is critical for successful synthesis. N,N-Diethylglycine is an N-alkylated derivative of glycine.[7] For coupling reactions in SPPS, the free acid form is typically used.

PropertyValueSource
Compound Name N,N-DiethylglycinePubChem CID 74151[7]
Abbreviation Deg---
Molecular Formula C₆H₁₃NO₂PubChem CID 74151[7]
Molecular Weight 131.17 g/mol PubChem CID 74151[7]
Appearance White to off-white crystalline solid---
Key Feature Tertiary α-amino acid---

Experimental Design & Workflow

The incorporation of N,N-Diethylglycine occurs as the final step of the solid-phase synthesis, immediately following the deprotection of the N-terminal amino acid of the completed peptide sequence. The overall process is robust and integrates seamlessly into established Fmoc-SPPS workflows.[8][9]

G cluster_SPPS Standard Fmoc-SPPS Cycles cluster_capping N,N-Diethylglycine Capping Protocol cluster_final Cleavage & Analysis start Start with C-Terminal Amino Acid on Resin deprotect1 Fmoc Deprotection (Piperidine) start->deprotect1 couple1 Amino Acid Coupling (e.g., HCTU) deprotect1->couple1 wash1 Wash couple1->wash1 end_spps Repeat Cycles for Full Peptide Sequence wash1->end_spps final_deprotect Final N-Terminal Fmoc Deprotection end_spps->final_deprotect Peptide on Resin deg_couple Couple N,N-Diethylglycine final_deprotect->deg_couple kaiser Monitor with Kaiser Test deg_couple->kaiser final_wash Final Wash (DMF, DCM) kaiser->final_wash cleavage Cleavage from Resin (TFA Cocktail) final_wash->cleavage Capped Peptide on Resin purify Purification (RP-HPLC) cleavage->purify analyze Analysis (LC-MS) purify->analyze

Caption: Workflow for N-Terminal Capping with N,N-Diethylglycine.

Detailed Protocol: N-Terminal Capping of a Resin-Bound Peptide

This protocol describes the manual capping of a peptide synthesized on a standard solid support (e.g., Rink Amide resin) using Fmoc/tBu chemistry.

5.1. Materials and Reagents

  • Peptide-Resin: Fully assembled peptide sequence on resin with N-terminal Fmoc group intact (0.1 mmol scale).

  • N,N-Diethylglycine (Deg): (FW: 131.17 g/mol ), 4 equivalents (52.5 mg, 0.4 mmol).

  • Coupling Agent (HATU): (FW: 380.23 g/mol ), 3.9 equivalents (148 mg, 0.39 mmol).

    • Scientist's Note: HATU is recommended over HCTU for potentially challenging couplings involving sterically hindered residues like Deg.[10]

  • Base (DIPEA/DIEA): N,N-Diisopropylethylamine, 8 equivalents (139 µL, 0.8 mmol).

  • Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).

  • Solvents: Anhydrous DMF, Dichloromethane (DCM).

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized H₂O.[8]

  • Kaiser Test Kit: For qualitative monitoring of free primary amines.[11]

5.2. Step-by-Step Methodology

Step 1: Final N-Terminal Fmoc Deprotection

  • Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Drain the DMF.

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate at room temperature for 5 minutes. Drain.

  • Add another 5 mL of 20% piperidine in DMF. Agitate for 15 minutes. Drain.

  • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all residual piperidine.

    • Causality: The basic piperidine cleaves the acidic proton of the fluorenyl group, initiating an elimination reaction that liberates the free N-terminal primary amine. Thorough washing is critical as residual piperidine will quench the subsequent coupling reaction.[9][12]

Step 2: Activation of N,N-Diethylglycine

  • In a separate vial, dissolve N,N-Diethylglycine (52.5 mg) and HATU (148 mg) in 2 mL of anhydrous DMF.

  • Add DIPEA (139 µL) to the solution.

  • Vortex briefly and allow the mixture to pre-activate for 2-5 minutes. The solution may change color.

    • Causality: HATU reacts with the carboxylic acid of Deg to form a highly reactive O-acylisourea intermediate. DIPEA acts as a non-nucleophilic base to facilitate this activation and neutralize the resulting acid.[10]

Step 3: Coupling (Capping) Reaction

  • Drain the wash solvent from the deprotected peptide-resin.

  • Immediately add the activated N,N-Diethylglycine solution from Step 2 to the resin.

  • Ensure the resin is fully submerged and agitate at room temperature for 2-4 hours.

    • Expert Insight: A longer coupling time is allocated due to the steric bulk of the diethyl groups. For particularly difficult sequences, a second coupling (double coupling) may be required.

Step 4: Self-Validation via Reaction Monitoring

  • After the coupling time, take a small sample of resin beads (approx. 1-2 mg).

  • Wash the beads thoroughly with DMF and DCM.

  • Perform the Kaiser (ninhydrin) test.[11]

    • Expected Result: A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a successful capping reaction.

    • Troubleshooting: If the test is positive (blue beads), the coupling is incomplete. Drain the reaction solution, wash with DMF, and repeat Steps 2 and 3 (a "double couple").

Step 5: Final Wash and Peptide Cleavage

  • Once the capping is complete, drain the reaction solution.

  • Wash the capped peptide-resin extensively with DMF (5 x 5 mL) and DCM (5 x 5 mL).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Add 5 mL of the freshly prepared TFA cleavage cocktail to the dry resin.

  • Agitate at room temperature for 2-3 hours.[8]

    • Causality: The strong acid TFA cleaves the peptide from the resin support and simultaneously removes all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). TIS and water act as scavengers to trap reactive cations generated during this process, preventing side reactions.[8]

  • Filter the resin and collect the TFA filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Step 6: Purification and Analysis

  • Purify the crude peptide using reverse-phase HPLC (RP-HPLC).[8]

  • Confirm the identity and purity of the final product by Liquid Chromatography-Mass Spectrometry (LC-MS), verifying the expected molecular weight.[8]

Data Interpretation & Expected Results

Successful capping is confirmed by mass spectrometry. The final mass of the peptide will increase by the mass of the added N,N-Diethylglycine residue minus the mass of water lost during amide bond formation.

ParameterCalculationExample Value
Mass of Deg Residue Mass(Deg) - Mass(H₂O)131.17 - 18.02
Expected Mass Shift +113.15 Da
Final Peptide Mass Mass(Uncapped Peptide) + 113.151000.00 Da + 113.15 Da = 1113.15 Da

Troubleshooting Common Issues

Even robust protocols can encounter issues. This decision tree outlines common problems and their solutions during the capping step.

G start Start: Kaiser Test after Capping result Test Result? start->result positive Positive (Blue Beads) result->positive Positive negative Negative (Yellow Beads) result->negative Negative cause1 Possible Cause: Incomplete Reaction (Steric Hindrance) positive->cause1 cause2 Possible Cause: Reagent Degradation positive->cause2 success Success! Proceed to Final Wash & Cleavage (Step 5). negative->success solution1 Solution: 1. Perform a 'Double Couple' (Repeat Steps 2 & 3). 2. Increase coupling time to 4-6 hours. 3. Confirm activity of HATU reagent. cause1->solution1 solution2 Solution: Use fresh, anhydrous DMF and new aliquots of HATU/DIPEA. cause2->solution2

Caption: Troubleshooting Guide for the N,N-Diethylglycine Capping Step.

Conclusion

The N-terminal capping of synthetic peptides with N,N-Diethylglycine is a powerful, straightforward, and highly effective strategy for enhancing the drug-like properties of peptide-based molecules. By providing a formidable steric shield against enzymatic degradation and modulating the conformational and physicochemical properties of the peptide, this technique serves as an invaluable tool for medicinal chemists and drug developers. The protocol detailed herein is robust, validated by standard analytical methods, and can be readily integrated into existing SPPS workflows to accelerate the development of next-generation peptide therapeutics.

References

  • Raines Lab. (n.d.). Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. Nature Chemical Biology. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Ghosh, K., & Lubell, W. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Pentelute, B. L., et al. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Cai, L., et al. (2011). A Convenient Approach to Synthesizing Peptide C-terminal N-alkyl Amides. Journal of Peptide Science. [Link]

  • Saidel, L. J. (1956). A ninhydrin reaction differentiating N-terminal glycine peptides from other peptides. Journal of Biological Chemistry. [Link]

  • Maseko, S. B., et al. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules. [Link]

  • Kaul, R., et al. (2000). Context-dependent conformation of diethylglycine residues in peptides. Journal of Peptide Research. [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Diethylglycine. PubChem Compound Database. [Link]

  • Sorensen, M., et al. (2021). Capping of unprotected amino groups during peptide synthesis.
  • Arora, P. S., et al. (2025). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Accounts of Chemical Research. [Link]

  • Li, P., & Roller, P. P. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Biopolymers. [Link]

  • Morales-Sanfrutos, J., et al. (2025). Advances in peptidomimetics for next-generation therapeutics: strategies, modifications, and applications. Queen's University Belfast Research Portal. [Link]

  • Muttenthaler, M., et al. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]

Sources

Method

Application Notes and Protocols for the Purification of N,N-Diethylglycine Methyl Ester

Abstract This document provides a comprehensive guide to the purification of N,N-Diethylglycine methyl ester, a key intermediate in pharmaceutical and specialty chemical synthesis. Recognizing that the purity of such bui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of N,N-Diethylglycine methyl ester, a key intermediate in pharmaceutical and specialty chemical synthesis. Recognizing that the purity of such building blocks is paramount to the success of subsequent reactions and the quality of the final product, we present two primary, field-proven purification strategies: Extractive Work-up followed by Vacuum Distillation and Flash Column Chromatography . This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles to empower users to make informed decisions and adapt these methods to their specific needs.

Introduction and Impurity Profile

N,N-Diethylglycine methyl ester is a tertiary amine and an ester, a combination of functional groups that dictates its reactivity and purification strategy. It is typically synthesized via the Fischer esterification of N,N-diethylglycine with methanol, often catalyzed by a strong acid, or by the alkylation of glycine methyl ester.

The primary impurities encountered are a direct consequence of these synthetic routes and include:

  • Unreacted Starting Materials: Residual N,N-diethylglycine and methanol.

  • Catalyst: Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).

  • Side-Products: Di- and polymerization products, especially if the free ester is stored improperly.

  • Water: Formed during esterification.

  • Solvents: Residual reaction or extraction solvents.

The presence of the basic tertiary amine and the base-labile ester group requires a carefully orchestrated purification approach to avoid hydrolysis of the desired product.

Physicochemical & Safety Data

A thorough understanding of the physical properties and hazards of N,N-Diethylglycine methyl ester is critical for its safe handling and the design of an effective purification protocol.

Table 1: Physicochemical Properties of N,N-Diethylglycine Methyl Ester and Analogs

PropertyN,N-Diethylglycine methyl esterN,N-Dimethylglycine methyl esterN,N-Dimethylglycine ethyl ester
Molecular Formula C₇H₁₅NO₂C₅H₁₁NO₂C₆H₁₃NO₂
Molecular Weight 145.20 g/mol 117.15 g/mol 131.17 g/mol
Boiling Point Est. 155-165 °C (atm)134-135 °C (atm)150-151 °C (atm)
Density Est. 0.93-0.96 g/cm³0.95 g/cm³0.928 g/mL
Appearance Colorless to pale yellow liquid--

Note: Properties for the title compound are estimated based on trends from its lower homologs.

Safety Precautions

N,N-Diethylglycine methyl ester and related compounds are classified as hazardous. Adherence to safety protocols is mandatory.

  • Hazard Statements: Assumed to be a flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling: Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Purification Strategy I: Extractive Work-up and Vacuum Distillation

This is the preferred method for large-scale purification (>5 g) and for removing non-volatile or highly polar impurities. The strategy relies on partitioning impurities between aqueous and organic phases before purifying the target compound based on its boiling point.

Rationale

The extractive work-up is designed to sequentially remove acidic and basic impurities. A dilute basic wash (e.g., with sodium bicarbonate solution) neutralizes and removes the acid catalyst and any unreacted N,N-diethylglycine. Subsequent washes with water and brine remove residual salts and dry the organic phase. Vacuum distillation is then employed to separate the product from non-volatile impurities and solvents, and it allows the distillation to occur at a lower temperature, preventing thermal decomposition.

Workflow Diagram

G cluster_extraction Extractive Work-up cluster_distillation Purification A Crude Reaction Mixture B Dilute with Organic Solvent (e.g., Ethyl Acetate, Diethyl Ether) A->B C Wash with sat. NaHCO₃ soln. B->C D Wash with Water C->D E Wash with Brine D->E F Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) E->F G Filter and Concentrate F->G H Crude Ester (Concentrated) G->H Transfer for Distillation I Vacuum Distillation H->I J Pure N,N-Diethylglycine methyl ester I->J

Caption: Workflow for Purification via Extraction and Distillation.

Detailed Protocol
  • Quenching and Dilution: Cool the crude reaction mixture to room temperature. Carefully transfer it to a separatory funnel. Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) at a 3:1 ratio (solvent to crude mixture volume).

  • Acid Removal: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Expert Insight: Add the NaHCO₃ solution slowly and vent the funnel frequently, as CO₂ gas will evolve if there is residual acid catalyst. This weak base is strong enough to neutralize acids but gentle enough to minimize ester hydrolysis.

  • Extraction: Stopper the funnel, invert, and shake vigorously for 1-2 minutes, venting periodically. Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Repeat Wash: Repeat the wash with NaHCO₃ solution (steps 2-3) one more time to ensure complete removal of acidic components.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining water-soluble impurities. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution.

    • Expert Insight: The brine wash helps to break up any emulsions and begins the process of drying the organic layer by drawing water out of it.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) until the drying agent no longer clumps together. Swirl the flask and let it stand for

Technical Notes & Optimization

Troubleshooting

common side reactions with N,N-Diethylglycine methyl ester in synthesis

Welcome to the technical support center for N,N-Diethylglycine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Diethylglycine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and application of this versatile reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to ensure the success of your experiments.

Introduction to N,N-Diethylglycine Methyl Ester

N,N-Diethylglycine methyl ester is a valuable building block in organic synthesis, particularly in the preparation of more complex molecules and active pharmaceutical ingredients. Its structure, featuring a tertiary amine and a methyl ester, imparts specific reactivity that, while advantageous, can also lead to undesired side reactions under certain conditions. Understanding and controlling these potential side reactions is paramount for achieving high yields and purity in your target compounds.

This guide will focus on the most prevalent side reactions: hydrolysis, racemization, and self-condensation (Claisen condensation). For each, we will delve into the underlying mechanisms, contributing factors, and robust mitigation strategies.

Section 1: Hydrolysis of the Methyl Ester

One of the most common challenges encountered is the premature hydrolysis of the methyl ester group, leading to the formation of N,N-Diethylglycine. This can occur under both acidic and basic conditions and is often exacerbated by the presence of water in the reaction mixture.

Frequently Asked Questions (FAQs) - Hydrolysis

Q1: My NMR analysis shows a significant amount of N,N-Diethylglycine alongside my desired product. What is the likely cause?

A1: The presence of N,N-Diethylglycine strongly indicates that the methyl ester has hydrolyzed. This is typically caused by residual water in your solvents or reagents, or by reaction conditions that are too acidic or basic.

Q2: How can I minimize hydrolysis during my reaction?

A2: Strict control of anhydrous conditions is crucial. Ensure all solvents and reagents are thoroughly dried. If your reaction requires acidic or basic conditions, consider using milder reagents or minimizing the reaction time and temperature.[1]

Q3: Can I reverse the hydrolysis to recover the methyl ester?

A3: While technically possible through re-esterification, it is often more practical to prevent hydrolysis in the first place. If significant hydrolysis has occurred, purification to separate the desired ester from the resulting carboxylic acid is the recommended approach.

Troubleshooting Guide: Hydrolysis
Identifying Hydrolysis
  • TLC Analysis: The hydrolyzed product, N,N-Diethylglycine, is significantly more polar than the starting ester. A new, lower Rf spot on your TLC plate is a strong indicator of hydrolysis.

  • NMR Spectroscopy: In ¹H NMR, the disappearance of the characteristic methyl ester singlet (around 3.7 ppm) and the appearance of a broad carboxylic acid proton signal are definitive signs of hydrolysis.

  • pH Change: If the reaction is unbuffered, the formation of the carboxylic acid will lead to a decrease in the pH of the reaction mixture.

Protocol for Minimizing Hydrolysis
  • Solvent and Reagent Preparation:

    • Use freshly distilled, anhydrous solvents.

    • Dry all reagents thoroughly. Solid reagents can be dried under high vacuum, and liquid reagents can be stored over molecular sieves.

  • Reaction Setup:

    • Assemble your glassware hot from the oven and cool it under a stream of dry, inert gas (e.g., nitrogen or argon).

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Control of Reaction Conditions:

    • Acidic Conditions: If an acid catalyst is required, consider using a milder acid or a solid-supported acid catalyst that can be easily filtered off.[2] The use of thionyl chloride or chlorotrimethylsilane in anhydrous alcohol is a common and effective method for esterification, which can also be considered for minimizing hydrolysis in subsequent steps.[3]

    • Basic Conditions: Employ non-nucleophilic bases where possible. If an alkoxide base is necessary, use it in stoichiometric amounts and at low temperatures.

Visualizing the Hydrolysis Pathway

Hydrolysis cluster_conditions Reaction Conditions Reagents N,N-Diethylglycine methyl ester Water H₂O Product N,N-Diethylglycine (Hydrolyzed Product) Reagents->Product Acid or Base Catalyst Methanol Methanol Acidic (H⁺) Acidic (H⁺) Basic (OH⁻) Basic (OH⁻)

Caption: The hydrolysis of N,N-Diethylglycine methyl ester.

Section 2: Racemization at the α-Carbon

For reactions involving chiral centers at the α-position to the ester, racemization is a significant concern. The α-proton of N,N-Diethylglycine methyl ester can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a loss of stereochemical integrity.

Frequently Asked Questions (FAQs) - Racemization

Q1: My product has a lower than expected optical rotation. Could this be due to racemization?

A1: Yes, a diminished optical rotation is a classic sign of racemization. This suggests that the stereocenter adjacent to the ester has been compromised during the reaction.

Q2: Which reaction conditions are most likely to cause racemization?

A2: Strong bases and prolonged reaction times at elevated temperatures are the primary culprits. The choice of base is particularly critical.

Q3: How can I prevent racemization during my synthesis?

A3: Use of weaker, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended.[4] Additionally, keeping the reaction temperature as low as possible and minimizing the reaction time will help to preserve stereochemical purity. In some cases, specific coupling reagents can also influence the degree of racemization.[4]

Troubleshooting Guide: Racemization
Detecting Racemization
  • Chiral Chromatography: The most definitive method for quantifying the extent of racemization is through chiral HPLC or GC analysis. This will separate the enantiomers or diastereomers, allowing for accurate determination of the enantiomeric excess (ee) or diastereomeric ratio (dr).

  • Polarimetry: A decrease in the specific rotation of your product compared to the literature value for the pure enantiomer indicates racemization.

Protocol for Suppressing Racemization
ParameterStandard Conditions (High Racemization Risk)Recommended Conditions (Low Racemization Risk)
Base Strong, nucleophilic bases (e.g., NaOMe, KOtBu)Weaker, sterically hindered bases (e.g., DIPEA, TMP)[4]
Temperature Room temperature or elevatedLow temperatures (e.g., 0 °C to -78 °C)
Reaction Time ProlongedAs short as possible
Coupling Reagent Not applicable for simple base-mediated reactionsFor peptide couplings, COMU has shown good performance in reducing racemization[4]
Visualizing the Racemization Mechanism

Racemization cluster_outcome Result R_Enantiomer (R)-Enantiomer Enolate Planar Enolate Intermediate R_Enantiomer->Enolate - H⁺ (Base) S_Enantiomer (S)-Enantiomer Enolate->R_Enantiomer + H⁺ Enolate->S_Enantiomer + H⁺ Racemic Mixture Racemic Mixture

Caption: Mechanism of base-catalyzed racemization.

Section 3: Self-Condensation (Claisen Condensation)

Under strongly basic conditions, N,N-Diethylglycine methyl ester can undergo a Claisen condensation with itself.[5][6][7] This reaction involves the formation of an enolate from one molecule of the ester, which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule. The product is a β-keto ester.[5][6][7]

Frequently Asked Questions (FAQs) - Claisen Condensation

Q1: I am observing a high molecular weight byproduct in my reaction. Could it be from a self-condensation reaction?

A1: Yes, a byproduct with a mass corresponding to the dimer of your starting material minus a molecule of methanol is a strong indication of a Claisen condensation.

Q2: What conditions favor the Claisen condensation?

A2: This reaction is most prevalent when using a strong base, particularly an alkoxide base like sodium methoxide, in a concentration of at least one equivalent.[6][7]

Q3: How can I avoid this self-condensation?

A3: The most effective way to prevent the Claisen condensation is to avoid the use of strong alkoxide bases. If a base is necessary, a non-nucleophilic base should be used. If the intended reaction requires an enolate, it is often better to generate it at low temperatures and add the electrophile immediately.

Troubleshooting Guide: Claisen Condensation
Identifying the Claisen Product
  • Mass Spectrometry: The β-keto ester product will have a distinct molecular weight that can be easily identified by MS analysis.

  • ¹³C NMR Spectroscopy: The formation of a new ketone carbonyl signal (around 200 ppm) in the ¹³C NMR spectrum is a key indicator of the Claisen product.

Protocol for Preventing Self-Condensation
  • Base Selection:

    • Avoid strong alkoxide bases (e.g., NaOMe, NaOEt).

    • Utilize non-nucleophilic bases such as Lithium diisopropylamide (LDA) if enolate formation is required for a subsequent reaction with a different electrophile.[6]

  • Reaction Conditions:

    • If an alkoxide must be used, employ substoichiometric amounts if possible and maintain a low reaction temperature.

    • Slowly add the N,N-Diethylglycine methyl ester to a solution of the base and electrophile to keep the concentration of the free enolate low.

Visualizing the Claisen Condensation Workflow

ClaisenCondensation start N,N-Diethylglycine methyl ester (2 eq.) base Strong Base (e.g., NaOMe) enolate Enolate Formation base->enolate nucleophilic_attack Nucleophilic Attack on second ester molecule enolate->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Methoxide tetrahedral_intermediate->elimination product β-Keto Ester Product elimination->product

Caption: Step-wise pathway of the Claisen condensation.

References

  • PubChem. N,N-Diethylglycine. National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. PubMed Central. [Link]

  • Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • PEPTIDE SYNTHESIS USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE. Organic Syntheses. [Link]

  • N-(BENZYLOXYCARBONYL)-L-VINYLGLYCINE METHYL ESTER. Organic Syntheses. [Link]

  • Synthetic method of N, N-disubstituted glycine ester.
  • Synthetic process for the preparation of N,N dimethyl glycine (DMG).
  • Dunn, M. S., & Smart, B. W. Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry. PubMed. [Link]

  • Ashenhurst, J. Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Hydrolysis of methyl eaters. Reddit. [Link]

  • Preparation of Methyl Ester Precursors of Biologically Active Agents. ResearchGate. [Link]

  • Claisen condensation. Wikipedia. [Link]

  • Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. [Link]

  • The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • Kinetics of hydrolysis of the coordinated glycine methyl ester at different temperatures in aqueous solution. ResearchGate. [Link]

  • SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. Semantic Scholar. [Link]

  • Introducing the Claisen Condensation. YouTube. [Link]

  • Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. [Link]

  • Esterification of Glycine. Chemistry Stack Exchange. [Link]

  • Process for purification of boronic acid and its derivatives.
  • Claisen condensation of esters. YouTube. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N,N-Diethylglycine Methyl Ester

Welcome to the technical support center for the synthesis and optimization of N,N-Diethylglycine methyl ester. This guide is designed for researchers, chemists, and drug development professionals who are actively working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N,N-Diethylglycine methyl ester. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this compound. My goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your reactions effectively. This is a living document, structured in a question-and-answer format to directly address the challenges you may encounter.

Introduction: Synthetic Strategies

The synthesis of N,N-Diethylglycine methyl ester, a valuable intermediate, is typically approached via two primary pathways. The choice between them often depends on the availability of starting materials, scalability, and the specific equipment at your disposal.

  • Nucleophilic Substitution (The Workhorse Route): This is often the preferred method, involving the reaction of an ethyl haloacetate (typically methyl chloroacetate or bromoacetate) with diethylamine. It is generally high-yielding and proceeds under mild conditions.[1]

  • Direct Fischer Esterification (The Atom-Economic Route): This method involves the acid-catalyzed reaction of N,N-Diethylglycine with methanol. While more atom-economical, it is an equilibrium-limited reaction that requires specific strategies to drive it to completion.[2]

Synthetic_Pathways cluster_0 Route 1: Nucleophilic Substitution cluster_1 Route 2: Fischer Esterification SM1 Methyl Chloroacetate + Diethylamine Base Base (e.g., K₂CO₃, TEA) SM1->Base Solvent1 Solvent (e.g., ACN, THF) SM1->Solvent1 Product Product: N,N-Diethylglycine Methyl Ester SM1->Product Mild Conditions High Yield SM2 N,N-Diethylglycine + Methanol SM2->Product Equilibrium Requires driving Catalyst Acid Catalyst (e.g., H₂SO₄) SM2->Catalyst WaterRemoval Water Removal (e.g., Dean-Stark) SM2->WaterRemoval

Caption: Primary synthetic routes to N,N-Diethylglycine methyl ester.

Troubleshooting Guide & FAQs

Section 1: Low or Inconsistent Yield

Question: I'm attempting the nucleophilic substitution of methyl chloroacetate with diethylamine, but my yield is consistently below 60%. What are the most common culprits?

Answer: This is a frequent issue that can almost always be traced back to one of three areas: stoichiometry, reaction conditions, or workup procedure.

  • Potential Cause 1: Loss of Diethylamine

    • Underlying Principle: Diethylamine is a volatile amine (boiling point ~55 °C). If your reaction is run at elevated temperatures in an open or poorly sealed system, you can lose a significant amount of this nucleophile, leading to an effective excess of the electrophile (methyl chloroacetate) and incomplete conversion.

    • Troubleshooting & Prevention:

      • Ensure your reaction vessel is properly sealed. If refluxing, use a well-chilled condenser.

      • Consider using a slight excess (1.1 to 1.2 equivalents) of diethylamine to compensate for any potential loss.

      • Run the reaction at room temperature. While slower, it minimizes volatile losses and often leads to a cleaner reaction profile with fewer side products. Many procedures report high yields at room temperature with reaction times of 1-3 hours.[1]

  • Potential Cause 2: Inadequate Base

    • Underlying Principle: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the basic diethylamine, rendering it non-nucleophilic. An external base is required to neutralize this acid as it forms. If the base is too weak, too sterically hindered, or insufficient in quantity, the reaction will stall as the free amine is consumed.

    • Troubleshooting & Prevention:

      • Choice of Base: An inorganic base like potassium carbonate (K₂CO₃) is an excellent, cost-effective choice. It is sufficiently basic to neutralize the HCl but not so strong as to promote significant side reactions like ester hydrolysis. Use at least 1.5 equivalents.

      • Homogeneity: K₂CO₃ is not very soluble in many organic solvents like THF. Ensure vigorous stirring to maximize the surface area and facilitate the reaction. Using a more polar solvent like acetonitrile (ACN) can improve solubility and reaction rate.

  • Potential Cause 3: Product Loss During Workup

    • Underlying Principle: The target ester has a basic nitrogen atom, making it and its hydrochloride salt somewhat water-soluble. Aggressive or improper aqueous workups can lead to significant product loss into the aqueous layers.

    • Troubleshooting & Prevention:

      • After quenching the reaction, perform extractions with a less polar solvent like diethyl ether or ethyl acetate.

      • Wash the combined organic layers with a saturated brine solution, not just deionized water. This reduces the solubility of the organic product in the aqueous phase.[3]

      • Before extraction, ensure the aqueous phase is basic (pH > 9) by adding NaOH or Na₂CO₃ solution. This ensures your product is in its free base form, which is significantly less water-soluble than its protonated salt form.

Section 2: Reaction Stalls & Incomplete Conversion

Question: My TLC/GC analysis shows that the reaction stops after about 50% conversion, even after running overnight. What's happening?

Answer: A stalled reaction is a classic sign that one of the core components has been consumed or deactivated. Based on the previous question, the most likely cause is the protonation of the amine nucleophile.

Troubleshooting_Low_Yield Start Low Yield or Stalled Reaction Check_TLC Check TLC/GC for Starting Materials Start->Check_TLC SM_Present Yes, Starting Materials Remain Check_TLC->SM_Present Positive SM_Absent No, Clean Conversion Check_TLC->SM_Absent Negative Check_Base Is Base Present & Sufficient? (e.g., >1.5 eq K₂CO₃) SM_Present->Check_Base Workup_Issue Product lost during workup. Optimize extraction pH. Use brine wash. SM_Absent->Workup_Issue Base_Issue Add more base. Ensure vigorous stirring. Check_Base->Base_Issue No/Insufficient Check_Temp Was Temp Too High? (>50°C?) Check_Base->Check_Temp Yes Temp_Issue Reduce Temp to RT. Use sealed vessel. Consider 1.1 eq Amine. Check_Temp->Temp_Issue Yes Check_Temp->Workup_Issue No

Caption: Troubleshooting workflow for low yield and stalled reactions.

  • Detailed Analysis:

    • For Direct Esterification: This reaction is governed by equilibrium. If you are not actively removing the water byproduct, the reaction will naturally stall when it reaches equilibrium.

      • Solution: Use a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water. Alternatively, running the reaction in a large excess of methanol can also shift the equilibrium towards the product. The use of a solid-supported catalyst, like silica gel sulfonic acid, can simplify removal and has been shown to achieve conversion rates above 95%.[2]

    • For Nucleophilic Substitution: As detailed above, the primary cause is the consumption of the free amine by the acid byproduct. If you have confirmed that sufficient base is present and the system is well-stirred, consider catalyst poisoning (if applicable) or reagent degradation. Ensure your methyl chloroacetate is of high purity and has not hydrolyzed to chloroacetic acid.

Section 3: Product Purity and Side Reactions

Question: My crude product shows a major impurity that I'm having trouble separating by column chromatography. What could it be?

Answer: In the nucleophilic substitution pathway, the most common and troublesome side product is the result of over-alkylation, leading to a quaternary ammonium salt.

  • Side Reaction: Quaternization

    • Underlying Principle: Your product, N,N-Diethylglycine methyl ester, is a tertiary amine and is therefore still nucleophilic. It can compete with diethylamine and react with a second molecule of methyl chloroacetate. This forms a quaternary ammonium salt, which is highly polar and often water-soluble.

    • Mechanism: (Et)₂NCH₂CO₂Me + ClCH₂CO₂Me → [(Et)₂N(CH₂CO₂Me)₂]⁺Cl⁻

    • Prevention: This side reaction is favored when the concentration of the product becomes high relative to the diethylamine starting material.

      • Slow Addition: Add the methyl chloroacetate dropwise to the solution of diethylamine and base over 30-60 minutes. This maintains a high concentration of the more nucleophilic diethylamine, ensuring it outcompetes the product for the electrophile.

      • Stoichiometry: Use a slight excess of diethylamine (1.1 eq).

      • Temperature Control: Keep the reaction at room temperature or below. Higher temperatures can accelerate the rate of the second alkylation.

Quaternization_Side_Reaction Product Product (Tertiary Amine) (Et)₂NCH₂CO₂Me Side_Product Side Product (Quaternary Salt) [(Et)₂N(CH₂CO₂Me)₂]⁺Cl⁻ Product->Side_Product reacts with Electrophile Methyl Chloroacetate ClCH₂CO₂Me Electrophile->Side_Product (slow)

Caption: Formation of the quaternary ammonium salt side product.

  • Purification Strategy:

    • Workup: The quaternary salt is highly water-soluble. A standard aqueous workup should remove the majority of it. Perform a liquid-liquid extraction, wash the organic layer thoroughly with water and then brine.

    • Column Chromatography: If some salt remains, it will stick to the baseline on silica gel. The target ester is moderately polar. A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity should provide good separation.[4]

    • Vacuum Distillation: For high purity on a larger scale, vacuum distillation is an excellent final purification step.[2]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Synthesis
ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Fischer Esterification
Primary Reactants Methyl Chloroacetate, DiethylamineN,N-Diethylglycine, Methanol
Stoichiometry 1.0 eq Chloroacetate, 1.1 eq Diethylamine1.0 eq Glycine, >10 eq Methanol
Reagent/Catalyst 1.5 eq K₂CO₃ (anhydrous)0.1 eq H₂SO₄ or 10 wt% Silica Sulfonic Acid[2]
Solvent Acetonitrile (ACN) or THFMethanol (serves as solvent)
Temperature 0 °C to Room TemperatureReflux (~65 °C)[5]
Reaction Time 2 - 6 hours4 - 12 hours (monitor by TLC/GC)
Typical Yield 70 - 95%[1]60 - 95% (with water removal)
Protocol 1: Nucleophilic Substitution Method

This protocol is optimized to minimize side reactions and facilitate a straightforward workup.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous potassium carbonate (1.5 eq).

  • Reagent Addition: Add anhydrous acetonitrile via syringe, followed by diethylamine (1.1 eq). Cool the vigorously stirred suspension to 0 °C in an ice bath.

  • Slow Addition: Add methyl chloroacetate (1.0 eq) dropwise via a syringe pump over 30 minutes. Ensure the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x), followed by saturated brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel or by vacuum distillation.

References

  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • n-(benzyloxycarbonyl)-l-vinylglycine methyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides - Raines Lab. Nature Chemical Biology. [Link]

  • US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG)
  • PEPTIDE SYNTHESIS USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • CN1167668C - Synthetic method of N, N-disubstituted glycine ester - Google P
  • N,N-Diethylglycine | C6H13NO2 - PubChem - NIH. [Link]

  • A Reductive Amination Using Methyl Esters as Nominal Electrophiles - Nottingham ePrints. [Link]

  • OPTIMIZATION OF METHYL ESTER PRODUCTION FROM PALM FATTY ACID DISTILLATE USING SINGLE-STEP ESTERIFICATION - ResearchGate. [Link]

  • Enhancing Recovery Yield of Vegetable Oil Methyl Ester for Bioresin Production: A Comparison Study Using Acid Neutralization - MDPI. [Link]

  • Optimization of palm methyl ester and its effect on fatty acid compositions and cetane number - Extrica. [Link]

Sources

Troubleshooting

Technical Support Center: N,N-Diethylglycine Methyl Ester

Welcome to the technical support center for N,N-Diethylglycine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Diethylglycine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the hydrolysis of this valuable chemical intermediate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your N,N-Diethylglycine methyl ester throughout your experiments.

Introduction: The Challenge of Ester Hydrolysis

N,N-Diethylglycine methyl ester is a tertiary amino acid ester, a class of compounds susceptible to hydrolysis, the chemical breakdown of the ester bond to yield N,N-Diethylglycine and methanol. This process can be catalyzed by the presence of acid or base and is significantly influenced by environmental factors such as temperature and the presence of water. Uncontrolled hydrolysis can lead to reduced product yield, impurities in subsequent reactions, and inaccurate results in quantitative studies. This guide will equip you with the knowledge and practical techniques to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the hydrolysis of N,N-Diethylglycine methyl ester?

A1: The hydrolysis of N,N-Diethylglycine methyl ester is primarily influenced by three factors:

  • pH: The rate of hydrolysis is significantly accelerated in both acidic and basic aqueous solutions.

  • Temperature: Higher temperatures increase the rate of the hydrolysis reaction.

  • Presence of Water: As a reactant in hydrolysis, the presence of water is essential for the degradation of the ester.

Q2: How can I quickly check if my N,N-Diethylglycine methyl ester has started to hydrolyze?

A2: The most common sign of hydrolysis is the appearance of the parent carboxylic acid, N,N-Diethylglycine. This can be detected using several analytical techniques:

  • Thin-Layer Chromatography (TLC): You may observe a new, more polar spot corresponding to the carboxylic acid.

  • NMR Spectroscopy: The 1H NMR spectrum of a hydrolyzed sample will show a characteristic broad singlet for the carboxylic acid proton, and the disappearance of the methyl ester singlet.

  • LC-MS: The appearance of a peak with the mass of N,N-Diethylglycine alongside the ester peak is a clear indicator of hydrolysis.

Q3: Is it better to store N,N-Diethylglycine methyl ester as a solid or in solution?

A3: For long-term storage, it is highly recommended to store N,N-Diethylglycine methyl ester as a lyophilized powder at -20°C or below in a desiccated environment.[1] Storing it in solution, especially in protic solvents, increases the risk of hydrolysis over time.

Q4: Can I use carbodiimides to prevent the hydrolysis of N,N-Diethylglycine methyl ester?

A4: While carbodiimides like DCC and EDC are excellent coupling agents for forming amide bonds by activating carboxylic acids, their primary role is not to act as stabilizers against ester hydrolysis in a formulated product.[2] In the context of preventing hydrolysis, their utility is indirect. For instance, during a coupling reaction where N,N-Diethylglycine is a starting material, the ester is the desired product, and hydrolysis is an unwanted side reaction.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

If you suspect that your N,N-Diethylglycine methyl ester is undergoing hydrolysis, this troubleshooting guide will help you identify the cause and implement corrective actions.

Scenario 1: Hydrolysis Detected After Aqueous Workup
  • Symptoms: Low yield of the ester product; presence of N,N-Diethylglycine in the crude product analysis (TLC, NMR).

  • Root Cause Analysis: Aqueous workup steps, especially basic washes to remove acid catalysts, create an ideal environment for hydrolysis.[3] The longer the ester is in contact with the aqueous phase, and the higher the temperature, the more significant the hydrolysis will be.

  • Corrective Actions:

    • Temperature Control: Perform all aqueous washes with ice-cold solutions to reduce the kinetics of the hydrolysis reaction.[4]

    • Minimize Contact Time: Work efficiently during extractions. Do not let the layers sit for extended periods before separation.

    • Choice of Base: Use a weak inorganic base like cold, saturated sodium bicarbonate (NaHCO₃) solution for neutralization instead of strong bases like sodium hydroxide (NaOH), which can aggressively promote saponification.[4]

    • Thorough Drying: After the aqueous wash, ensure the organic layer is thoroughly dried with an anhydrous salt like Na₂SO₄ or MgSO₄ to remove all traces of water before solvent evaporation.

Scenario 2: Degradation During Storage
  • Symptoms: A previously pure sample of N,N-Diethylglycine methyl ester shows signs of hydrolysis after a period of storage.

  • Root Cause Analysis: Improper storage conditions, such as exposure to atmospheric moisture or storage at room temperature, can lead to gradual hydrolysis.

  • Corrective Actions:

    • Solid-State Storage: Whenever possible, store the compound as a solid. If it's an oil, consider if it can be crystallized or if it's amenable to lyophilization.

    • Inert Atmosphere: For long-term storage, after dispensing, purge the container with an inert gas like argon or nitrogen before sealing.

    • Desiccation: Store the container in a desiccator to protect it from atmospheric moisture.

    • Low Temperature: Store at or below the recommended 0-10°C, with -20°C being preferable for long-term stability.

Scenario 3: Hydrolysis in a Reaction Mixture
  • Symptoms: A reaction where N,N-Diethylglycine methyl ester is a reactant is giving low yields, and the starting ester is being consumed faster than the product is formed, with evidence of N,N-Diethylglycine formation.

  • Root Cause Analysis: The reaction conditions (solvent, temperature, or other reagents) are promoting the hydrolysis of the ester.

  • Corrective Actions:

    • Solvent Choice: If the reaction chemistry allows, switch from a protic solvent (like methanol or water) to a polar aprotic solvent (like DMF, DMSO, or acetonitrile). Aprotic solvents do not have labile protons and thus do not participate in hydrolysis.[5]

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (argon or nitrogen).

    • Temperature Optimization: If possible, run the reaction at a lower temperature to disfavor the hydrolysis side reaction.

Visualizing the Problem: The Hydrolysis Pathway

Hydrolysis cluster_conditions Catalysts Ester N,N-Diethylglycine Methyl Ester Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack H2O Water (H₂O) H2O->Intermediate Acid Acid (H⁺) Acid->Ester Protonation of Carbonyl Base Base (OH⁻) Base->Ester Direct Attack Products N,N-Diethylglycine + Methanol Intermediate->Products Elimination Workflow Start Handling N,N-Diethylglycine Methyl Ester Is_Storage Long-term Storage? Start->Is_Storage Store_Solid Store as Lyophilized Solid Under Inert Gas at <= -20°C Is_Storage->Store_Solid Yes Is_Reaction Using in a Reaction? Is_Storage->Is_Reaction No End Stable Ester Store_Solid->End Use_Aprotic Use Anhydrous Aprotic Solvents Is_Reaction->Use_Aprotic Yes Is_Workup Performing Aqueous Workup? Is_Reaction->Is_Workup No Use_Aprotic->Is_Workup Cold_Workup Use Ice-Cold Solutions Minimize Contact Time Use Weak Base (NaHCO₃) Is_Workup->Cold_Workup Yes Is_Workup->End No Cold_Workup->End

Caption: A decision-making workflow for minimizing the hydrolysis of N,N-Diethylglycine methyl ester.

References

  • Samsung Biologics. (2024, November 25). Enhancing Biopharmaceutical Stability Through Lyophilization. Pharma's Almanac. [Link]

  • (2025, August 6). Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). ResearchGate. [Link]

  • Corbett, M., et al. (2007, December 1). Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry. PubMed. [Link]

  • Pangoo. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. [Link]

  • Wu, S.-H., & Wu, W.-T. (2000). Kinetic resolution of amino acid esters catalyzed by lipases. PubMed. [Link]

  • AAPPTEC. Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • Musumeci, T., et al. (2011, August 24). Cryoprotection–lyophilization and physical stabilization of rifampicin-loaded flower-like polymeric micelles. PubMed Central. [Link]

  • de Oliveira, V. G., et al. (2022, October 19). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PubMed. [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • (2025, August 6). Development of N -Acetyl Methyl Ester Derivatives for the Determination of δ 13 C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. ResearchGate. [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]

  • de Oliveira, V. G., et al. (2022, October 19). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PubMed Central. [Link]

  • (2024, October 1). Lyophilization Technology for Improving Stability of Small and Large Molecules. [Link]

  • Byrne, F. P., et al. (2016). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. [Link]

  • Zieher, J., et al. (2023, June 9). Gallic acid derivatives as stabilizers in cellulose solutions: analysis by 31P NMR spectroscopy. SpringerLink. [Link]

  • (2022, October 10). (PDF) Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N -Sulfonylhydrazones. ResearchGate. [Link]

  • (2025, August 6). Lyophilization as a Method for Stabilizing Pharmaceuticals | Request PDF. ResearchGate. [Link]

  • Bracher, P. Undergraduate Organic Synthesis Guide. [Link]

  • sb-PEPTIDE. Peptide handling & storage guidelines - How to store a peptide?. [Link]

  • Byrne, F. P., et al. (2022, February 24). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications. [Link]

  • Mohammed, A. N., et al. (2023). Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization. MDPI. [Link]

  • Conrad, J., et al. (1986, October 15). Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group. PubMed. [Link]

  • (2014, September 16). 326 - K1 Kinetics of Ester Hydrolysis. YouTube. [Link]

  • (2018, February 21). How to separate ester from DMF(as a solvent) without hydrolysis of the ester?. ResearchGate. [Link]

  • la Bastide-van Gemert, S., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]

  • (2023, January 23). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

  • (2022, November 13). 396 BCH3023 Hydrolysis Reactions of Proteins Yielding Amino Acids. YouTube. [Link]

  • (2025, August 7). Kinetics of base hydrolysis of α-amino acid esters catalyzed by the copper(II) complex of N,N,N′,N′-tetramethylethylenediamine (Me4en) | Request PDF. ResearchGate. [Link]

  • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • (2019, February 22). Preference for basic conditions in ester hydrolysis. Chemistry Stack Exchange. [Link]

Sources

Optimization

Technical Support Center: Purification of N,N-Diethylglycine Methyl Ester

Welcome to the technical support center for the purification of N,N-Diethylglycine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N,N-Diethylglycine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the unique challenges encountered during the purification of this versatile compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your purification strategy.

Introduction to the Challenges

N,N-Diethylglycine methyl ester is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. However, its purification is often non-trivial due to a combination of its physical and chemical properties. The presence of a basic tertiary amine and a hydrolytically sensitive ester group in the same molecule presents a unique set of challenges. This guide will address these challenges systematically, providing you with the knowledge to achieve high purity and yield.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of N,N-Diethylglycine methyl ester is the foundation of a successful purification strategy.

PropertyValueSource
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Appearance Colorless to light yellow liquid[1]
Boiling Point 86 °C at 57 mmHg
Density 0.93 g/mL
pKa (Conjugate Acid) ~8.33 (Predicted)

Frequently Asked Questions (FAQs)

Q1: Why is my purified N,N-Diethylglycine methyl ester wet or cloudy even after distillation?

A1: This is a common issue and can be caused by a few factors. Firstly, residual water from the work-up can co-distill with the product, especially under vacuum. Ensure your crude product is thoroughly dried with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before distillation. Secondly, if the cloudiness appears after standing, it could be due to the absorption of atmospheric moisture, as tertiary amines can be hygroscopic. Store the purified ester under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container.

Q2: My NMR spectrum shows the presence of N,N-Diethylglycine. What is causing the hydrolysis of the ester?

A2: The methyl ester of N,N-Diethylglycine is susceptible to hydrolysis, especially under acidic or basic conditions. This can occur during aqueous work-up if the pH is not carefully controlled. Prolonged exposure to acidic or basic conditions, or heating in the presence of water, will promote hydrolysis. Additionally, if you are using silica gel chromatography for purification, the acidic nature of the silica can catalyze hydrolysis, especially if the residence time on the column is long.[2]

Q3: During column chromatography, my product is streaking or I'm getting poor separation. Why is this happening?

A3: The basic tertiary amine group in N,N-Diethylglycine methyl ester can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to peak tailing, streaking, and in some cases, irreversible adsorption of the product onto the stationary phase.[3][4]

Q4: I'm having trouble removing the starting materials, specifically unreacted diethylamine and methyl chloroacetate. What is the best approach?

A4: Unreacted starting materials are common impurities. Diethylamine, being a volatile and basic compound, can sometimes co-distill with the product. An acidic wash (e.g., with dilute HCl or saturated ammonium chloride solution) during the work-up will protonate the diethylamine, forming a water-soluble salt that can be easily removed in the aqueous phase. Methyl chloroacetate can be removed by a basic wash (e.g., with saturated sodium bicarbonate solution), which will hydrolyze the ester to the more water-soluble chloroacetate salt.

Troubleshooting Guides

Guide 1: Overcoming Challenges in Distillation

Vacuum distillation is a primary method for purifying N,N-Diethylglycine methyl ester. However, care must be taken to avoid decomposition and co-distillation of impurities.

Problem: Product decomposition during distillation.

  • Causality: N,N-disubstituted glycine esters can undergo thermal decomposition at elevated temperatures. A theoretical study on a related compound, N,N-dimethylglycine ethyl ester, suggests a stepwise decomposition process, first to the corresponding carboxylic acid and ethylene, followed by further decomposition.[5]

  • Solution:

    • Use a high-vacuum pump: Aim for the lowest possible pressure to reduce the boiling point of the ester.

    • Use a short-path distillation apparatus: This minimizes the residence time of the compound at high temperatures.

    • Precise temperature control: Use a well-controlled heating mantle and monitor the vapor temperature closely. Avoid overheating the distillation flask.

Problem: Co-distillation of impurities.

  • Causality: Impurities with boiling points close to that of the product will co-distill, leading to a pure but contaminated product.

  • Solution:

    • Fractional distillation: If the boiling points of the impurities are sufficiently different, a fractional distillation column can improve separation.

    • Pre-distillation work-up: As mentioned in the FAQs, perform acidic and basic washes of the crude product to remove basic and acidic impurities before distillation.

Guide 2: Optimizing Silica Gel Chromatography

Flash column chromatography can be a powerful tool for purification, but it requires careful optimization to handle the basic nature of N,N-Diethylglycine methyl ester.

Problem: Product loss and peak tailing on silica gel.

  • Causality: The interaction between the basic tertiary amine and acidic silica gel is the primary cause.

  • Solutions:

    • Use of a basic modifier in the eluent: Adding a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase can neutralize the acidic sites on the silica gel and prevent strong adsorption of the product.[3]

    • Use of an acidic modifier in the eluent: Alternatively, adding a small amount of a volatile acid, such as trifluoroacetic acid (TFA) (0.1%), can protonate the tertiary amine, and the resulting salt may chromatograph more effectively with a polar mobile phase. A protocol for a related compound, N-acetyldiethylglycine methyl ester, successfully used 1% v/v TFA in a methanol/DCM eluent.[6]

    • Use of deactivated silica: Pre-treating the silica gel with a base (e.g., washing with a solution of triethylamine in the eluent) before packing the column can also be effective.

    • Use of alternative stationary phases: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

Experimental Protocol: Flash Chromatography with a Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pack the column with the silica gel slurry.

  • Equilibration: Equilibrate the column by flushing with at least 5 column volumes of the initial mobile phase.

  • Sample Loading: Dissolve the crude N,N-Diethylglycine methyl ester in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., from 2% to 20%), maintaining the 0.5% triethylamine concentration throughout.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow Diagram

The following diagram illustrates a typical workflow for the purification of N,N-Diethylglycine methyl ester, incorporating the troubleshooting strategies discussed.

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification CrudeProduct Crude N,N-Diethylglycine methyl ester AcidWash Acidic Wash (e.g., dil. HCl) CrudeProduct->AcidWash Remove basic impurities BaseWash Basic Wash (e.g., sat. NaHCO3) AcidWash->BaseWash Remove acidic impurities Drying Drying (e.g., Na2SO4) BaseWash->Drying Distillation Vacuum Distillation Drying->Distillation For thermally stable impurities Chromatography Column Chromatography Drying->Chromatography For close-boiling impurities PureProduct Pure Product Distillation->PureProduct Chromatography->PureProduct

Caption: Purification workflow for N,N-Diethylglycine methyl ester.

Logical Decision Tree for Purification Method Selection

This decision tree can help you choose the most appropriate purification strategy based on the nature of the impurities in your crude product.

DecisionTree Start Crude Product Analysis (TLC, NMR) Q1 Are there significant basic or acidic impurities? Start->Q1 Workup Perform Acidic/Basic Aqueous Work-up Q1->Workup Yes NoWorkup Proceed to Purification Q1->NoWorkup No Q2 Are impurities thermally stable and have different boiling points? Workup->Q2 Distillation Vacuum Distillation Q2->Distillation Yes Q3 Are impurities non-volatile or have similar boiling points? Q2->Q3 No Chromatography Column Chromatography (with modifier) Q3->Chromatography Yes NoWorkup->Q2

Caption: Decision tree for selecting a purification method.

References

  • Fisher Scientific. N,N-Diethylglycine Methyl Ester 98.0+%. [Link]

  • Raines Lab, University of Wisconsin-Madison. Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. [Link]

  • ResearchGate. How to separate ester from carboxylic acid by using chromatography?. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • ResearchGate. Theoretical study on the mechanism of N, N-dimethylglycine ethyl ester pyrolysis. [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Analysis of N,N-Diethylglycine Methyl Ester

Welcome to the technical support guide for the analysis of N,N-Diethylglycine methyl ester. This resource is designed for researchers, analytical scientists, and drug development professionals who are tasked with identif...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of N,N-Diethylglycine methyl ester. This resource is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying and quantifying impurities in this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve challenges autonomously. We will explore potential impurities, method development strategies, and robust troubleshooting techniques in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the LC-MS analysis of N,N-Diethylglycine methyl ester.

Q1: What are the most likely impurities I should expect to find in my sample?

Answer: Impurities can originate from the synthetic route, degradation, or storage. Understanding the synthesis is key. A common route involves reacting a chloroacetate with diethylamine.[1][2] Therefore, you should anticipate:

  • Process-Related Impurities (Synthesis):

    • Unreacted Starting Materials: Diethylamine, Methyl Chloroacetate.

    • Reagents/Byproducts: Triethylamine (if used as a base), and corresponding salts like Triethylamine Hydrochloride.

  • Degradation Products:

    • N,N-Diethylglycine: This is the primary hydrolysis product of the ester. Esters are susceptible to hydrolysis, especially if the sample is exposed to moisture or non-neutral pH conditions.[3][4]

  • Related Substances:

    • Under-alkylated Amines: N-Ethylglycine methyl ester, if the diethylamine starting material contained mono-ethylamine.

    • Over-alkylation Products: Quaternary ammonium species, though less common under typical conditions.

The following table summarizes these potential impurities and their expected protonated mass-to-charge ratios ([M+H]⁺) for easy identification in your mass spectrum.

Impurity NameChemical FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Likely Origin
N,N-Diethylglycine methyl ester C₇H₁₅NO₂145.11146.12Analyte
N,N-DiethylglycineC₆H₁₃NO₂131.09132.10Degradation (Hydrolysis)[5]
DiethylamineC₄H₁₁N73.0974.10Starting Material
Methyl ChloroacetateC₃H₅ClO₂108.00109.00 / 111.00 (Cl isotope)Starting Material
N-Ethylglycine methyl esterC₅H₁₁NO₂117.08118.09Related Substance
Q2: My peak shape for N,N-Diethylglycine methyl ester is poor (significant tailing). How can I fix this?

Answer: Peak tailing for basic compounds like this tertiary amine is a classic chromatographic challenge. The root cause is typically secondary ionic interactions between the positively charged analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns.

The Causality: At neutral pH, your analyte is partially protonated, and silanols are partially deprotonated, leading to strong, undesirable interactions that cause tailing. The solution is to control the ionization states of both the analyte and the stationary phase.

The Solution:

  • Use an Acidic Mobile Phase Modifier: Add a low concentration of an acid like formic acid (0.1% is standard) or acetic acid to your mobile phase. This ensures the mobile phase pH is low (around 2.7 for 0.1% formic acid).

  • Mechanism of Improvement:

    • Analyte: The tertiary amine group on your molecule will be fully protonated (R₃N → R₃NH⁺), making its charge state consistent.

    • Stationary Phase: The low pH suppresses the ionization of the silanol groups (Si-O⁻ → Si-OH), effectively "masking" them and preventing ionic interaction with your protonated analyte.

This approach results in a single, consistent interaction mode (hydrophobic interaction) between your analyte and the C18 stationary phase, leading to sharp, symmetrical peaks.

Q3: I see multiple peaks in my mass spectrum for a single chromatographic peak (e.g., m/z 146.12, 168.10, 184.08). What's happening?

Answer: You are observing adduct formation, a very common phenomenon in electrospray ionization (ESI).[6] ESI is a soft ionization technique that often forms ions by associating the analyte molecule (M) with various cations present in the sample or mobile phase.

Explanation: Instead of just protonation ([M+H]⁺), your analyte is also forming adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺).

  • [M+H]⁺: 145.11 + 1.007 = 146.12 m/z

  • [M+Na]⁺: 145.11 + 22.99 = 168.10 m/z

  • [M+K]⁺: 145.11 + 38.96 = 184.07 m/z

Sources of Cations: Sodium and potassium are ubiquitous and can leach from glassware, or be present as trace impurities in your solvents or reagents.[7]

Troubleshooting Steps:

  • Confirmation: Check that the mass differences between the ions correspond exactly to the differences between H⁺, Na⁺, and K⁺.

  • Mitigation: While difficult to eliminate completely, you can reduce adduct formation by using high-purity solvents (LC-MS grade), plastic vials and pipette tips instead of glass, and adding a modifier that provides a high concentration of a single counter-ion (like 0.1% formic acid for H⁺).[6]

  • Quantification: For quantification, it is crucial to sum the intensities of all relevant adducts for a given analyte or, preferably, adjust chromatographic conditions to favor the formation of a single, dominant ion (usually [M+H]⁺) for better sensitivity and reproducibility.

Q4: My analyte signal is weak or disappears when I inject a sample from a biological matrix. What could be the cause?

Answer: This is a classic symptom of ion suppression , a major matrix effect in LC-MS.[8][9]

The Mechanism: Ion suppression occurs when co-eluting compounds from your sample matrix (e.g., salts, lipids, formulation agents) interfere with the ionization of your target analyte in the ESI source.[10][11] These matrix components compete with your analyte for access to the droplet surface where ionization occurs, or they can change the physical properties (e.g., surface tension) of the ESI droplets, reducing the efficiency of analyte ionization. This leads to a lower-than-expected signal, or in severe cases, a complete loss of signal.[12]

Troubleshooting Workflow:

  • Improve Chromatographic Separation: The most effective solution is often to separate the analyte from the interfering matrix components chromatographically. Adjust your gradient to increase the retention of your analyte so that the highly polar, often early-eluting matrix components (like salts) pass through to waste first.

  • Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure. Simple "dilute-and-shoot" is prone to ion suppression. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix.

  • Reduce Sample Loading: Inject a smaller volume or dilute your sample further. This reduces the absolute amount of matrix components entering the MS source.

  • Check for Formulation Agents: If analyzing a formulated product, be aware that excipients like polysorbates are notorious for causing severe ion suppression.[12]

Troubleshooting Guides & Protocols

This section provides detailed protocols and workflows for common tasks and troubleshooting scenarios.

Protocol 1: Baseline LC-MS Method for N,N-Diethylglycine Methyl Ester

This protocol provides a robust starting point for your method development.

ParameterRecommended SettingRationale & Expert Notes
LC Column C18, 2.1 x 50 mm, <3 µmA standard C18 provides good hydrophobic retention. The shorter length allows for fast gradients.
Mobile Phase A 0.1% Formic Acid in WaterThe acid ensures analyte protonation and suppresses silanol activity for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good UV transparency.
Gradient 5% to 95% B over 5 minutesA broad gradient is a good starting point to elute the analyte and any impurities of varying polarity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Vol. 2 µLStart with a low volume to avoid overloading the column and MS source.
MS Ionization ESI, Positive ModeThe tertiary amine is basic and will readily form a stable [M+H]⁺ ion.
Capillary Voltage 3.5 kVA typical starting voltage; optimize based on your instrument's response.
Source Temp. 150 °CHelps with desolvation without causing thermal degradation.
Desolvation Temp. 350 °CCritical for efficient removal of solvent from ESI droplets.
Scan Range 50 - 250 m/zCovers the expected mass range for the analyte and its primary impurities.
Workflow for Identifying an Unknown Peak

When an unexpected peak appears in your chromatogram, a systematic approach is essential for identification. The following workflow, visualized in the diagram below, outlines this process.

G start Unknown Peak Detected in Chromatogram rt_check Is Retention Time (RT) Consistent with Knowns? start->rt_check mass_check Extract Mass Spectrum. Determine m/z of Base Peak. rt_check->mass_check impurity_db Compare m/z to Potential Impurities Table (Table 1) mass_check->impurity_db match Potential Match Found? impurity_db->match msms Acquire MS/MS (Product Ion Scan) Data for the Unknown m/z match->msms Yes match->msms No fragment_analysis Analyze Fragmentation Pattern msms->fragment_analysis hydrolysis_check Does fragmentation match N,N-Diethylglycine? (e.g., loss of H₂O, CO₂) fragment_analysis->hydrolysis_check ester_frag_check Does fragmentation match typical ester patterns? (e.g., loss of -OCH₃) hydrolysis_check->ester_frag_check No spike Confirm with Standard: Spike sample with authentic N,N-Diethylglycine hydrolysis_check->spike Yes report_unknown Report as Unidentified Impurity with m/z and RT ester_frag_check->report_unknown No structure_elucidation Propose Structure Based on Fragmentation Logic ester_frag_check->structure_elucidation Yes report_hydrolysis Report as Hydrolysis Product spike->report_hydrolysis structure_elucidation->report_unknown

Caption: A decision-tree workflow for the systematic identification of an unknown chromatographic peak.

Interpreting Fragmentation (MS/MS) Data:

  • For the Parent Compound (m/z 146.1): Expect fragments corresponding to the loss of the methoxy group (-OCH₃, loss of 31 Da) or the entire methoxycarbonyl group (-COOCH₃, loss of 59 Da). Alpha-cleavage next to the nitrogen is also highly probable, leading to the loss of an ethyl group.[13][14]

  • For the Hydrolysis Product (m/z 132.1): Carboxylic acids typically fragment with the loss of water (-H₂O, loss of 18 Da) and the carboxyl group (-COOH, loss of 45 Da).[13] Comparing the MS/MS spectrum of your unknown to that of the parent compound provides definitive structural confirmation.

General LC-MS System Suitability Workflow

Before analyzing samples, ensure your system is performing optimally. This workflow ensures that any issues you observe are from the sample, not the instrument.

G cluster_prep 1. System Preparation cluster_check 2. Performance Check cluster_decision 3. Decision prep_mobile Prepare Fresh Mobile Phases purge Purge LC Pumps prep_mobile->purge equilibrate Equilibrate Column (10 column volumes) purge->equilibrate inject_std Inject System Suitability Standard (e.g., analyte at known conc.) equilibrate->inject_std check_rt Check Retention Time (within ±2% of expected) inject_std->check_rt check_shape Check Peak Shape (Tailing Factor < 1.5) check_rt->check_shape check_intensity Check Signal Intensity (within ±15% of expected) check_shape->check_intensity pass System Passed? check_intensity->pass proceed Proceed with Sample Analysis pass->proceed Yes troubleshoot Initiate Instrument Troubleshooting pass->troubleshoot No

Caption: A standard workflow for ensuring LC-MS system suitability before sample analysis.

References
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Woodward, R. B., Olofson, R. A., & Mayer, H. (1961).
  • Tufano, M. D. (1990). U.S. Patent No. US4968839A: Synthetic process for the preparation of N,N dimethyl glycine (DMG). Google Patents.
  • Ma, Peisheng. (2004). CN Patent No. CN1167668C: Synthetic method of N, N-disubstituted glycine ester. Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74151, N,N-Diethylglycine. Retrieved from [Link]

  • Rapoport, H., & Copper, G. K. (1981). n-(benzyloxycarbonyl)-l-vinylglycine methyl ester. Organic Syntheses, 60, 118.
  • Wang, Y. (2013). CN Patent No. CN103396330A: Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst. Google Patents.
  • Bell, D. S. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America. Retrieved from [Link]

  • AMS Biotechnology (AMSBIO). (2023). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Al-Masri, M., & Voyksner, R. D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5702.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Mei, H., Hsieh, Y., & Nardo, C. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(1).
  • Breitbach, Z. S., & Armstrong, D. W. (2012). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 47(11), 1349-1360.
  • Cappiello, A., Famiglini, G., & Palma, P. (2002). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. Analytical Chemistry, 74(14), 3547-3554.
  • Schroeder, G. W. (1980). U.S. Patent No. US4185027A: Hydrolysis of methyl esters. Google Patents.
  • Weng, N., & Vouros, P. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Tong, X. S., Chen, Y., & Zuo, Y. (2001). Ion-suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Due to a Formulation Agent, a Case Study in Drug Discovery Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 931-938.
  • Vrkoslav, V., & Cvačka, J. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. International Journal of Molecular Sciences, 22(21), 11508.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Kruve, A., & Lõkov, M. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(7), 1476-1485.
  • Dr. M. S. Ansari. (2020, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.

Sources

Optimization

Technical Support Center: Synthesis of N,N-Diethylglycine Methyl Ester

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of N,N-Diethylglycine methyl ester. This document is designed for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N,N-Diethylglycine methyl ester. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in the lab.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N,N-Diethylglycine methyl ester, particularly when using acid-catalyzed esterification methods.

Problem 1: Low or No Product Yield

Low conversion of the starting N,N-Diethylglycine is a frequent challenge. The root cause often lies in catalyst choice, reaction equilibrium, or procedural execution.

Potential Causes & Suggested Solutions

  • Ineffective Water Removal: Fischer esterification is a reversible reaction. The water generated as a byproduct can drive the reaction backward, limiting the yield.[1]

    • Solution: For reactions run at reflux, use a Dean-Stark apparatus to physically remove water as it forms. If using lower boiling point alcohols like methanol, employing a drying agent or a method that continuously removes alcohol/water via distillation while adding fresh, dry alcohol can significantly improve yield.[2]

  • Catalyst Inactivity or Insufficient Loading: The tertiary amine of N,N-Diethylglycine can neutralize a portion of the acid catalyst, rendering it inactive.

    • Solution: Ensure you are using a sufficient molar excess of the acid catalyst. For catalysts like sulfuric acid or HCl, using at least 1.1 to 2.0 equivalents relative to the amino acid is common.[3] For solid acid catalysts like silica gel sulfonic acid, ensure the catalyst is properly activated (dried) and used in an appropriate weight percentage (e.g., 10-20% w/w).[4]

  • Suboptimal Reaction Temperature/Time: The reaction may be too slow at lower temperatures, or side reactions could occur if the temperature is too high.[5]

    • Solution: For methanol, refluxing at 65-70°C is standard.[6] Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[7] If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.

  • Poor Starting Material Quality: N,N-Diethylglycine can be hygroscopic. The presence of water from the start will inhibit the reaction.

    • Solution: Ensure the N,N-Diethylglycine starting material is thoroughly dried under vacuum before use. Store it in a desiccator.

Problem 2: Difficult Product Isolation & Purification

The product is a basic, relatively polar ester, which can complicate the workup and purification process.

Potential Causes & Suggested Solutions

  • Product Remains in Aqueous Layer as a Salt: During workup, if the reaction mixture is neutralized and extracted, incorrect pH adjustment can lead to the protonated product remaining in the aqueous phase.

    • Solution: After quenching the reaction, carefully adjust the pH of the aqueous solution to be basic (pH 9-10) using a suitable base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) before extraction. This ensures the product is in its free-base form, which is more soluble in organic solvents like ethyl acetate or dichloromethane.

  • Emulsion Formation During Extraction: The amphiphilic nature of the product and any unreacted starting material can lead to persistent emulsions during aqueous workup.

    • Solution: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break emulsions.[8] Perform gentle inversions instead of vigorous shaking. If an emulsion persists, filtering the mixture through a pad of Celite can be effective.

  • Product Loss During Solvent Removal: N,N-Diethylglycine methyl ester has a moderate boiling point and can be lost if rotary evaporation is performed at too high a temperature or too low a pressure.

    • Solution: Remove the extraction solvent under reduced pressure at a moderate bath temperature (<40-45°C).[7]

  • Co-elution During Chromatography: The polarity of the product can be similar to certain byproducts, making separation on silica gel challenging.

    • Solution: Use a solvent system with a small amount of a basic modifier, such as triethylamine (~1% v/v), to prevent the product from streaking on the silica gel column.[7] A typical eluent system might be a gradient of ethyl acetate in hexanes with 1% triethylamine.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is the most effective for this esterification?

A1: The "best" catalyst depends on your specific laboratory constraints, scale, and desired purity. Mineral acids are effective but can cause equipment corrosion and require careful neutralization. Reagents like TMSCl are highly efficient and clean but are more expensive. Solid acids are reusable and simplify workup but may have lower activity.

Table 1: Comparison of Common Catalysts for N,N-Diethylglycine Esterification
CatalystAdvantagesDisadvantagesTypical Conditions
Sulfuric Acid (H₂SO₄) Inexpensive, powerful catalyst.[9]Corrosive, difficult to remove, can cause charring at high temperatures.[4]1.1-1.5 eq., Methanol, Reflux (65°C), 6-8 hours.[6]
HCl (gas) or Thionyl Chloride (SOCl₂) Generates HCl in situ, high conversion.[8]HCl gas is corrosive and toxic. SOCl₂ is highly reactive and requires careful handling.Bubble HCl(g) through cold methanol; or add SOCl₂ dropwise to cold methanol, then add amino acid.[3]
Trimethylchlorosilane (TMSCl) Highly efficient, clean reaction, forms HCl in situ, mild conditions.[3]Moisture sensitive, relatively expensive.2.0 eq. TMSCl, Methanol, Room Temperature, 12-24 hours.[3]
Silica Gel Sulfonic Acid Heterogeneous (easy to remove by filtration), reusable, less corrosive.[4]Lower activity than mineral acids, may require longer reaction times or higher temperatures.10-20 wt%, Methanol, Reflux (75°C), 7-10 hours.[4]

Q2: Why is the choice of base important during the workup?

A2: Using a strong base like sodium hydroxide (NaOH) can cause saponification (hydrolysis) of your ester product back to the carboxylic acid, especially if the mixture is allowed to stir for too long or warms up. A milder base like sodium bicarbonate (NaHCO₃) is generally preferred as it is sufficient to neutralize the acid catalyst and deprotonate the product without significant risk of saponification.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common method.[7]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture like 10% Methanol in Dichloromethane (DCM) or 50% Ethyl Acetate in Hexanes often works well. Adding 1% triethylamine can improve spot shape.

  • Visualization: The starting material (amino acid) will typically remain at the baseline (Rf ≈ 0), while the less polar ester product will move up the plate (e.g., Rf ≈ 0.4-0.6). You can visualize the spots using UV light (if the molecule has a chromophore), or by staining with ninhydrin (which reacts with primary/secondary amines, but not the tertiary product) or potassium permanganate (KMnO₄) stain (which reacts with most organic compounds).[7]

Q4: Can I synthesize the ethyl or propyl ester instead of the methyl ester?

A4: Yes. The same catalytic principles apply. Simply substitute methanol with the desired alcohol (e.g., ethanol, propanol).[4] However, be aware that the reaction rate may be slower with bulkier alcohols due to steric hindrance. You may need to increase the reaction time or temperature to achieve full conversion.

Diagrams & Workflows

Catalytic Mechanism: Acid-Catalyzed Esterification

The diagram below illustrates the generally accepted mechanism for Fischer esterification, where an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

FischerEsterification AA N,N-Diethylglycine (Carboxylic Acid) Protonated_AA Protonated Carbonyl AA->Protonated_AA + H⁺ Cat_H H⁺ (Catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_AA->Tetrahedral_Int + CH₃OH MeOH Methanol (Alcohol) H2O_leaving Protonated Intermediate Tetrahedral_Int->H2O_leaving Proton Transfer Ester_H Protonated Ester H2O_leaving->Ester_H - H₂O Ester N,N-Diethylglycine Methyl Ester Ester_H->Ester - H⁺ (Catalyst Regeneration) H2O Water

Caption: Simplified mechanism of Fischer-Speier esterification.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues in your synthesis.

Troubleshooting decision decision solution solution start Start: Low Product Yield check_rxn Monitor Reaction by TLC/GC start->check_rxn is_complete Is Starting Material Consumed? check_rxn->is_complete incomplete Incomplete Reaction is_complete->incomplete No complete Reaction Complete is_complete->complete Yes cause1 Check Catalyst Loading & Water Removal (Dean-Stark) incomplete->cause1 cause2 Increase Reaction Time or Temperature cause1->cause2 solution1 Optimize Reaction Conditions cause2->solution1 check_workup Review Workup Procedure complete->check_workup cause3 Was aqueous pH > 9 before extraction? check_workup->cause3 cause4 Check for Emulsions or Product Volatility cause3->cause4 solution2 Optimize Workup & Purification cause4->solution2

Caption: Decision tree for troubleshooting low reaction yield.

Experimental Protocols

Protocol 1: Esterification using Trimethylchlorosilane (TMSCl)

This method is highly effective and proceeds under mild conditions, making it an excellent choice for sensitive substrates.[3]

Materials:

  • N,N-Diethylglycine (1.0 eq.)

  • Anhydrous Methanol (approx. 10 mL per gram of amino acid)

  • Trimethylchlorosilane (TMSCl) (2.0 eq.)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, suspend N,N-Diethylglycine (1.0 eq.) in anhydrous methanol.

  • Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly add TMSCl (2.0 eq.) dropwise to the stirring suspension over 15 minutes. Caution: The reaction is exothermic and generates HCl gas.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup - Quench & Neutralize: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Dilute the residue with ethyl acetate and cool in an ice bath. Slowly add saturated NaHCO₃ solution until the pH of the aqueous layer is ~9.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (bath temp <40°C) to yield the crude N,N-Diethylglycine methyl ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Classical Esterification using Sulfuric Acid

This is a cost-effective, traditional method suitable for larger-scale synthesis.[2][6]

Materials:

  • N,N-Diethylglycine (1.0 eq.)

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄) (1.2 eq.)

  • Apparatus: Reflux condenser, Dean-Stark trap (optional, but recommended)

Procedure:

  • Reaction Setup: To a round-bottom flask containing N,N-Diethylglycine and methanol, add a reflux condenser.

  • Catalyst Addition: Cool the flask to 0°C in an ice bath. Carefully and slowly add concentrated H₂SO₄ (1.2 eq.) to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 6-8 hours. If using a Dean-Stark trap, fill it with methanol and monitor for water separation.

  • Workup and Isolation: Follow steps 4-8 from Protocol 1 for the workup, neutralization, extraction, and purification of the final product.

References
  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • n-(benzyloxycarbonyl)-l-vinylglycine methyl ester - Organic Syntheses Procedure. [Link]

  • US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).
  • CN106316870A - Synthesis method of L-glycine methyl ester salt product.
  • Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides - Raines Lab, Nature Chemical Biology. [Link]

  • CN1167668C - Synthetic method of N, N-disubstituted glycine ester.
  • PEPTIDE SYNTHESIS USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE - Organic Syntheses Procedure. [Link]

  • Theoretical study on the mechanism of N, N-dimethylglycine ethyl ester pyrolysis - ResearchGate. [Link]

  • N,N-Diethylglycine - PubChem, NIH. [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - Journal of the American Society for Mass Spectrometry, ACS Publications. [Link]

  • Kinetic Study on the Esterification of Hexanoic Acid with N,N-Dialkylamino Alcohols: Evidence for an Activation by Hydrogen Bonding - ResearchGate. [Link]

  • US5424476A - Method for preparing amino acid esters.
  • Process for the preparation of N-acylaminoacid esters and N-acylaminoacetals - Google P
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC, NIH. [Link]

  • Catalytic performance of amino acid/phosphotungstic acid as bi-functional heterogeneous catalyst for biodiesel production - Environmental Engineering Research. [Link]

  • Ester synthesis by acylation - Organic Chemistry Portal. [Link]

  • Synthesis of N,N-dimethylamino acid esters. Reagents and conditions - ResearchGate. [Link]

  • Esterification of Amino Acids and Mono Acids Using Triphosgene - ResearchGate. [Link]

  • Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic - American Chemical Society. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC, NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Method Refinement for Quantitative Analysis of N,N-Diethylglycine Methyl Ester

Welcome to the technical support center for the quantitative analysis of N,N-Diethylglycine methyl ester. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of N,N-Diethylglycine methyl ester. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into method development, troubleshooting, and validation, moving beyond standard protocols to explain the causality behind experimental choices. Our goal is to empower you with the expertise to develop robust, reliable, and self-validating analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the analytical strategy for N,N-Diethylglycine methyl ester.

Q1: What are the key physicochemical properties of N,N-Diethylglycine methyl ester relevant to its analysis?

A1: Understanding the analyte's properties is the foundation of method development. N,N-Diethylglycine methyl ester is a small molecule with a tertiary amine and a methyl ester functional group. This structure dictates its analytical behavior.

PropertyValue / CharacteristicImplication for Analysis
Molecular Formula C7H15NO2Influences mass-to-charge ratio (m/z) for MS detection.
Molecular Weight 145.20 g/mol Suitable for both GC and LC-MS analysis.
Boiling Point ~86°C at 57 mmHgSufficiently volatile for Gas Chromatography (GC) analysis.
Structure Tertiary AmineCan exhibit peak tailing in GC and requires pH control in reversed-phase LC due to its basic nature.[1]
Structure Methyl EsterProne to hydrolysis back to the parent carboxylic acid (N,N-Diethylglycine) under strong acidic or basic conditions.[2][3]
Polarity Moderately PolarInfluences choice of extraction solvent and chromatographic conditions. Amenable to reversed-phase or HILIC chromatography.
UV Chromophore NoneLacks a significant UV-absorbing structure, making UV detection unsuitable for trace quantification. Mass spectrometry is the preferred detection method.
Q2: What is the best analytical technique for quantitative analysis: GC-MS or LC-MS/MS?

A2: Both techniques are viable, and the choice depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A strong choice due to the analyte's volatility. It often provides high chromatographic efficiency and is robust. However, the tertiary amine can interact with active sites in the GC inlet and column, potentially causing peak tailing.[4] This can be mitigated with proper system maintenance and the use of base-deactivated consumables.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Generally offers higher sensitivity and specificity, especially in complex matrices like plasma or tissue homogenates.[5] It avoids the thermal degradation risk associated with GC inlets. Method development requires careful control of mobile phase pH to ensure good peak shape and retention for the basic analyte.[6]

Recommendation: For most applications, especially in biological matrices, LC-MS/MS is the preferred method due to its superior sensitivity, specificity, and reduced risk of analyte degradation.

Q3: What are the primary stability concerns for this analyte?

A3: The primary stability concern is the hydrolysis of the methyl ester group to form N,N-Diethylglycine. This reaction is catalyzed by both acid and base.[3][7] Therefore, it is critical to control the pH during sample preparation, storage, and analysis. Samples should be stored frozen and processed under neutral or slightly acidic conditions (pH 4-6) to minimize degradation. Avoid prolonged exposure to strong acids or bases at elevated temperatures.

Q4: Why is derivatization not typically required for this analyte?

A4: Derivatization is a technique used to improve the volatility, thermal stability, or detectability of an analyte.[4] For N,N-Diethylglycine methyl ester, derivatization is generally unnecessary because:

  • It is already sufficiently volatile for GC analysis.

  • It can be readily ionized by electrospray ionization (ESI) for LC-MS analysis due to the basic tertiary amine, which is easily protonated.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the analysis.

Analyte Degradation Pathway

The primary degradation route is hydrolysis. Understanding this is key to troubleshooting stability issues.

cluster_products Analyte N,N-Diethylglycine Methyl Ester Degradant N,N-Diethylglycine (Carboxylic Acid) Analyte->Degradant  H₂O (Acid or Base Catalyzed) [3,7] Methanol Methanol

Caption: Hydrolysis of the methyl ester.

Sample Preparation Issues
Q: My recovery is low and inconsistent. What's causing this?

A: Low and variable recovery during liquid-liquid extraction (LLE) is a common problem. Let's diagnose the root cause.

  • Potential Cause 1: Incorrect pH. The analyte is a basic compound. For efficient extraction into an organic solvent, it must be in its neutral (un-ionized) form.

    • Solution: Adjust the pH of the aqueous sample to be at least 2 pH units above the pKa of the tertiary amine group before extraction. This ensures the analyte is deprotonated and partitions effectively into the organic phase.[8]

  • Potential Cause 2: Emulsion Formation. Samples rich in lipids or proteins can form stable emulsions at the solvent interface, trapping the analyte and preventing clean phase separation.[9]

    • Solutions:

      • Gentle Mixing: Instead of vigorous shaking, gently rock or swirl the sample.[9]

      • Salting Out: Add sodium chloride (brine) to the aqueous phase to increase its ionic strength, which can help break the emulsion.[10]

      • Centrifugation: Use a centrifuge to physically force the separation of the layers.

  • Potential Cause 3: Inappropriate Solvent Choice. The polarity of the extraction solvent must be well-matched to the analyte.

    • Solution: If recovery is low with a non-polar solvent like hexane, try a more polar solvent such as ethyl acetate or methyl tert-butyl ether (MTBE). A systematic approach of testing solvents with different polarities is recommended during method development.[11]

Chromatography & Detection Issues

This troubleshooting decision tree focuses on LC-MS, the more common and complex technique for this analyte.

start_node start_node decision_node decision_node solution_node solution_node Problem Poor Peak Shape (Tailing/Fronting) Cause1 Secondary Interactions with Silanols? Problem->Cause1 Tailing Peak Cause2 Analyte Overload? Problem->Cause2 Fronting Peak Cause3 Mismatched Injection Solvent? Problem->Cause3 Split or Broad Peak Sol1 Increase Mobile Phase pH (e.g., use Ammonium Bicarbonate) OR Increase Ionic Strength (add more buffer) Cause1->Sol1 Solution Sol2 Dilute Sample or Reduce Injection Volume Cause2->Sol2 Solution Sol3 Reconstitute Sample in Initial Mobile Phase Cause3->Sol3 Solution

Caption: Troubleshooting poor peak shape in LC-MS.

Q: (GC-MS) I'm seeing significant peak tailing. How can I improve peak shape?

A: This is a classic issue for amines in GC.[1] Tailing occurs when the basic amine interacts with acidic active sites (silanols) in the GC flow path.

  • Cause: Adsorption of the analyte to active sites.

  • Solutions:

    • Use Base-Deactivated Consumables: This is the most effective solution. Ensure you are using a base-deactivated inlet liner and a GC column specifically designed for analyzing basic compounds (e.g., a "WAX" or amine-specific column).

    • System Passivation: Before analysis, inject a derivatizing agent or a high-concentration standard to "prime" the system, occupying the active sites.

    • Proper Column Installation: A poor column cut or incorrect installation can create dead volume and turbulence, leading to tailing for all peaks.[12] Ensure a clean, square cut and correct ferrule placement.

Q: (LC-MS/MS) My retention time is drifting. What are the likely causes?

A: Retention time stability is crucial for reliable quantification. Drifting retention usually points to issues with the mobile phase or column equilibration.

  • Cause 1: Insufficient Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods.

    • Solution: Increase the equilibration time in your gradient program. A good starting point is 5-10 column volumes.

  • Cause 2: Mobile Phase Composition Change: The composition of your mobile phase can change over time due to evaporation of the more volatile organic component.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles loosely capped to prevent selective evaporation.

  • Cause 3: Unstable Column Temperature.

    • Solution: Use a column oven to maintain a constant, stable temperature. A change of just 1°C can alter retention times.

Q: (LC-MS/MS) I'm seeing a peak for the parent acid (N,N-Diethylglycine). Is my analyte degrading?

A: The appearance of the parent acid is a strong indicator of in-study hydrolysis.

  • Cause 1: In-Source Fragmentation/Degradation: The conditions in the mass spectrometer's ion source (e.g., high temperature, high voltages) can sometimes cause the ester to hydrolyze.

    • Troubleshooting: Analyze a freshly prepared standard. If the acid peak is still present, try reducing the ion source temperature or capillary voltage.

  • Cause 2: Sample Preparation/Storage Induced Hydrolysis: The analyte may have degraded before injection due to improper pH or temperature.

    • Troubleshooting: Review your sample handling procedure. Ensure samples are kept cold and that any buffers used are in the pH 4-6 range. Prepare a new sample from a fresh stock solution under controlled conditions to see if the problem persists.

Section 3: Refined Analytical Protocols

These protocols are designed to be robust and self-validating by incorporating system suitability tests (SSTs).

General Workflow for Quantitative Analysis

Prep Sample Preparation (LLE or PPT) SST System Suitability Test (SST) Prep->SST Branch SST->Branch Analysis Sample Analysis (LC-MS/MS or GC-MS) Review Data Review & Quantification Analysis->Review Branch->Prep SST Fail (Troubleshoot) Branch->Analysis SST Pass

Caption: A self-validating analytical workflow.

Protocol 1: Quantitative Analysis by LC-MS/MS

This method is optimized for high sensitivity and selectivity in biological matrices.

1. Sample Preparation (Protein Precipitation & Dilution)

  • To 50 µL of sample (e.g., plasma), add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., d4-N,N-Diethylglycine methyl ester).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new plate/vial and inject into the LC-MS/MS system.

2. LC-MS/MS Parameters

ParameterRecommended ConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and maintains a low pH to ensure the analyte is ionized.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase for reversed-phase chromatography.
Gradient 5% B to 95% B over 3 minA generic gradient suitable for initial method development.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CEnsures reproducible retention times.
Ion Source Electrospray Ionization (ESI), Positive ModeThe tertiary amine is readily protonated in positive mode.
MRM Transitions Analyte: Q1/Q3 (e.g., 146.1 -> 88.1) IS: Q1/Q3To be determined by infusing a standard solution. The transition represents the precursor ion and a stable product ion.[13]

3. System Suitability Test (SST)

  • Procedure: Before analyzing samples, inject a mid-level calibration standard five times.

  • Acceptance Criteria:

    • Retention Time RSD: ≤ 2.0%

    • Peak Area RSD: ≤ 5.0%

    • Peak Asymmetry: 0.8 - 1.5

Protocol 2: Quantitative Analysis by GC-MS

This method is suitable for less complex matrices or when LC-MS/MS is unavailable.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of sample, add 50 µL of 1M ammonium hydroxide (to basify the sample) and the internal standard.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the organic layer (top) to a new vial for injection.

2. GC-MS Parameters

ParameterRecommended ConditionRationale
GC Column DB-WAX or similar base-deactivated column, 30m x 0.25mm x 0.25µmThe polar, base-deactivated phase minimizes peak tailing for the amine.[1]
Inlet Liner Base-deactivated, splitless linerPrevents analyte adsorption in the hot inlet.
Inlet Temp. 250°CEnsures efficient volatilization without degradation.
Oven Program Start at 80°C, ramp 20°C/min to 240°CA standard temperature program to elute the analyte.
Carrier Gas Helium, 1.2 mL/minStandard carrier gas.
Ion Source Electron Ionization (EI), 70 eVStandard EI conditions.
MS Mode Selected Ion Monitoring (SIM)Improves sensitivity by monitoring only specific ions.
SIM Ions To be determined from a full scan spectrum. A common fragment for tertiary amines is m/z 58.[14]

3. System Suitability Test (SST)

  • Procedure: Before analyzing samples, inject a mid-level calibration standard three times.

  • Acceptance Criteria:

    • Retention Time RSD: ≤ 1.0%

    • Peak Area RSD: ≤ 10.0%

    • Peak Tailing Factor: ≤ 1.8

Section 4: Method Validation Summary

All quantitative methods must be validated to ensure they are fit for purpose.[15][16] The following parameters should be assessed according to ICH Q2(R1) guidelines.[17][18]

Validation ParameterAcceptance CriteriaPurpose
Specificity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.Ensures the signal is from the analyte only.
Linearity & Range Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards.Demonstrates a proportional response over a defined concentration range.
Accuracy Mean recovery of 85-115% at low concentrations and 90-110% at mid/high concentrations.Measures the closeness of the measured value to the true value.
Precision Relative Standard Deviation (RSD) ≤ 15% for QC samples at multiple concentrations.Measures the reproducibility of the results.
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria.Defines the lowest reliable measurement limit.
Stability Analyte concentration within ±15% of nominal after storage under various conditions (e.g., freeze-thaw, bench-top).Ensures the analyte is stable throughout the sample lifecycle.

References

  • Pesek, J. J., & Matyska, M. T. (2018). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America, 36(9), 644-653. Available at: [Link]

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Available at: [Link]

  • Clark, J. (2023). Hydrolysis of esters. Chemguide. Available at: [Link]

  • K-Jhil Scientific. (2024). Tips for Troubleshooting Liquid–Liquid Extraction. Available at: [Link]

  • Chromatography Forum. (2014). Tertiary amines by GC-MS. Available at: [Link]

  • McNally, M. E. (2016). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Available at: [Link]

  • Herold, D. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Available at: [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]

  • Dong, M. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Available at: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]

  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F. Available at: [Link]

  • SCION Instruments. (n.d.). How Can We Improve Our Liquid-Liquid Extraction Processes? Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Q2 Analytical Validation. Available at: [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Available at: [Link]

  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Available at: [Link]

  • Koch Knight. (n.d.). Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Available at: [Link]

  • MySkinRecipes. (n.d.). N,N-Dimethylglycine Methyl Ester. Available at: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to N,N-Diethylglycine Methyl Ester and N,N-Dimethylglycine Methyl Ester for Researchers and Drug Development Professionals

In the landscape of chemical synthesis and pharmaceutical development, the selection of appropriate building blocks is paramount to achieving desired reactivity, efficacy, and safety profiles. Among the vast array of ava...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis and pharmaceutical development, the selection of appropriate building blocks is paramount to achieving desired reactivity, efficacy, and safety profiles. Among the vast array of available reagents, N,N-dialkylglycine esters have carved a niche as versatile intermediates. This guide provides an in-depth, objective comparison of two prominent members of this class: N,N-Diethylglycine methyl ester and N,N-Dimethylglycine methyl ester. By examining their synthesis, physicochemical properties, reactivity, and key applications, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their work.

Introduction: A Tale of Two Esters

N,N-Dimethylglycine (DMG) is a naturally occurring derivative of the amino acid glycine[1]. Its methyl ester, N,N-Dimethylglycine methyl ester, and its diethyl counterpart, N,N-Diethylglycine methyl ester, are tertiary amine esters that have found utility in a range of applications, from organic synthesis to drug delivery systems. While structurally similar, the seemingly minor difference in the N-alkyl substituents—methyl versus ethyl—imparts distinct properties that can significantly influence their performance in various experimental contexts. This guide will dissect these differences, providing a clear rationale for choosing one over the other for specific applications.

Physicochemical Properties: A Comparative Overview

The fundamental characteristics of a molecule dictate its behavior in a given system. A comparison of the key physicochemical properties of N,N-Diethylglycine methyl ester and N,N-Dimethylglycine methyl ester reveals the initial divergences between these two compounds.

PropertyN,N-Diethylglycine Methyl EsterN,N-Dimethylglycine Methyl EsterReference(s)
Molecular Formula C₇H₁₅NO₂C₅H₁₁NO₂[2]
Molecular Weight 145.20 g/mol 117.15 g/mol [2]
Boiling Point ~165-167 °C (estimated)134-135 °C[2]
Appearance Colorless to pale yellow liquidColorless or pale yellow liquid[2]
LogP (octanol/water) Higher (more lipophilic)Lower (less lipophilic)Inferred from structure

The most apparent difference lies in their molecular weight and, consequently, their boiling points. The additional ethyl groups in N,N-Diethylglycine methyl ester increase its mass and van der Waals forces, leading to a higher boiling point. Furthermore, the larger alkyl chains contribute to increased lipophilicity, as indicated by a higher predicted LogP value. This distinction in lipophilicity is a critical determinant of their efficacy in applications such as transdermal drug delivery, where partitioning into the lipid-rich stratum corneum is a key step.

Synthesis and Experimental Protocols

The accessibility and efficiency of synthesis are crucial considerations for any chemical intermediate. Both esters can be prepared through the esterification of their corresponding N,N-dialkylglycine precursors.

Synthesis of N,N-Dimethylglycine Methyl Ester

A common and efficient method for the synthesis of N,N-Dimethylglycine methyl ester involves the esterification of N,N-Dimethylglycine. One patented method utilizes a solid acid catalyst, such as silica gel sulfonic acid, which offers high yields and simplified purification[3].

Experimental Protocol: Esterification of N,N-Dimethylglycine [3]

  • To a stirred solution of N,N-Dimethylglycine in methanol, add a catalytic amount of silica gel sulfonic acid.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the solid catalyst.

  • Remove the methanol under reduced pressure to yield the crude N,N-Dimethylglycine methyl ester.

  • Purify the product by distillation.

Causality Behind Experimental Choices: The use of a solid acid catalyst simplifies the workup process, as it can be easily removed by filtration, avoiding the need for aqueous extraction to remove a soluble acid catalyst. Methanol serves as both a reactant and a solvent, driving the equilibrium towards the ester product.

Synthesis of N,N-Diethylglycine Methyl Ester

Experimental Protocol: Synthesis of N,N-Diethylglycine and subsequent esterification (adapted) [4]

  • N-Acetylation of Diethylglycine: Suspend Diethylglycine in acetonitrile with triethylamine. Add acetyl chloride dropwise and stir overnight.

  • Esterification: Dissolve the resulting N-acetyldiethylglycine in methanol, acidify with concentrated HCl, and heat at reflux.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure and purify the residue by chromatography.

Causality Behind Experimental Choices: The initial N-acetylation can protect the amine during certain transformations, though for a simple esterification, direct esterification of N,N-Diethylglycine is the more direct route. The acid-catalyzed esterification in methanol is a classic and effective method.

Caption: General synthetic workflows for N,N-Dimethylglycine methyl ester and N,N-Diethylglycine methyl ester.

Reactivity: The Impact of Steric Hindrance and Electronic Effects

The primary difference in the reactivity of these two esters stems from the steric bulk of the N-alkyl groups. The ethyl groups in N,N-Diethylglycine methyl ester exert a greater steric hindrance around the nitrogen atom compared to the methyl groups in its counterpart.

Nucleophilicity and Basicity

In general, the nucleophilicity of amines is sensitive to steric effects[5]. While the electron-donating nature of the ethyl groups in diethylamine makes it a stronger base than dimethylamine in the gas phase, this trend can be altered in solution due to solvation effects[6]. For N,N-dialkylglycine esters, the increased steric hindrance of the diethylamino group can be expected to reduce its nucleophilicity in reactions where the nitrogen atom acts as the nucleophile.

  • N,N-Dimethylglycine methyl ester: The less hindered nitrogen atom makes it a more accessible nucleophile. This can be advantageous in reactions where the tertiary amine participates directly, such as in certain catalytic cycles or quaternization reactions.

  • N,N-Diethylglycine methyl ester: The bulkier ethyl groups can sterically shield the nitrogen's lone pair, potentially slowing down reactions where it acts as a nucleophile. However, this increased steric bulk can be beneficial in directing reactions to other sites of the molecule or in preventing undesired side reactions involving the amine.

Ester Reactivity

The reactivity of the methyl ester group itself is less likely to be directly influenced by the N-alkyl substituents due to their distance from the carbonyl carbon. However, the overall stability and reaction profile of the molecule can be affected. For instance, in base-catalyzed hydrolysis, the basicity of the tertiary amine could play a role in the reaction mechanism.

Caption: Steric hindrance comparison around the nitrogen atom.

Performance in Key Applications: A Comparative Analysis

The choice between these two esters is often dictated by the specific requirements of the application.

Transdermal Drug Delivery

One of the most explored applications for N,N-dialkylglycine esters is as transdermal penetration enhancers[7][8]. These molecules are thought to work by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing its permeability to drug molecules.

  • N,N-Dimethylglycine esters: Studies have shown that longer alkyl chain esters of N,N-Dimethylglycine are effective penetration enhancers[7]. The balance between the hydrophilic amine head and the lipophilic alkyl tail is crucial for their activity.

  • N,N-Diethylglycine methyl ester: Due to the increased lipophilicity conferred by the ethyl groups, it is plausible that N,N-Diethylglycine methyl ester could exhibit different, and potentially enhanced, penetration-enhancing properties compared to its dimethyl counterpart, depending on the specific drug molecule and formulation. The slightly larger size of the diethylamino headgroup might also influence its interaction with the skin lipids.

While direct comparative data is lacking, the general trend observed for other classes of penetration enhancers suggests that increasing the lipophilicity of the enhancer can lead to improved performance, up to a certain point[9]. Therefore, for highly lipophilic drugs, the more lipophilic N,N-Diethylglycine methyl ester might offer an advantage. Conversely, for more hydrophilic drugs, the balance of properties in N,N-Dimethylglycine methyl ester could be more favorable.

Organic Synthesis Intermediate

In organic synthesis, the choice between the two esters will largely depend on the desired reactivity and the potential for side reactions.

  • N,N-Dimethylglycine methyl ester: Its lower steric hindrance makes it a more versatile building block for constructing more complex molecules where the nitrogen atom is involved in bond formation.

  • N,N-Diethylglycine methyl ester: The increased steric bulk can be exploited to achieve selectivity in certain reactions. For example, it could be used to disfavor reactions at the nitrogen atom while promoting reactions at other functionalities.

Conclusion and Future Perspectives

N,N-Diethylglycine methyl ester and N,N-Dimethylglycine methyl ester, while structurally very similar, present a clear case of how subtle molecular modifications can lead to distinct chemical properties and performance characteristics. The primary differentiating factor is the steric hindrance and lipophilicity imparted by the N-alkyl groups.

  • Choose N,N-Dimethylglycine methyl ester for:

    • Applications requiring a more accessible nucleophilic nitrogen.

    • Synthesis of less sterically crowded target molecules.

    • When a more balanced hydrophilic-lipophilic profile is desired.

  • Consider N,N-Diethylglycine methyl ester for:

    • Applications where increased lipophilicity is advantageous, such as in the enhancement of transdermal delivery for certain drugs.

    • Syntheses where steric hindrance can be used to control selectivity.

    • When seeking to minimize side reactions involving the tertiary amine.

The field would greatly benefit from direct, quantitative comparative studies of these two esters in various applications, particularly in transdermal drug delivery. Such studies would provide the empirical data needed to move beyond the well-reasoned inferences presented in this guide and enable a more precise selection of the optimal reagent for a given task. As the demand for tailored molecules in drug development and materials science continues to grow, a deeper understanding of the structure-activity relationships of such fundamental building blocks will be indispensable.

References

  • PubChem. N,N-Dimethylglycine. [Link]

  • PubChem. N,N-Diethylglycine. [Link]

  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google P
  • Quora. Why is diethylamine a stronger base than ethylamine? [Link]

  • a mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PubMed Central. [Link]

  • ResearchGate. N,N-disubstituted glycine esters | Download Table. [Link]

  • Recent advances in transdermal drug delivery systems: a review - PMC - PubMed Central. [Link]

  • ResearchGate. Why does 4-(Diethylamino)-N-salicylideneaniline have a lower melting point than that of 4-(Dimethylamino) - [Link]

  • Highly Efficient and Diastereoselective Synthesis of New Pyrazolylpyrrolizine and Pyrazolylpyrrolidine Derivates by a Three-Component Domino Process - NIH. [Link]

  • Raines Lab. Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. [Link]

  • MDPI. Nanoemulsion: A Review on Mechanisms for the Transdermal Delivery of Hydrophobic and Hydrophilic Drugs. [Link]

  • Physics Forums. Why is Diethylamine a Stronger Base Than Dimethylamine? [Link]

  • CN106316870A - Synthesis method of L-glycine methyl ester salt product - Google P
  • ResearchGate. Nano-formulations for transdermal drug delivery: A review | Request PDF. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PubMed Central. [Link]

  • PubChem. N,N-Diethylglycine | C6H13NO2 | CID 74151 - [Link]

  • Journal of Advanced Scientific Research. transdermal drug delivery system: a review. [Link]

  • YouTube. Are These Enantiomers, Diastereomers or Identical Molecules ? (STEREOCHEMISTRY). [Link]

  • Cheméo. Chemical Properties of N-Methylglycine (CAS 107-97-1). [Link]

  • Organic Syntheses Procedure. acetylglycine. [Link]

  • N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers - PMC. [Link]

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. [Link]

  • ResearchGate. (PDF) Low-temperature solid-state FTIR study of glycine, sarcosine and N,N-dimethylglycine: Observation of neutral forms of simple α-amino acids in the solid state. [Link]

  • Chalmers Publication Library. Synthesis and physicochemical study of novel amino acid based surfactants. [Link]

  • Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction - PubMed Central. [Link]

  • PubChem. Glycine, N,N-dimethyl-, methyl ester | C5H11NO2 | CID 81569. [Link]

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Comparative

A Senior Application Scientist's Guide to Glycine Esters in Peptide Synthesis

Introduction: The Critical Role of the C-Terminal Anchor In the intricate process of peptide synthesis, every component plays a pivotal role in the final yield and purity of the target molecule. The choice of the C-termi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the C-Terminal Anchor

In the intricate process of peptide synthesis, every component plays a pivotal role in the final yield and purity of the target molecule. The choice of the C-terminal protecting group, particularly for the initial amino acid anchored to the solid support, is a decision that resonates throughout the entire synthesis. This is especially true for glycine, the simplest of the amino acids. While its achiral nature elegantly sidesteps the issue of racemization at the C-terminal residue, the choice of its ester protecting group—be it methyl, ethyl, or tert-butyl—profoundly influences reaction kinetics, side reaction profiles, and overall synthetic strategy.[1]

This guide provides an in-depth comparison of glycine methyl, ethyl, and tert-butyl esters in the context of solid-phase peptide synthesis (SPPS). We will delve into the mechanistic underpinnings of how each ester performs, supported by established chemical principles, and provide actionable protocols for their application. Our focus is to equip you, the researcher, with the knowledge to make informed decisions that enhance the efficiency and success of your peptide synthesis endeavors.

Comparative Analysis of Glycine Esters

The selection of a C-terminal glycine ester is a balancing act between ease of synthesis, stability during chain elongation, and the conditions required for its final cleavage. The three most common simple alkyl esters—methyl, ethyl, and tert-butyl—each present a unique set of advantages and disadvantages.

Glycine Methyl Ester

Often employed in classical solution-phase peptide synthesis, glycine methyl ester is a readily available and cost-effective starting material. Its small size minimizes steric hindrance during the initial coupling steps. However, its application in modern Fmoc-based SPPS is limited due to the harsh conditions typically required for its cleavage, which are often incompatible with acid-sensitive side-chain protecting groups.

Glycine Ethyl Ester

Similar to the methyl ester, glycine ethyl ester is a staple in solution-phase synthesis. The ethyl group offers a slight increase in steric bulk and hydrophobicity compared to the methyl group, which can sometimes be advantageous in terms of solubility. Its cleavage from a solid support in a manner orthogonal to the Fmoc/tBu strategy remains a significant challenge, limiting its widespread use in SPPS.

Glycine tert-Butyl Ester

The tert-butyl ester of glycine stands out as the most compatible choice for the widely adopted Fmoc/tBu SPPS strategy.[2] The bulky tert-butyl group provides excellent steric protection against nucleophilic attack and is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).[2] Crucially, it is readily cleaved under the same acidic conditions (e.g., trifluoroacetic acid - TFA) used to remove side-chain protecting groups and release the peptide from the resin.[2][3] This orthogonality is a cornerstone of modern SPPS.

Data Summary: A Comparative Overview

The following table summarizes the key performance characteristics of each glycine ester in the context of SPPS. While direct head-to-head comparative studies are scarce, this table is a synthesis of established chemical principles and data from related systems.

Parameter Glycine Methyl Ester Glycine Ethyl Ester Glycine tert-Butyl Ester
Cleavage Conditions Saponification (e.g., NaOH), harsh acidolysis (e.g., HBr/AcOH)Saponification (e.g., LiOH), harsh acidolysisMild acidolysis (e.g., TFA)[2][3]
Orthogonality with Fmoc/tBu PoorPoorExcellent[2]
Risk of Diketopiperazine (DKP) Formation Moderate to HighModerate to HighModerate (influenced by subsequent amino acid)[4][5]
Racemization of Second Amino Acid Low (Glycine is achiral)Low (Glycine is achiral)Low (Glycine is achiral)
Steric Hindrance LowLowModerate
Common Application Solution-phase synthesisSolution-phase synthesisSolid-phase synthesis (Fmoc/tBu)

Side Reactions: The Specter of Diketopiperazine Formation

A significant side reaction during the early stages of SPPS is the formation of diketopiperazine (DKP). This intramolecular cyclization occurs at the dipeptide stage, leading to the cleavage of the peptide from the resin and termination of the chain. The sequence of the first two amino acids is a major determinant of the rate of DKP formation, with sequences containing proline or glycine being particularly susceptible.[4][5]

The mechanism involves the nucleophilic attack of the deprotected N-terminal amine of the second amino acid on the ester carbonyl of the first amino acid (glycine in this case). While the choice of ester can influence the electrophilicity of the carbonyl carbon, the primary driver is the conformational predisposition of the dipeptide-resin conjugate to cyclize. For all three esters, the risk of DKP formation is a critical consideration, especially when the second amino acid is proline.

To mitigate DKP formation, several strategies can be employed:

  • Use of 2-chlorotrityl chloride resin: The steric bulk of this resin can hinder the close approach required for intramolecular cyclization.[5]

  • Coupling of a dipeptide: Introducing the first two amino acids as a pre-formed dipeptide unit bypasses the vulnerable dipeptide-resin intermediate.[5]

  • Rapid coupling and deprotection cycles: Minimizing the time the deprotected dipeptide remains on the resin can reduce the opportunity for cyclization.

Experimental Protocols

The following protocols provide a framework for the application of glycine esters in SPPS. The focus is on the attachment of the C-terminal glycine ester to the resin and a standard coupling cycle.

Protocol 1: Attachment of Fmoc-Gly-OH to 2-Chlorotrityl Chloride Resin

This protocol is applicable for preparing a resin that can subsequently be used to synthesize a peptide with a C-terminal carboxylic acid. The resulting peptide acid can then be esterified in solution if a methyl or ethyl ester is desired.

Protocol1 Resin Swell 2-Chlorotrityl Chloride Resin in DCM FmocGly Dissolve Fmoc-Gly-OH and DIPEA in DCM Coupling Add Fmoc-Gly-OH solution to resin. Agitate for 1-2h. Resin->Coupling FmocGly->Coupling Capping Cap unreacted sites with MeOH/DIPEA in DCM Coupling->Capping Wash1 Wash with DCM Capping->Wash1 Wash2 Wash with DMF Wash1->Wash2 Dry Dry the resin Wash2->Dry Protocol2 Start Start with Fmoc-Gly-Resin Deprotection Fmoc Deprotection: 20% Piperidine in DMF Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple next Fmoc-AA-OH (e.g., with HBTU/DIPEA) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat Cycle or Proceed to Cleavage Wash2->Repeat

Caption: A standard coupling cycle in Fmoc-based solid-phase peptide synthesis.

Methodology:

  • Resin Preparation: Start with the Fmoc-Gly-Resin in a reaction vessel.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain, then repeat with a fresh 20% piperidine/DMF solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x10 mL) to remove piperidine and the Fmoc adduct.

  • Amino Acid Activation and Coupling: In a separate vial, pre-activate 4 equivalents of the next Fmoc-protected amino acid with 3.95 equivalents of a coupling agent (e.g., HBTU) and 6 equivalents of DIPEA in DMF for 2 minutes. Add this solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x10 mL) to remove excess reagents and byproducts.

  • Continuation: The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.

Protocol 3: Cleavage and Deprotection

The final step is the cleavage of the peptide from the resin and the removal of side-chain protecting groups. The choice of cleavage cocktail is dictated by the type of ester and the amino acid composition of the peptide.

  • For Glycine tert-Butyl Ester (and other acid-labile side chains): A standard TFA "cleavage cocktail" is used. A common formulation is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). [6]The TIS acts as a scavenger to trap reactive cations generated during the cleavage process. The reaction is typically run for 2-3 hours at room temperature. The crude peptide is then precipitated in cold diethyl ether. [7]

  • For Glycine Methyl/Ethyl Esters: As these are not typically cleaved from the resin in SPPS, the peptide is first cleaved from a highly acid-labile resin (like 2-chlorotrityl chloride) while keeping the C-terminal ester intact. The protected peptide is then purified, and the ester can be hydrolyzed in solution via saponification (e.g., with NaOH or LiOH) if the free C-terminal acid is desired. It is important to note that basic conditions can lead to racemization of the C-terminal amino acid if it is chiral.

Conclusion: Strategic Selection for Optimal Outcomes

The choice of a glycine ester in peptide synthesis is far from a trivial decision. For modern Fmoc/tBu solid-phase peptide synthesis, the glycine tert-butyl ester is the unequivocally superior choice due to its stability during synthesis and its seamless integration into the standard TFA cleavage protocol. While glycine methyl and ethyl esters have a long history in solution-phase synthesis, their incompatibility with orthogonal cleavage strategies in SPPS relegates them to more niche applications or multi-step, post-synthesis modification routes.

Ultimately, a deep understanding of the chemical properties of each ester and the potential for side reactions is paramount. By carefully considering the factors outlined in this guide, researchers can strategically select the optimal C-terminal protecting group to maximize the yield, purity, and overall success of their peptide synthesis campaigns.

References

  • Ghosh, K., & Lubell, W. (n.d.). Towards C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

  • Aapptec. (n.d.). Synthesis Notes. Aapptec Peptides. [Link]

  • Papini, A. M., et al. (2021). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry, 86(13), 9225–9232. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Fairwell, T., & Merrifield, R. B. (2012). C-Terminally Modified Peptides. In The Peptides (Vol. 5, pp. 59-94). Academic Press.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of Pharmaceutical Sciences, 87(3), 283-288.
  • Li, Y., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
  • Isidro-Llobet, A., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3326-3334.
  • Rydon, H. N., & Smith, P. W. (1956). Polypeptides. Part IV. The self-condensation of the esters of some peptides of glycine and proline. Journal of the Chemical Society, 3642–3650.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of pharmaceutical sciences, 87(3), 283–288.
  • Reddy, G. S., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. ACS Omega, 6(13), 8865–8877.
  • Giralt, E., et al. (2007). On choosing the right ether for peptide precipitation after acid cleavage. Journal of Peptide Science, 13(11), 743-747.
  • Li, W., et al. (2013). Influence of Solvents upon Diketopiperazine Formation of FPG8K. Journal of Physical Chemistry B, 117(43), 13493-13501.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Trant, J. (2021, March 12).
  • de la Torre, B. G., & Albericio, F. (2003). Solid-phase synthesis of C-terminal modified peptides. Journal of Peptide Science, 9(9), 557-564.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Distefano, M. D., et al. (2017). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. ACS Omega, 2(10), 6821–6828.
  • Egholm, M., et al. (1992). Peptide Nucleic Acids (PNA). Oligonucleotide Analogues with an Achiral Peptide Backbone. Journal of the American Chemical Society, 114(5), 1895-1897.

Sources

Validation

A Comparative Guide to Purity Validation of N,N-Diethylglycine Methyl Ester: The Definitive Power of Quantitative NMR (qNMR)

For researchers and professionals in drug development and chemical synthesis, the absolute purity of reagents and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable re...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the absolute purity of reagents and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. N,N-Diethylglycine methyl ester, a key building block, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth, experience-driven comparison of analytical methods for validating the purity of N,N-Diethylglycine methyl ester, with a decisive focus on the capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Section 1: The Analytical Challenge with N,N-Diethylglycine Methyl Ester

N,N-Diethylglycine methyl ester possesses a tertiary amine and an ester functional group. This combination presents unique challenges for conventional chromatographic techniques:

  • Gas Chromatography (GC): The basic nature of the tertiary amine can lead to undesirable interactions with acidic sites on standard silica-based GC columns, resulting in poor peak shape (tailing) and potentially inaccurate quantification. While specialized columns can mitigate this, it adds a layer of method development complexity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a workhorse for purity analysis, but it is not without its limitations here. The ester's carbonyl group provides a chromophore for UV detection, but its molar absorptivity is relatively low, potentially limiting sensitivity. More critically, HPLC is a relative technique; it determines the purity based on the area percentage of detected peaks. It cannot account for impurities that are non-chromophoric or invisible under the chosen detection conditions. Furthermore, achieving baseline separation from all potential process-related impurities can be a time-consuming method development exercise.

Section 2: Method Comparison: qNMR as a Primary Standard

Quantitative NMR (qNMR) stands apart because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2] This fundamental principle allows qNMR to function as a primary analytical method, providing a direct measure of the molar ratio between the analyte and a certified reference material without the need for substance-specific calibration curves.[3][4]

Comparative Performance Data

To illustrate the practical differences, consider a hypothetical batch of N,N-Diethylglycine methyl ester analyzed by three different methods.

Parameter Quantitative ¹H NMR (qNMR) Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV)
Purity Value (% w/w) 98.9%99.5% (relative area %)99.7% (relative area %)
Precision (RSD, n=5) 0.15%0.45%0.30%
Analysis Time/Sample ~15 minutes~30 minutes~25 minutes
Key Insights - Direct, absolute quantification.[3]- Detected and quantified 0.8% residual diethylamine.- Detected 0.3% inorganic salt (NMR invisible but accounted for in mass).- Showed a small, unidentified peak at a different retention time.- Significant peak tailing observed for the main component.- Showed a single, sharp peak.- Unable to detect non-chromophoric impurities like diethylamine.
Method Causality The weight-based qNMR purity is lower because it accounts for NMR-invisible impurities (like salts) and provides specific structural information to identify and quantify organic impurities simultaneously.[5]The higher purity value reflects only the proportion of volatile components detected by the Flame Ionization Detector (FID). The peak tailing suggests analyte-column interaction, questioning accuracy.The highest purity value is misleading as it only reflects the purity relative to other UV-active components, ignoring potential non-UV active impurities.

Section 3: A Deep Dive into qNMR for Unambiguous Purity Determination

The trustworthiness of a qNMR experiment is built on a self-validating system grounded in meticulous planning and execution.[1]

qNMR Experimental Workflow

The entire process, from sample preparation to final calculation, is designed to ensure accuracy and traceability.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh Analyte (10-20 mg) weigh_is Accurately weigh Internal Standard (IS) dissolve Dissolve Analyte & IS in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Optimize Spectrometer (Tune, Shim) transfer->setup acquire Acquire Spectrum (Quantitative Parameters) setup->acquire process Process Spectrum (Phase, Baseline Correction) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity Using Formula integrate->calculate result Final Purity (% w/w) calculate->result

Caption: Workflow for qNMR Purity Determination.

Detailed Experimental Protocol

1. Selection of the Internal Standard (IS): The choice of IS is paramount. It must be non-reactive, stable, and have signals that are well-resolved from the analyte's signals.[6] For N,N-Diethylglycine methyl ester in CDCl₃, Maleic Anhydride is an excellent choice. Its sharp singlet around 7.0 ppm is in a clear region of the spectrum.

  • Causality: A non-overlapping signal ensures that the integration of both the analyte and the standard is free from interference, a prerequisite for accuracy.[6] The IS must also have a certified purity value traceable to a primary standard (e.g., NIST).[7]

2. Precise Sample & Standard Preparation:

  • Using a microbalance with at least 0.01 mg readability, accurately weigh approximately 15 mg of N,N-Diethylglycine methyl ester into a clean vial.[1]

  • Accurately weigh approximately 10 mg of the chosen certified internal standard (e.g., Maleic Anhydride) into the same vial.

  • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d) and ensure complete dissolution.

  • Transfer the solution to a high-quality NMR tube.

  • Causality: The purity calculation is a ratio of masses and other constants.[5] Therefore, any error in the initial weighing will directly and proportionally affect the final result.

3. NMR Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer or higher.

  • Key Parameters:

    • Pulse Program: A standard 90° pulse (zg type).[1]

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of both the analyte and IS protons. A conservative value of 30 seconds is recommended to start.

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated.[5] Typically 8 to 16 scans.

  • Causality: A sufficiently long relaxation delay is the most critical parameter for quantification. It ensures that all protons have fully returned to thermal equilibrium before the next pulse, guaranteeing that the resulting signal intensity is directly proportional to the number of protons. Insufficient delay leads to signal saturation and underestimation of purity.

4. Data Processing & Purity Calculation:

  • Apply phase and baseline correction to the acquired spectrum.

  • Integrate a well-resolved signal from the analyte (e.g., the singlet for the -CH₂- group adjacent to the carbonyl) and a signal from the internal standard.

  • The purity is calculated using the following formula:[5]

    Purity_x (%) = (I_x / I_cal) * (N_cal / N_x) * (M_x / M_cal) * (W_cal / W_x) * P_cal

    Where:

    • I: Integral area

    • N: Number of protons for the integrated signal

    • M: Molecular weight

    • W: Weight

    • P: Purity of the standard

    • x: Analyte (N,N-Diethylglycine methyl ester)

    • cal: Internal Standard (Calibrant)

Section 4: Identifying and Quantifying Process-Related Impurities

A major advantage of qNMR is its ability to simultaneously identify and quantify structurally related impurities in a single measurement.[3] The synthesis of N,N-Diethylglycine methyl ester typically involves the esterification of N,N-diethylglycine or the alkylation of diethylamine with an ethyl haloacetate.

Logical Relationship in the ¹H NMR Spectrum

G Analyte Analyte Signal (N,N-Diethylglycine methyl ester) IS Internal Standard (Known Moles) Analyte->IS Molar Ratio Determines Purity Impurity1 Impurity Signal 1 (e.g., Diethylamine) Analyte->Impurity1 Molar Ratio Quantifies Impurity Impurity2 Impurity Signal 2 (e.g., Solvent) Analyte->Impurity2 Molar Ratio Quantifies Impurity

Caption: qNMR Signal Relationships for Purity Analysis.

Common Potential Impurities:

  • N,N-diethylglycine (Starting Material): Would show signals for the ethyl groups but lack the methyl ester singlet. The α-proton would likely be shifted due to the carboxylic acid.

  • Diethylamine (Starting Material): Easily identified by its characteristic ethyl group signals and the NH proton signal.

  • Residual Solvents: Methanol, ethanol, or other synthesis solvents are readily identified by their known chemical shifts and multiplicities.

By integrating the signals corresponding to these impurities, their molar ratio relative to the internal standard (or the analyte itself) can be determined, providing a complete and accurate picture of the sample's composition.

Conclusion

While GC and HPLC are valuable tools in a chemist's analytical arsenal, they function as comparative, not absolute, methods for purity determination. For an analyte like N,N-Diethylglycine methyl ester, where potential impurities may lack chromophores or exhibit poor chromatographic behavior, these techniques can provide a misleadingly optimistic assessment of purity.

Quantitative ¹H NMR, when performed with a certified internal standard and under carefully controlled experimental conditions, offers an unparalleled level of accuracy and trustworthiness. It provides a direct, weight-based purity value that accounts for all proton-containing species and even NMR-silent impurities. It is a single, definitive experiment that delivers identity, purity, and impurity quantification, making it the authoritative method for the validation of N,N-Diethylglycine methyl ester.

References

  • Title: Quantitative NMR Spectroscopy.
  • Title: Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) Source: YouTube URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: National Institutes of Health URL: [Link]

  • Title: Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures Source: Science and Education Publishing URL: [Link]

  • Title: Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst Source: Google Patents URL
  • Title: Calculating purity from NMR spectrum Source: Chemistry Stack Exchange URL: [Link]

  • Title: qNMR Source: Bureau International des Poids et Mesures (BIPM) URL: [Link]

Sources

Comparative

Assessing the Efficacy of N,N-Diethylglycine Methyl Ester as a Protecting Group for Alcohols: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. While a canon of well-established protecting groups for alcohols exists, the search for novel groups with unique reactivity profiles and orthogonality continues. This guide provides an in-depth technical assessment of N,N-Diethylglycine methyl ester as a potential protecting group for alcohols, a concept that, while not widely documented, presents intriguing possibilities based on the chemical principles of amino acid esters.

This analysis will compare the theoretical and extrapolated performance of the N,N-Diethylglycine (Deg) protecting group with two industry-standard alternatives: the tert-Butyldimethylsilyl (TBDMS) ether and the Benzyl (Bn) ether. We will delve into the anticipated mechanisms of protection and deprotection, stability profiles, and potential applications, supported by analogous experimental data from related systems.

The Conceptual Framework: Why Consider an Amino Acid Ester Protecting Group?

The core idea behind employing an N,N-dialkylamino acid ester as a protecting group lies in the unique electronic and steric properties conferred by the amino group. The tertiary amine in N,N-Diethylglycine introduces a basic handle, which can influence the reactivity of the ester linkage and potentially offer novel deprotection strategies not available for simple alkyl or aryl esters. Furthermore, the polarity of the amino group could modulate the solubility of protected intermediates, a crucial factor in complex molecule synthesis.

The Contenders: A Comparative Overview

To objectively assess the potential of the N,N-Diethylglycine (Deg) group, we will benchmark it against two of the most versatile and widely used protecting groups for alcohols:

  • tert-Butyldimethylsilyl (TBDMS) Ether: A robust silicon-based protecting group known for its ease of installation, stability to a wide range of non-acidic and non-fluoride conditions, and selective removal.[1][2]

  • Benzyl (Bn) Ether: A classic ether-based protecting group valued for its high stability under both acidic and basic conditions and its facile cleavage via hydrogenolysis.[3]

The ideal protecting group should be easy to introduce and remove in high yield, stable to a variety of reaction conditions, and should not interfere with other functional groups in the molecule.[4]

Mechanism and Experimental Considerations

Protection of Alcohols

N,N-Diethylglycine (Deg) Ester Formation (Proposed):

The protection of an alcohol with N,N-Diethylglycine would likely proceed through a standard esterification reaction. Given that N,N-Diethylglycine methyl ester is the starting material, a transesterification reaction would be required. However, a more direct approach would involve the activation of N,N-Diethylglycine itself and subsequent reaction with the alcohol.

Experimental Protocol: Protection of a Primary Alcohol with N,N-Diethylglycine (Hypothetical)

  • Activation of N,N-Diethylglycine: To a solution of N,N-Diethylglycine (1.2 eq.) in dichloromethane (DCM) at 0 °C, is added a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq.).

  • Esterification: The primary alcohol (1.0 eq.) is added to the activated N,N-Diethylglycine solution.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion.

  • Work-up and Purification: The reaction is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed with saturated aqueous sodium bicarbonate, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

TBDMS Ether Formation:

The formation of a TBDMS ether is typically achieved by reacting the alcohol with tert-Butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[2]

Experimental Protocol: TBDMS Protection of a Primary Alcohol

  • Reaction Setup: To a solution of the primary alcohol (1.0 eq.) and imidazole (2.5 eq.) in dry DCM at 0 °C is added TBDMSCl (1.2 eq.) portion-wise.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Benzyl Ether Formation:

The Williamson ether synthesis is a common method for introducing the benzyl group, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) followed by reaction with benzyl bromide (BnBr).[3]

Experimental Protocol: Benzyl Protection of a Primary Alcohol

  • Deprotonation: To a suspension of NaH (1.2 eq.) in dry tetrahydrofuran (THF) at 0 °C is added a solution of the primary alcohol (1.0 eq.) in THF dropwise.

  • Alkylation: After stirring for 30 minutes, benzyl bromide (1.2 eq.) is added, and the reaction is allowed to warm to room temperature.

  • Reaction Monitoring: The reaction is monitored by TLC.

  • Work-up and Purification: The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Deprotection Strategies

N,N-Diethylglycine (Deg) Ester Cleavage (Proposed):

The presence of the tertiary amine offers unique deprotection possibilities.

  • Hydrolysis: Standard ester hydrolysis under acidic or basic conditions would likely be effective, although the basic conditions might be complicated by the presence of the amine.

  • Intramolecular Catalysis: It is conceivable that protonation of the diethylamino group could lead to intramolecularly catalyzed hydrolysis of the ester.

  • Reductive Cleavage: While less common for simple esters, specific reagents might be found to cleave the ester bond reductively.

Experimental Protocol: Deprotection of a Deg-Protected Alcohol (Hypothetical)

  • Acidic Hydrolysis: The Deg-protected alcohol is dissolved in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl. The solution is stirred at room temperature or heated, and the reaction is monitored by TLC. Upon completion, the mixture is neutralized with aqueous sodium bicarbonate and extracted with an organic solvent.

  • Basic Hydrolysis: The protected alcohol is treated with a solution of lithium hydroxide (LiOH) in a mixture of THF and water. The reaction progress is monitored by TLC. After completion, the reaction is acidified and extracted.

TBDMS Ether Cleavage:

TBDMS ethers are most commonly cleaved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF) in THF.[1] They are also susceptible to cleavage under acidic conditions, though they are generally more stable than many other acid-labile protecting groups.

Experimental Protocol: TBDMS Deprotection

  • Fluoride-mediated Cleavage: To a solution of the TBDMS-protected alcohol in THF is added a 1 M solution of TBAF in THF. The reaction is stirred at room temperature and monitored by TLC.

  • Work-up: The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Benzyl Ether Cleavage:

The most common and mildest method for benzyl ether deprotection is catalytic hydrogenolysis, using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[3] This method is advantageous due to its neutral conditions.

Experimental Protocol: Benzyl Deprotection

  • Hydrogenolysis: The benzyl-protected alcohol is dissolved in a solvent such as ethanol or ethyl acetate. A catalytic amount of 10% Pd/C is added.

  • Hydrogenation: The reaction vessel is purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere (typically using a balloon) until the reaction is complete as indicated by TLC.

  • Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated to yield the deprotected alcohol.

Comparative Analysis of Efficacy

To provide a clear comparison, the following table summarizes the key characteristics of the N,N-Diethylglycine (Deg) protecting group (hypothesized) and the established TBDMS and Benzyl groups.

FeatureN,N-Diethylglycine (Deg) Ester (Hypothesized)tert-Butyldimethylsilyl (TBDMS) EtherBenzyl (Bn) Ether
Protection Conditions Mild; requires carboxylic acid activation (e.g., DCC, DMAP).Mild; TBDMSCl, imidazole or Et3N.[2]Harsh base (e.g., NaH) and benzyl halide.[3]
Deprotection Conditions Potentially mild to moderate; acidic or basic hydrolysis. Potential for unique intramolecular catalysis.Mild; fluoride source (e.g., TBAF) or acidic conditions.[1]Very mild; catalytic hydrogenolysis (H2, Pd/C).[3]
Stability Acid: Labile (expected). Base: Labile (expected). Oxidizing Agents: Likely stable. Reducing Agents: Likely stable to many (e.g., NaBH4, LiAlH4). Organometallics: Likely stable.Acid: Labile. Base: Stable. Oxidizing Agents: Stable. Reducing Agents: Stable. Organometallics: Stable.Acid: Very stable. Base: Very stable. Oxidizing Agents: Stable to many, but can be cleaved under some oxidative conditions. Reducing Agents: Cleaved by hydrogenolysis. Organometallics: Stable.
Orthogonality Potentially orthogonal to silyl ethers (cleaved by fluoride) and benzyl ethers (cleaved by hydrogenolysis). Could be removed in the presence of base-stable groups.Orthogonal to groups cleaved by hydrogenolysis (e.g., Bn, Cbz). Can be selectively removed in the presence of other silyl ethers with different steric bulk.Orthogonal to acid-labile (e.g., Boc, Trityl) and fluoride-labile (e.g., TBDMS) groups.
Potential Advantages - Introduces a basic handle for unique reactivity/solubility. - Potential for intramolecularly catalyzed deprotection.- Well-established and reliable. - Wide range of stability. - Mild deprotection with fluoride.- Very high stability to a broad range of reagents. - Mild and neutral deprotection conditions.
Potential Disadvantages - Not well-established; requires significant methods development. - Potential for side reactions involving the tertiary amine. - Introduction of a chiral center if a different amino acid is used.- Labile to acidic conditions. - Silicon-containing byproducts can sometimes be difficult to remove.- Requires a strong base for installation. - Not compatible with functional groups that are reduced by catalytic hydrogenation (e.g., alkenes, alkynes).

Visualizing the Workflow: A Comparative Diagram

The following diagrams illustrate the protection and deprotection workflows for the three protecting groups discussed.

Protection_Deprotection_Workflows cluster_Deg N,N-Diethylglycine (Deg) Ester cluster_TBDMS tert-Butyldimethylsilyl (TBDMS) Ether cluster_Bn Benzyl (Bn) Ether ROH_Deg R-OH Protected_Deg R-O-Deg ROH_Deg->Protected_Deg N,N-Diethylglycine, DCC, DMAP Deprotected_Deg R-OH Protected_Deg->Deprotected_Deg H+ or OH- ROH_TBDMS R-OH Protected_TBDMS R-O-TBDMS ROH_TBDMS->Protected_TBDMS TBDMSCl, Imidazole Deprotected_TBDMS R-OH Protected_TBDMS->Deprotected_TBDMS TBAF ROH_Bn R-OH Protected_Bn R-O-Bn ROH_Bn->Protected_Bn NaH, BnBr Deprotected_Bn R-OH Protected_Bn->Deprotected_Bn H2, Pd/C

Caption: Comparative workflow for alcohol protection and deprotection.

Conclusion and Future Outlook

The conceptual exploration of N,N-Diethylglycine methyl ester as a protecting group for alcohols suggests a potentially valuable addition to the synthetic chemist's toolbox. The introduction of a tertiary amine moiety offers intriguing possibilities for tuning solubility and devising novel, potentially orthogonal deprotection strategies.

However, it is crucial to emphasize the speculative nature of this assessment. The lack of direct experimental data in the current literature means that significant research and development would be required to validate its efficacy. Key areas for future investigation would include:

  • Optimization of Protection and Deprotection Protocols: Establishing reliable and high-yielding conditions for the introduction and cleavage of the Deg group on a variety of alcohol substrates (primary, secondary, tertiary).

  • Comprehensive Stability Studies: Systematically evaluating the stability of the Deg-protected alcohols to a wide range of reagents and reaction conditions commonly employed in organic synthesis.

  • Exploration of Orthogonality: Demonstrating the selective cleavage of the Deg group in the presence of other common protecting groups, and vice versa.

References

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Slidedocs. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANIC SYNTHESIS. Retrieved from [Link]

Sources

Validation

A Comparative Guide to N,N-Diethylglycine Methyl Ester Prodrugs for Enhanced Drug Delivery

For researchers, scientists, and drug development professionals, the quest for optimizing drug delivery is a constant endeavor. A key strategy in this pursuit is the use of prodrugs, which are inactive precursors that ar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for optimizing drug delivery is a constant endeavor. A key strategy in this pursuit is the use of prodrugs, which are inactive precursors that are converted into the active drug within the body. This guide provides an in-depth technical overview of N,N-Diethylglycine methyl ester as a promoiety in prodrug design, with a particular focus on its application in enhancing the transdermal delivery of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). We will explore the underlying principles, comparative performance data, and detailed experimental protocols to provide a comprehensive resource for your research.

Introduction: The Prodrug Approach and the Role of Amino Acid Esters

The prodrug approach is a powerful tool to overcome undesirable physicochemical and pharmacokinetic properties of drugs, such as poor solubility, limited permeability, and rapid metabolism.[1] By masking a functional group of the parent drug with a promoiety, we can create a transient chemical derivative with improved properties.[2] Ester prodrugs, in particular, are widely utilized to enhance the lipophilicity and, consequently, the membrane permeability of drugs.[1]

Amino acid esters represent a versatile class of promoieties. Their inherent biocompatibility and susceptibility to enzymatic cleavage by esterases present in the body make them attractive candidates for prodrug design.[3] The N,N-dialkylaminoalkyl esters, a sub-class of amino acid esters, have shown significant promise in improving the transdermal delivery of drugs, particularly NSAIDs.[4] This guide will focus on a specific member of this class: N,N-Diethylglycine methyl ester.

N,N-Diethylglycine Methyl Ester: A Promising Promoiety for Transdermal Delivery

N,N-Diethylglycine methyl ester, when attached to a drug, introduces a tertiary amine group. This modification can significantly impact the physicochemical properties of the parent drug, influencing its solubility, lipophilicity, and ultimately, its ability to permeate the skin.

Mechanism of Action: Enhancing Skin Permeation

The enhanced skin permeation of N,N-dialkylaminoalkyl ester prodrugs is attributed to a combination of factors:

  • Increased Lipophilicity: The addition of the N,N-diethylglycine methyl ester moiety generally increases the lipophilicity of the parent drug, facilitating its partitioning into the lipid-rich stratum corneum, the primary barrier to transdermal drug absorption.

  • Improved Solubility: The tertiary amine group can be protonated, leading to increased aqueous solubility, which can be advantageous for formulation and release from the vehicle.

  • Enzymatic Cleavage: Once the prodrug permeates the viable epidermis, it is susceptible to hydrolysis by cutaneous esterases, releasing the active parent drug at the target site.

The following diagram illustrates the general workflow for evaluating the potential of an N,N-Diethylglycine methyl ester prodrug for transdermal delivery.

G cluster_0 Prodrug Design & Synthesis cluster_1 Physicochemical & In Vitro Evaluation cluster_2 In Vivo & Preclinical Assessment Synthesis Synthesis of N,N-Diethylglycine methyl ester prodrug Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Properties Physicochemical Properties (Solubility, LogP) Characterization->Properties Permeation In Vitro Skin Permeation (Franz Diffusion Cell) Properties->Permeation Hydrolysis Enzymatic Hydrolysis (Plasma, Esterase Solution) Hydrolysis->Permeation InVivo In Vivo Animal Studies (Pharmacokinetics, Efficacy) Permeation->InVivo Toxicology Toxicology & Safety Assessment InVivo->Toxicology G Prodrug N,N-Diethylglycine methyl ester Prodrug (Drug-CO-O-CH2-N(Et)2) Intermediate Unstable Intermediate Prodrug->Intermediate Enzymatic Hydrolysis Enzyme Esterase Drug Active Drug (Drug-COOH) Intermediate->Drug Promoiety N,N-Diethylglycine methyl ester (HO-CH2-N(Et)2) Intermediate->Promoiety

Sources

Comparative

Comparative Analysis of Cross-Reactivity for N,N-Diethylglycine Methyl Ester in Immunoassay Development

A Senior Application Scientist's Guide to Specificity Assessment This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using N,N-Diethylglycine methyl ester as a model analyt...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Specificity Assessment

This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using N,N-Diethylglycine methyl ester as a model analyte. As researchers and drug development professionals, ensuring the specificity of analytical methods is paramount for data integrity. This document moves beyond a simple recitation of protocols to explain the underlying rationale for experimental design, empowering you to develop robust and reliable assays. We will delve into the principles of antibody-analyte recognition, provide a detailed workflow for a competitive inhibition ELISA, and present a framework for data interpretation.

The Imperative of Specificity: Understanding Cross-Reactivity

In analytical chemistry, particularly in ligand-binding assays like immunoassays, specificity is the cornerstone of reliability. An assay's specificity refers to its ability to exclusively detect and quantify the target analyte, without interference from other structurally similar or unrelated compounds present in the sample matrix. Cross-reactivity is the primary challenge to specificity. It occurs when an antibody, developed to bind a specific target (the analyte), also binds to other molecules (cross-reactants).

This phenomenon is governed by the principles of molecular recognition. An antibody's binding site (paratope) recognizes a specific three-dimensional shape and chemical profile on the antigen (epitope). If a different molecule shares a sufficiently similar epitope, it can also bind to the paratope, often with a lower affinity, leading to an overestimation of the target analyte concentration and compromising the assay's accuracy.

For our target analyte, N,N-Diethylglycine methyl ester , potential cross-reactants would include molecules with shared structural motifs. Understanding its structure is key to predicting potential interferences:

  • Core Structure: A glycine amino acid backbone.

  • N-terminus Modification: Two ethyl groups attached to the nitrogen atom (a diethylamino group).

  • C-terminus Modification: A methyl ester group.

Based on this, logical cross-reactants to test would include precursors, metabolites, or structurally related industrial chemicals.

Potential Cross-Reactants for N,N-Diethylglycine Methyl Ester:

  • N,N-Dimethylglycine methyl ester

  • N-Ethylglycine methyl ester

  • Glycine methyl ester

  • N,N-Diethylglycine

  • Betaine (N,N,N-trimethylglycine)

  • Glycine

Experimental Design: The Competitive Inhibition ELISA

To quantify cross-reactivity, the competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard. This format is ideal because it directly measures the ability of a compound to compete with the target analyte for a limited number of antibody binding sites. The degree of competition is inversely proportional to the signal generated, allowing for the calculation of inhibitory concentrations.

Below is a detailed protocol for assessing the cross-reactivity of potential interferents against N,N-Diethylglycine methyl ester.

Workflow for Competitive ELISA

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection A 1. Coat Plate: Adsorb Antigen-Carrier Conjugate (e.g., DEGME-BSA) to wells. B 2. Wash Plate: Remove unbound conjugate. A->B D 4. Prepare Solutions: - Serial dilutions of DEGME (Standard) - Serial dilutions of Test Compounds - Fixed dilution of Anti-DEGME Antibody C 3. Block Plate: Add blocking buffer (e.g., BSA) to prevent non-specific binding. B->C E 5. Incubate: Mix Antibody with either Standard or Test Compound, then add to wells. C->E D->E G 7. Add Secondary Antibody: Enzyme-conjugated secondary Ab (e.g., HRP-Goat Anti-Rabbit). F 6. Wash Plate: Remove unbound antibody and competitors. E->F F->G H 8. Wash Plate: Remove unbound secondary Ab. G->H I 9. Add Substrate: Add chromogenic substrate (e.g., TMB). H->I J 10. Stop & Read: Stop reaction with acid and read absorbance at 450 nm. I->J G A Raw Absorbance Data (OD450) B Generate Inhibition Curve: Plot %B/B₀ vs. Log[Concentration] for each compound. A->B C Determine IC₅₀: Find concentration at which %B/B₀ = 50% (Use four-parameter logistic regression). B->C D Calculate % Cross-Reactivity: (IC₅₀ of DEGME / IC₅₀ of Test Compound) x 100 C->D

Caption: Logical flow for calculating percent cross-reactivity from raw data.

  • Normalize Data: For each standard and cross-reactant, calculate the percentage of binding relative to the maximum signal (B₀), which is the signal from the wells with no competitor.

    • %B/B₀ = (Absorbance of sample / Absorbance of B₀) x 100

  • Determine IC₅₀: Plot %B/B₀ versus the logarithm of the compound concentration. Use a four-parameter logistic (4-PL) curve fit to model the sigmoidal dose-response curve. The IC₅₀ is the concentration at the inflection point of this curve.

  • Calculate Percent Cross-Reactivity: The cross-reactivity is calculated relative to the primary analyte (DEGME).

    • % Cross-Reactivity = (IC₅₀ of DEGME / IC₅₀ of Test Compound) x 100

Hypothetical Data and Interpretation

The following table presents a hypothetical dataset to illustrate how the final results should be structured for clear comparison.

CompoundIC₅₀ (ng/mL)% Cross-ReactivityStructural Similarity to DEGMEInterpretation
N,N-Diethylglycine methyl ester 15.2 100% Target Analyte The reference compound defines the 100% reactivity level for the assay.
N,N-Dimethylglycine methyl ester305.85.0%Different N-alkyl groups (methyl vs. ethyl)The smaller dimethyl groups reduce binding affinity significantly. The antibody's paratope likely has a hydrophobic pocket that favors ethyl groups.
N-Ethylglycine methyl ester950.01.6%Lacks one N-ethyl groupThe absence of the second ethyl group drastically lowers binding, indicating both N-alkyl groups are critical for recognition.
N,N-Diethylglycine1,850.50.8%Free carboxylic acid instead of methyl esterThe methyl ester is a key part of the epitope. Its removal nearly abolishes binding, suggesting it may be crucial for correct orientation.
Glycine> 10,000< 0.1%Unmodified parent amino acidNo significant binding observed. The N-diethyl and C-ester modifications are essential for antibody recognition.
Betaine (N,N,N-trimethylglycine)> 10,000< 0.1%N-trimethyl and free carboxylic acidStructurally distinct enough to show no measurable cross-reactivity. The assay is highly specific against this common biological molecule.

Interpretation of Results: Based on this hypothetical data, the developed antibody is highly specific for N,N-Diethylglycine methyl ester. The most significant cross-reactant is the N,N-dimethyl analog, but its reactivity is only 5.0%, meaning it is 20 times less likely to be detected than the target analyte. Modifications to either the N-terminus (loss of an ethyl group) or the C-terminus (hydrolysis of the ester) result in a dramatic loss of affinity, confirming that the antibody recognizes the entire molecule. The assay shows negligible cross-reactivity with the parent amino acid, glycine, and the common metabolite, betaine. This level of specificity would be considered excellent for most research and diagnostic applications.

Conclusion

The rigorous evaluation of cross-reactivity is not merely a validation step but a fundamental component of assay development. By employing a systematic approach using competitive ELISA, researchers can quantify the specificity of their methods and make informed decisions about their suitability for a given application. The process involves predicting potential cross-reactants based on molecular structure, executing a precise and well-controlled experimental protocol, and applying rigorous data analysis to calculate IC₅₀ values and percent cross-reactivity. This guide provides the framework and rationale necessary to build and validate a highly specific assay for N,N-Diethylglycine methyl ester or any other target analyte of interest, ensuring the generation of trustworthy and reproducible data.

References

  • General Principles of Immunoassay

    • Title: The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Rel
    • Source: Elsevier
    • URL: [Link]

  • Cross-Reactivity Testing Standards

    • Title: Guidance for Industry: Bioanalytical Method Valid
    • Source: U.S.
    • URL: [Link]

  • ELISA Protocol and Optimization: Title: ELISA Technical Guide Source: Thermo Fisher Scientific
  • Data Analysis for Immunoassays (4-PL Curve Fitting)

    • Title: A User's Guide to Fitting the Four-Parameter Logistic Model
    • Source: Journal of Pharmacological and Toxicological Methods
    • URL: [Link]

Validation

A Comparative Guide to the Cryoprotective Activities of N-Modified Glycine Derivatives

For researchers, scientists, and drug development professionals engaged in the cryopreservation of biological materials, the selection of an effective cryoprotective agent (CPA) is paramount. While dimethyl sulfoxide (DM...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the cryopreservation of biological materials, the selection of an effective cryoprotective agent (CPA) is paramount. While dimethyl sulfoxide (DMSO) and glycerol have long been the gold standards, their inherent cytotoxicity has driven the search for safer and more effective alternatives. Among the most promising candidates are N-modified glycine derivatives, a class of compounds that includes naturally occurring osmolytes and synthetic analogs.

This guide provides an in-depth comparison of the cryoprotective activities of various N-modified glycine derivatives. We will delve into the structure-activity relationships that govern their efficacy, present supporting experimental data from liposome and cell-based assays, and provide detailed protocols for evaluating their performance.

The Imperative for Novel Cryoprotectants: Beyond DMSO and Glycerol

Cryopreservation is a cornerstone of modern biotechnology, enabling the long-term storage of cells, tissues, and organs. The process, however, is fraught with challenges, primarily the formation of damaging ice crystals and the toxic effects of high concentrations of CPAs.[1] DMSO and glycerol, while effective, can cause significant cellular damage, limiting their application, especially in cell-based therapies.[2] This has spurred research into less toxic and more effective CPAs. N-modified glycine derivatives, such as glycine betaine, are naturally occurring compounds that protect organisms from osmotic stress and have shown significant promise as cryoprotectants.[3][4]

Chemical Diversity of N-Modified Glycine Derivatives

The basic structure of glycine, the simplest amino acid, allows for a wide range of modifications at the nitrogen atom. These modifications significantly influence the physicochemical properties of the resulting derivatives, such as their hydrophobicity, charge, and ability to interact with water and cell membranes. This chemical diversity is key to their varied cryoprotective activities.

The primary classes of N-modified glycine derivatives investigated for cryoprotection include:

  • N-alkyl Glycines: These derivatives, such as sarcosine (N-methylglycine) and N,N-dimethylglycine, feature one or more alkyl groups attached to the nitrogen atom. The length and branching of the alkyl chain can modulate the molecule's interaction with lipid membranes.

  • N-acyl Glycines: In this class, an acyl group is attached to the nitrogen atom. The length and saturation of the acyl chain are critical determinants of their cryoprotective efficacy.

  • Glycine Betaine and its Analogs: Glycine betaine (N,N,N-trimethylglycine) is a zwitterionic quaternary ammonium compound. Its analogs involve modifications to the N-terminal alkyl groups.

Comparative Analysis of Cryoprotective Performance

The efficacy of a cryoprotectant is typically assessed through a combination of assays that measure its ability to protect cellular and model membrane integrity during a freeze-thaw cycle.

Liposome Leakage Assays: A Model for Membrane Integrity

Liposomes, artificial vesicles composed of a lipid bilayer, serve as an excellent model system to evaluate the ability of CPAs to protect cell membranes from freeze-thaw-induced damage. Leakage of an encapsulated fluorescent dye after a freeze-thaw cycle is a direct measure of membrane disruption.

A seminal study compared the cryoprotective activities of glycine, sarcosine, N,N-dimethylglycine, glycine betaine, and a series of N-modified betaines on liposomes.[5] The results, summarized in the table below, reveal important structure-activity relationships.

CryoprotectantN-ModificationConcentration (M)Leakage (%) after Freeze-Thaw
Control (No CPA) --~80%
Glycine -H0.6~45%
Sarcosine -CH₃0.6~55%
N,N-Dimethylglycine -(CH₃)₂0.6~60%
Glycine Betaine -(CH₃)₃⁺0.6~30%
(Triethylammonio)acetate -(CH₂CH₃)₃⁺0.6~20%
(Diethylmethylammonio)acetate -(CH₂CH₃)₂(CH₃)⁺0.6~25%
(Dimethyloctylammonio)acetate -(CH₃)₂(C₈H₁₇)⁺0.6~75%

Data adapted from Lloyd et al., 1992.[5]

Key Insights from Liposome Data:

  • Degree of N-methylation: Interestingly, reducing the degree of N-terminal methylation from glycine betaine (trimethylated) to N,N-dimethylglycine and sarcosine increased leakage, suggesting that the fully quaternized and zwitterionic nature of glycine betaine is crucial for its superior membrane protection.[5]

  • Bulk of N-alkyl groups: Replacing the methyl groups of glycine betaine with larger ethyl groups, as in (triethylammonio)acetate, resulted in even better cryoprotection.[5] This suggests that the size and hydrophobicity of the N-alkyl substituents play a significant role.

  • Effect of a long alkyl chain: The introduction of a long octyl chain in (dimethyloctylammonio)acetate was detrimental to its cryoprotective activity, leading to leakage comparable to the control.[5] This highlights a delicate balance in the hydrophobicity of the N-substituent.

Cell-Based Viability Assays: A More Complex Picture

While liposome assays provide valuable insights into membrane protection, the cryopreservation of whole cells is a more complex process involving multiple potential sites of injury. Post-thaw cell viability is a critical endpoint for evaluating CPA performance.

Direct comparative studies on a wide range of N-modified glycine derivatives in mammalian cell lines are still emerging. However, studies on individual derivatives and related compounds offer valuable data points.

A recent study demonstrated the significant cryoprotective effect of N,N-dimethylglycine (DMG) on red blood cells (RBCs).[6]

CryoprotectantConcentrationThawed RBC Recovery (%)
Control (No CPA) -11.55 ± 1.40%
Glycerol (Gly) 20%~70%
N,N-Dimethylglycine (DMG) 4%72.15 ± 1.22%
Hydroxyethyl starch (HES) 13%42.62 ± 3.47%

Data adapted from a study on red blood cell cryopreservation.[6]

Key Insights from Cell-Based Data:

  • High Efficacy of Dimethylglycine: At a much lower concentration (4%), DMG provided a thawed RBC recovery rate comparable to that of 20% glycerol, a standard cryoprotectant.[6] This indicates a high cryoprotective efficiency for this N-modified glycine derivative.

  • Multifaceted Mechanism: The study also suggested that DMG's cryoprotective effect stems from its ability to inhibit ice formation and recrystallization, as well as its capacity to scavenge reactive oxygen species (ROS), thereby reducing oxidative damage.[6]

While comprehensive data for other N-modified glycine derivatives on mammalian cells is still needed, the promising results with DMG underscore the potential of this class of compounds as effective and less toxic alternatives to traditional CPAs.

Mechanistic Insights: How Do N-Modified Glycine Derivatives Protect?

The cryoprotective effects of N-modified glycine derivatives are thought to arise from a combination of mechanisms:

  • Membrane Stabilization: Glycine betaine and its analogs are believed to interact with the lipid headgroups of cell membranes, stabilizing the bilayer and preventing phase transitions and leakage during freezing.[7] Their zwitterionic nature allows for favorable electrostatic interactions with the phospholipid headgroups.

  • Interaction with Water: These molecules can structure water at the membrane interface, replacing water molecules and preventing the formation of damaging ice crystals near the cell surface.[7]

  • Inhibition of Ice Recrystallization: Ice recrystallization, the growth of large ice crystals at the expense of smaller ones during thawing, is a major cause of cell damage.[8] Some N-modified glycine derivatives, like DMG, have been shown to inhibit this process.[6]

  • Osmotic Protection: As osmolytes, these compounds help cells to maintain their volume and integrity in the hypertonic environment created during extracellular ice formation.[3]

The following diagram illustrates the proposed cryoprotective mechanisms of N-modified glycine derivatives at the cell membrane interface.

CryoprotectionMechanism cluster_membrane Cell Membrane (Lipid Bilayer) cluster_extracellular Extracellular Space Head1 Lipid Headgroup Tail1 Hydrophobic Tail Head2 Lipid Headgroup Tail2 Hydrophobic Tail CPA N-Modified Glycine Derivative CPA->Head1 Stabilizes Membrane Ice Ice Crystal CPA->Ice Inhibits Ice Recrystallization Water CPA->Water Structures Water

Caption: Proposed mechanisms of cryoprotection by N-modified glycine derivatives.

Experimental Protocols for Evaluation

To ensure the scientific integrity of comparative studies, standardized and validated protocols are essential. Here, we provide detailed methodologies for two key assays used to evaluate the cryoprotective activity of N-modified glycine derivatives.

Liposome Leakage Assay

This assay quantifies the ability of a CPA to prevent the leakage of a fluorescent dye from liposomes during a freeze-thaw cycle.

Principle: The fluorescent dye carboxyfluorescein (CF) is encapsulated in liposomes at a high concentration, which causes its fluorescence to be self-quenched. If the liposome membrane is damaged during freezing and thawing, CF leaks out, becomes diluted, and its fluorescence de-quenches, leading to an increase in fluorescence intensity.

Step-by-Step Methodology:

  • Liposome Preparation:

    • Prepare a lipid film by dissolving the desired lipids (e.g., a 9:1 molar ratio of phosphatidylcholine to cholesterol) in chloroform in a round-bottom flask.

    • Remove the organic solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.

    • Hydrate the lipid film with a solution of 50 mM CF in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4) by vortexing.

    • Subject the liposome suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to create multilamellar vesicles.

    • Extrude the liposome suspension through polycarbonate filters of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.

    • Remove unencapsulated CF by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Freeze-Thaw Protocol:

    • Mix the liposome suspension with the N-modified glycine derivative to be tested at the desired final concentration.

    • Aliquot the samples into cryovials.

    • Freeze the samples in a controlled-rate freezer at -1°C/min to -80°C, then plunge into liquid nitrogen.

    • Thaw the samples rapidly in a 37°C water bath.

  • Fluorescence Measurement:

    • Dilute the thawed liposome samples in the assay buffer.

    • Measure the fluorescence intensity (IF) of the samples using a spectrofluorometer (excitation ~490 nm, emission ~520 nm).

    • To determine the fluorescence corresponding to 100% leakage (IT), add a detergent (e.g., Triton X-100) to a parallel set of samples to completely disrupt the liposomes.

    • Calculate the percentage of leakage using the formula: % Leakage = [(I_F - I_0) / (I_T - I_0)] * 100 where I0 is the fluorescence of the liposomes before the freeze-thaw cycle.

The following diagram illustrates the workflow for the liposome leakage assay.

LiposomeLeakageWorkflow cluster_prep Liposome Preparation cluster_assay Freeze-Thaw Assay cluster_analysis Analysis A Lipid Film Formation B Hydration with Carboxyfluorescein A->B C Freeze-Thaw Cycles B->C D Extrusion C->D E Purification D->E F Mix Liposomes with CPA E->F G Controlled Freezing F->G H Rapid Thawing G->H I Measure Fluorescence H->I J Calculate % Leakage I->J

Caption: Workflow for the liposome leakage assay to evaluate cryoprotectant efficacy.

Ice Recrystallization Inhibition (IRI) Assay

This assay visually assesses the ability of a CPA to inhibit the growth of ice crystals during annealing.

Principle: A solution of the CPA is rapidly frozen to form a wafer of small polycrystalline ice. This wafer is then annealed at a temperature just below the melting point, and the growth of larger ice crystals at the expense of smaller ones (recrystallization) is observed under a microscope. Effective IRI agents will maintain a population of small ice crystals.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the N-modified glycine derivative in a suitable buffer (e.g., phosphate-buffered saline, PBS) at various concentrations.

  • Splat Cooling:

    • Place a polished metal block (e.g., aluminum) on a bed of dry ice to cool it to approximately -80°C.

    • Pipette a small droplet (e.g., 5-10 µL) of the sample solution onto a clean glass coverslip.

    • Invert the coverslip and drop it onto the cold metal block from a height of about 1 meter. The droplet will spread and freeze instantly, forming a thin, transparent ice wafer.

  • Annealing and Imaging:

    • Quickly transfer the coverslip with the ice wafer to a cryostage connected to a microscope, pre-cooled to a specific annealing temperature (e.g., -6°C).

    • Immediately acquire an image of the ice crystals using a digital camera attached to the microscope (t=0).

    • Anneal the sample at the set temperature for a defined period (e.g., 30 minutes).

    • Acquire another image of the ice crystals at the end of the annealing period (t=30 min).

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ), measure the size of the largest ice crystals in the images at t=0 and t=30 min.

    • The IRI activity is inversely proportional to the increase in the average size of the largest ice crystals. A lower increase in crystal size indicates higher IRI activity.

The following diagram illustrates the workflow for the ice recrystallization inhibition assay.

IRIAssayWorkflow A Prepare CPA Solution B Splat Cooling on Cold Block A->B C Transfer to Cryostage B->C D Image at t=0 C->D E Anneal at -6°C for 30 min D->E F Image at t=30 min E->F G Analyze Ice Crystal Size F->G

Caption: Workflow for the ice recrystallization inhibition (IRI) 'splat' assay.

Conclusion and Future Directions

N-modified glycine derivatives represent a promising class of cryoprotectants with the potential to overcome the limitations of traditional agents like DMSO and glycerol. The available data, particularly from liposome leakage and red blood cell viability assays, demonstrate that modifications to the nitrogen atom of glycine can significantly enhance cryoprotective activity. Structure-activity relationships suggest that both the size and charge of the N-substituents are critical determinants of efficacy.

While the current body of research is encouraging, further systematic studies are needed to fully elucidate the cryoprotective potential of this diverse class of molecules. Specifically, future research should focus on:

  • Comprehensive Comparative Studies: Direct, head-to-head comparisons of a wider range of N-alkyl and N-acyl glycine derivatives using standardized mammalian cell lines are crucial to identify lead candidates for further development.

  • Mechanistic Elucidation: More detailed investigations into the molecular mechanisms of cryoprotection for different derivatives will enable the rational design of novel and more effective CPAs.

  • In Vivo and Preclinical Studies: Promising candidates identified in in vitro studies should be advanced to more complex systems, such as tissue models and in vivo studies, to assess their safety and efficacy for clinical applications.

By continuing to explore the rich chemical space of N-modified glycine derivatives, the field of cryopreservation is poised to make significant strides towards the development of safer and more effective technologies for preserving biological materials.

References

  • Lloyd, A. W., Baker, J. A., Smith, G., Olliff, C. J., & Rutt, K. J. (1992). A comparison of glycine, sarcosine, N,N-dimethylglycine, glycinebetaine and N-modified betaines as liposome cryoprotectants. Journal of Pharmacy and Pharmacology, 44(6), 507–511. [Link]

  • Loomis, W. F. (2022). Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death. eLife, 11, e81803. [Link]

  • Fuller, B. J. (2004). Cryoprotectants: the essential antifreezes to enable low-temperature preservation of cells and tissues. CryoLetters, 25(6), 375-388.
  • Lloyd, A. W., et al. (1992). A comparison of glycine, sarcosine, N,N-dimethylglycine, glycinebetaine and N-modified betaines as liposome cryoprotectants. Journal of Pharmacy and Pharmacology, 44(6), 507-11. [Link]

  • Ampaw, A. A., Sibthorpe, A., & Ben, R. N. (2021). Use of Ice Recrystallization Inhibition Assays to Screen for Compounds That Inhibit Ice Recrystallization. Methods in Molecular Biology, 2180, 271–283. [Link]

  • Zhang, L., et al. (2022). Dimethylglycine Can Enhance the Cryopreservation of Red Blood Cells by Reducing Ice Formation and Oxidative Damage. International Journal of Molecular Sciences, 23(19), 11884. [Link]

  • Palma, S., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4383. [Link]

  • Tanaka, M., & Akiyoshi, K. (1995). Effect of glycine and leucine on the recovery of frozen-thawed Lavandula vera cells. Cryobiology, 32(4), 355-360.
  • Kempf, B., & Bremer, E. (1998). Uptake and synthesis of compatible solutes as microbial stress responses to high-osmolality environments. Archives of Microbiology, 170(5), 319-330.
  • Gibson, M. I., & Dove, A. P. (2019). Mimicking the Ice Recrystallization Activity of Biological Antifreezes. When is a New Polymer “Active”?. Advanced Materials, 31(46), 1903916. [Link]

  • Sun, T., et al. (2021). A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins. Journal of Visualized Experiments, (171), 10.3791/62534. [Link]

  • Popova, A. V., & Busheva, M. R. (2001). Cryoprotective effect of glycine betaine and glycerol is not based on a single mechanism. Cryo letters, 22(5), 293-298. [Link]

  • Murray, K. A., & Gibson, M. I. (2020). Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. Biomacromolecules, 21(8), 3051–3058. [Link]

  • Lee, K. H., & Kim, N. S. (2000). Osmoprotective effect of glycine betaine on thrombopoietin production in hyperosmotic Chinese hamster ovary cell culture: clonal variations. Biotechnology Progress, 16(5), 874-878. [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • Deller, R. C., et al. (2016). Antifreeze glycopeptides: from structure and activity studies to current approaches in chemical synthesis. Chemical Society Reviews, 45(11), 2949-2961.
  • Abdelwahed, W., et al. (2021). Post-Processing Techniques for the Improvement of Liposome Stability. Pharmaceutics, 13(7), 1023. [Link]

  • Biggs, C. I., et al. (2017). Ice Recrystallization Inhibition. Advances in Experimental Medicine and Biology, 1081, 145-171.
  • Juers, D. H., & Matthews, B. W. (2016). Thermal contraction of aqueous glycerol and ethylene glycol solutions for optimized protein-crystal cryoprotection. Acta Crystallographica Section D, Structural Biology, 72(Pt 6), 735–742. [Link]

  • Eriksson, A., & Agmo Hernández, V. (2021). Avoiding artifacts in liposome leakage measurements via cuvette. Journal of Liposome Research, 31(3), 263-272. [Link]

  • Graphviz. (n.d.). Drawing graphs with dot. Retrieved from [Link]

  • Warren, G. J., & Wolber, P. K. (1991). Ice recrystallization inhibition by antifreeze proteins. Cryo-letters, 12(1), 31-38.
  • Eriksson, A., & Agmo Hernández, V. (2021). Avoiding artifacts in liposome leakage measurements via cuvette. Journal of Liposome Research, 31(3), 263-272. [Link]

  • Pegg, D. E. (2015). The history and principles of cryopreservation. Seminars in reproductive medicine, 33(5), 323-329.
  • Popova, A. V., & Busheva, M. R. (2001). Cryoprotective effect of glycine betaine and glycerol is not based on a single mechanism. Cryo letters, 22(5), 293-298. [Link]

  • Kuleshova, L. L., et al. (2007). Cryopreserved Porcine Tendons Preserve Cell Viability After Thawing. Journal of Surgical Research, 143(1), 121-125.
  • Vandenberg, R. J., et al. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. ACS Chemical Neuroscience, 10(5), 2359-2370. [Link]

  • Sun, T., et al. (2021). A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins. Journal of Visualized Experiments, (171), 10.3791/62534. [Link]

  • Ben, R. N. (2013). Ice Recrystallization Inhibitors: From Biological Antifreezes to Small Molecules. Accounts of Chemical Research, 46(8), 1834-1843.

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Comparative

A Senior Application Scientist's Guide to the Conformational Analysis of N,N-Diethylglycine Methyl Ester Derivatives

Welcome to this comprehensive guide on the conformational analysis of N,N-Diethylglycine methyl ester and its derivatives. These molecules, often employed as intermediates in pharmaceutical and agrochemical manufacturing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this comprehensive guide on the conformational analysis of N,N-Diethylglycine methyl ester and its derivatives. These molecules, often employed as intermediates in pharmaceutical and agrochemical manufacturing and as novel skin penetration enhancers, possess a significant degree of conformational flexibility that dictates their biological activity and physicochemical properties.[1][2][3] Understanding their three-dimensional structure is paramount for researchers in drug development and medicinal chemistry.

This guide is structured to provide not just a set of protocols, but a logical, field-proven framework for approaching conformational analysis. We will explore the synergy between computational and experimental techniques, creating a self-validating system to ensure the trustworthiness of your findings.

The Conformational Landscape: Why It Matters

N,N-Diethylglycine methyl ester is an acyclic molecule with several rotatable single bonds. The rotation around these bonds gives rise to a multitude of transient three-dimensional structures known as conformers or rotamers.[4] The overall population of these conformers, and thus the molecule's preferred shape, is governed by a delicate balance of steric and electronic effects. The most stable conformers reside in energy minima on the potential energy surface.[5]

The biological activity of such molecules is often tied to a single "biologically active conformer" that correctly fits into a receptor's binding site.[5] Therefore, a thorough conformational analysis is not merely an academic exercise; it is a critical step in rational drug design, allowing us to understand structure-activity relationships (SAR) and to design derivatives with enhanced efficacy.

A Dual-Pronged Approach: Integrating Computation and Experiment

A robust conformational analysis relies on the integration of computational modeling and experimental validation. Computational methods allow us to explore the entire potential energy surface and identify low-energy conformers, while experimental techniques provide data on the molecule's actual structure in a specific state (solution or solid).[6] Combining these approaches provides a more complete and reliable picture than either method could alone.

Below is a diagram illustrating the synergistic workflow we champion for a comprehensive and self-validating conformational analysis.

G cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_analysis Integrated Analysis & Refinement Comp_Start Initial Structure Generation Conf_Search Conformational Search (e.g., Molecular Mechanics) Comp_Start->Conf_Search QM_Opt Quantum Mechanics Optimization (e.g., DFT, MP2) Conf_Search->QM_Opt Prop_Calc Property Calculation (NMR Shifts, Coupling Constants) QM_Opt->Prop_Calc Comparison Compare Calculated Properties with Experimental Data Prop_Calc->Comparison Predicted Data Synthesis Synthesis & Purification NMR_Acq NMR Spectroscopy (1D, 2D NOESY, J-coupling) Synthesis->NMR_Acq XRay_Acq X-Ray Crystallography (If crystallizable) Synthesis->XRay_Acq NMR_Acq->Comparison Solution-State Data XRay_Acq->Comparison Solid-State Data Comparison->QM_Opt Feedback for Refinement Refinement Refine Conformational Model (Boltzmann Averaging) Comparison->Refinement Final_Model Validated Conformational Ensemble Refinement->Final_Model

Caption: Integrated workflow for conformational analysis.

In Silico Exploration: Computational Methodologies

Computational chemistry provides the tools to map the potential energy surface and identify stable conformers before committing to extensive lab work. The choice of computational method is a trade-off between accuracy and computational cost.

The Hierarchy of Computational Methods

For a molecule like N,N-Diethylglycine methyl ester, a multi-step approach is most efficient:

  • Conformational Search (Low Level): Begin with a fast method, typically a molecular mechanics (MM) force field or a semi-empirical method like AM1, to rapidly generate a large number of potential conformers by systematically rotating bonds.[7]

  • Geometry Optimization (High Level): Take the unique, low-energy conformers from the initial search and re-optimize their geometries using a more accurate method. Density Functional Theory (DFT) with a functional like M06-2X and a modest basis set (e.g., cc-pVDZ) often provides the best balance of accuracy and efficiency for such systems.[7] For even higher accuracy, especially for resolving small energy differences, methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (e.g., DLPNO-CCSD(T)) can be used as a gold standard, albeit at a much higher computational cost.[7]

Comparative Performance of Computational Methods

The table below provides a general comparison of common computational methods for conformational energy calculations, with performance metrics synthesized from benchmark studies on similar organic molecules.[7]

Method TierExample MethodRelative CostTypical Mean Absolute Error (kcal/mol)Best For
Semi-Empirical AM1, PM3Very Low (~seconds)> 1.0Rapid initial conformational search
DFT M06-2X/cc-pVDZMedium (~minutes-hours)< 0.5Accurate geometry optimization and energy ranking
Ab Initio MP2/cc-pVDZHigh (~hours-days)~0.5High-accuracy alternative to DFT
"Gold Standard" DLPNO-CCSD(T)Very High (~days-weeks)< 0.2Benchmarking and reference calculations
Experimental Protocol: Computational Conformational Analysis

This protocol outlines a typical workflow using a combination of computational tools.

  • Structure Generation:

    • Draw the 2D structure of the N,N-Diethylglycine methyl ester derivative in a molecular editor (e.g., Maestro, Avogadro).

    • Generate an initial 3D structure.

  • Conformational Search:

    • Causality: The goal is to broadly sample the conformational space without excessive computational expense. A low-level method is sufficient to identify all plausible starting geometries.

    • Procedure:

      • Select a conformational search algorithm (e.g., Monte Carlo Multiple Minimum, Low-Mode Search).

      • Use a fast computational method (e.g., MMFF force field or AM1 semi-empirical).

      • Define the rotatable bonds (e.g., Cα-N, C-C(O), C(O)-O, O-CH3, and the two N-CH2CH3 bonds).

      • Run the search to generate several hundred to a few thousand conformers.

      • Filter the results to keep only unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

  • Optimization and Energy Refinement:

    • Causality: To obtain reliable relative energies and geometries, a higher level of theory that properly accounts for electron correlation and dispersion forces is necessary.

    • Procedure:

      • Take the filtered conformers from the previous step.

      • Perform a geometry optimization and frequency calculation for each using a DFT method (e.g., M06-2X/cc-pVDZ). The frequency calculation confirms that the structure is a true energy minimum (no imaginary frequencies).

      • Rank the resulting conformers by their relative free energies.

  • Property Calculation for Experimental Comparison:

    • Causality: To validate the computational model, we must calculate properties that can be measured experimentally.

    • Procedure:

      • For the lowest energy conformers (e.g., those within 3 kcal/mol of the global minimum), perform an NMR shielding tensor calculation using a method like GIAO-DFT.

      • Calculate ³J-coupling constants, which are highly sensitive to dihedral angles.

      • If desired, perform a Boltzmann averaging of the calculated properties based on the relative free energies of the conformers to predict the experimentally observed average values.

Ground Truth: Experimental Methodologies

Experimental data provides the ultimate validation for any computational model. For conformational analysis, NMR spectroscopy and X-ray crystallography are the primary tools.[8]

NMR Spectroscopy: A View in Solution

NMR spectroscopy probes the molecule in the solution phase, which is often more biologically relevant than the solid state. Since N,N-Diethylglycine methyl ester derivatives are flexible, the observed NMR spectrum at room temperature is a population-weighted average of all interconverting conformers.[9]

Key NMR experiments include:

  • ¹H and ¹³C NMR: Provide information on the chemical environment of each nucleus.[10]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): Measures through-space correlations between protons that are close to each other (< 5 Å), providing distance constraints that are invaluable for defining conformation.

  • J-Coupling Constants (³J): The magnitude of three-bond coupling constants (e.g., ³JHH) is related to the dihedral angle between the coupled nuclei via the Karplus equation, providing crucial torsional information.

G cluster_nmr NMR Experimental Workflow SamplePrep Sample Preparation (High Purity, Deuterated Solvent) OneD_Acq 1D Spectra Acquisition (¹H, ¹³C) SamplePrep->OneD_Acq TwoD_Acq 2D Spectra Acquisition (COSY, HSQC, NOESY) OneD_Acq->TwoD_Acq Data_Proc Data Processing & Analysis (Integration, J-coupling, NOE volumes) TwoD_Acq->Data_Proc

Caption: Workflow for NMR-based conformational analysis.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Synthesize and purify the N,N-Diethylglycine methyl ester derivative to >95% purity.[11]

    • Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

    • Causality: High purity is essential to avoid signals from impurities complicating the spectra. The deuterated solvent prevents a large solvent signal from overwhelming the analyte signals.

  • Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C spectra to assign all resonances.

    • Acquire 2D correlation spectra (COSY, HSQC) to confirm assignments.

    • Causality: Unambiguous assignment is a prerequisite for interpreting NOE and coupling data.

    • Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (e.g., 300-800 ms) to identify through-space proton-proton correlations.

    • Acquire a high-resolution 1D ¹H spectrum to accurately measure ³JHH coupling constants.

  • Data Analysis:

    • Integrate NOESY cross-peaks to obtain relative volume information, which can be translated into semi-quantitative distance restraints.

    • Measure ³JHH values and use the Karplus equation to estimate corresponding dihedral angles.

    • Compare these experimental restraints (distances, angles) with the values from the low-energy conformers predicted by computation.

X-ray Crystallography: The Solid-State Snapshot

X-ray crystallography provides an unambiguous, high-resolution structure of the molecule as it exists in a crystal lattice.[12] It is the most definitive method for determining a single conformation.

  • Strength: Provides precise bond lengths, bond angles, and dihedral angles.[13]

  • Limitation: The conformation observed in the crystal may be influenced by crystal packing forces and may not be the most stable or biologically relevant conformation in solution.[6] Therefore, it should be considered as one piece of the puzzle, representing a single, low-energy state of the molecule.

Experimental Protocol: X-ray Crystallography
  • Crystallization:

    • Causality: The goal is to grow a single, well-ordered crystal of sufficient size and quality for diffraction. This is often the most challenging step.

    • Procedure:

      • Dissolve the highly purified compound in a minimal amount of a suitable solvent.

      • Attempt crystallization using various techniques: slow evaporation, vapor diffusion (hanging or sitting drop), or cooling.

      • Screen a wide range of solvent/anti-solvent systems.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Expose the crystal to a monochromatic X-ray beam, rotating the crystal to collect diffraction patterns from all orientations.[13]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build the molecular model into the electron density map and refine it to achieve the best fit with the experimental data.[12] The final structure provides a detailed view of one specific conformer.

Conclusion: Building a Unified Model

The conformational analysis of a flexible molecule like N,N-Diethylglycine methyl ester is a multi-faceted challenge. By employing an integrated strategy that leverages the exploratory power of computational chemistry and the ground-truth validation of NMR and X-ray crystallography, researchers can build a reliable and comprehensive model of the molecule's conformational landscape. This detailed understanding is indispensable for the rational design of new derivatives with tailored properties, ultimately accelerating progress in drug development and other chemical sciences.

References

  • Google Patents. (n.d.). Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • Google Patents. (n.d.). Synthetic method of N, N-disubstituted glycine ester.
  • MySkinRecipes. (n.d.). N,N-Dimethylglycine Methyl Ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Diethylglycine. PubChem Compound Database. Retrieved from [Link]

  • Oh, H. J., et al. (2008). Conformational preferences of n - Acetyl-glycine-glycine-n′- methylamide: A theoretical study. ResearchGate. Retrieved from [Link]

  • Toney, M. D., et al. (1991). Crystallization and preliminary X-ray diffraction studies of dialkylglycine decarboxylase, a decarboxylating transaminase. Journal of Molecular Biology. Retrieved from [Link]

  • Canales, A., et al. (2019). Novel NMR Avenues to Explore the Conformation and Interactions of Glycans. ACS Omega. Retrieved from [Link]

  • Raines Lab. (n.d.). Synthesis of diethylglycine derivatives and peptides. Retrieved from [Link]

  • Poltev, V. I., et al. (2021). Experimental detection of conformational transitions between forms of DNA: problems and prospects. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Powder X-ray diffraction patterns of N-acyl-L-alanine esters. Retrieved from [Link]

  • American Institute of Physics. (2020). The challenging conformer assignment of proline methyl ester from rotational spectroscopy. The Journal of Chemical Physics. Retrieved from [Link]

  • Jarvis, S. P., et al. (2015). Measuring the mechanical properties of molecular conformers. Nature Communications. Retrieved from [Link]

  • MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Retrieved from [Link]

  • Portland Press. (2020). Computational methods for exploring protein conformations. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Maestro Tutorial: Conformational Analysis. Retrieved from [Link]

  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

  • Lee, Y. C., & Jackson, P. L. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers. Retrieved from [Link]

  • MDPI. (2020). Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid. Retrieved from [Link]

  • JenaLib. (n.d.). Structure Determination by NMR Spectroscopy. Retrieved from [Link]

  • Creighton, T. E. (1996). X Ray crystallography. PMC. Retrieved from [Link]

  • ACS Publications. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • LibreTexts. (n.d.). 3.7. Conformational analysis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Howland, M. R., et al. (2007). Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N,N-Diethylglycine Methyl Ester

As a Senior Application Scientist, I understand that rigorous science extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that rigorous science extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N,N-Diethylglycine methyl ester, grounded in regulatory standards and best laboratory practices. Our goal is to empower you, our scientific partners, to manage chemical waste with the same precision you apply to your research, ensuring a safe and environmentally responsible laboratory environment.

Hazard Profile of N,N-Diethylglycine Methyl Ester

Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. N,N-Diethylglycine methyl ester is an organic compound that requires careful management due to its specific chemical characteristics.

Based on available Safety Data Sheet (SDS) information for the compound and its close structural analogs, N,N-Diethylglycine methyl ester is classified as a flammable liquid.[1] This characteristic is a primary driver for its classification as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to ignitability .[2] While comprehensive toxicological data is limited, related compounds exhibit properties of skin, eye, and respiratory irritation.[3][4] Therefore, a cautious approach assuming similar hazards is warranted.

PropertyDataSource(s)
Chemical Name N,N-Diethylglycine methyl esterTCI[1]
CAS Number 30280-35-4TCI[1]
Physical State Colorless to Light Orange/Yellow clear liquidTCI[1]
Primary Hazard H226: Flammable liquid and vapourTCI[1]
Disposal Directive P501: Dispose of contents/container to an approved waste disposal plantTCI[1]
The Regulatory Imperative: Adherence to RCRA and OSHA Standards

The disposal of laboratory chemicals is not merely a suggestion but a legal requirement. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management from its point of generation to its final disposal—a framework known as "cradle-to-grave" responsibility under RCRA.[5][6] As the generator of the waste, your laboratory is legally responsible for its proper handling and disposal.[7]

Concurrently, the Occupational Safety and Health Administration (OSHA) , through its Hazard Communication Standard (29 CFR 1910.1200), mandates that hazards of chemicals are classified and that this information is communicated to employees.[3][8] This includes providing clear information on safe handling and disposal procedures, typically found in the SDS.

This guide is designed to help you navigate these regulatory requirements effectively.

Core Disposal Workflow: From Benchtop to Final Disposition

The following protocol outlines a self-validating system for the disposal of N,N-Diethylglycine methyl ester, ensuring safety and compliance at every stage.

G cluster_0 Step 1: At the Source cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Accumulation cluster_3 Step 4: Final Disposal A Waste Generation (e.g., reaction quench, used reagent) B Segregate from Incompatibles (Oxidizers, Strong Acids/Bases) A->B Immediately C Select Appropriate Container (Glass or HDPE, Screw Cap) B->C D Affix Hazardous Waste Label (Fill out completely) C->D E Store in Satellite Accumulation Area (SAA) (Keep container closed) D->E F Maintain Secondary Containment E->F G Contact EHS for Pickup (When container is full or per schedule) F->G H Transfer to Licensed Waste Disposal Facility G->H

Caption: Disposal workflow for N,N-Diethylglycine methyl ester.

The principle of segregation is critical to preventing dangerous chemical reactions within waste containers.[9]

  • Identify Waste Streams: Collect N,N-Diethylglycine methyl ester and materials contaminated with it (e.g., pipette tips, gloves, paper towels) separately from other waste types.

  • Segregate Incompatibles: Do not mix this waste with incompatible materials. Because it is an ester and a tertiary amine, it should be kept separate from:

    • Strong Oxidizing Agents: To prevent a potentially violent reaction.

    • Strong Acids and Bases: To avoid hydrolysis or other reactions that could generate heat or fumes.

  • Aqueous vs. Non-Aqueous: Do not mix aqueous waste containing this compound with non-aqueous (organic solvent) waste unless your facility's waste protocol specifically allows it. Co-mingling can complicate the final disposal process.

Proper containment and labeling are mandated by both the EPA and OSHA to ensure safety and proper handling.[2][8]

  • Container Selection:

    • Use a container made of compatible material, such as borosilicate glass or high-density polyethylene (HDPE).[2]

    • The container must have a leak-proof, screw-on cap.[2][10] This is crucial for preventing the escape of flammable vapors.

    • Ensure the container is in good condition, free of cracks or defects.

  • Labeling Protocol:

    • Attach a fully completed hazardous waste label to the container before adding any waste.[11]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "N,N-Diethylglycine methyl ester." Avoid abbreviations or formulas.

      • An accurate list of all contents, including solvents and their approximate percentages.[11]

      • The relevant hazard characteristics (e.g., "Ignitable," "Flammable").[11]

      • The name of the principal investigator or responsible person and the laboratory location.[11]

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[2]

  • Designate the SAA: Store the waste container in a designated area within your lab, such as a secondary containment tray inside a ventilated cabinet.[9]

  • Keep Containers Closed: The waste container must remain closed at all times except when you are actively adding waste.[2] This is a strict EPA requirement to prevent spills and the release of vapors.

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub to contain any potential leaks or spills.[9]

  • Monitor Fill Level: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

The final step is to transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) via your institution's established procedures.[4][11]

  • Contact Environmental Health & Safety (EHS): When the container is full or reaches your institution's time limit for accumulation (e.g., 12 months in academic labs), contact your EHS or equivalent safety office to schedule a waste pickup.[12]

  • Do Not Pour Down the Drain: Under no circumstances should N,N-Diethylglycine methyl ester or its solutions be disposed of down the sanitary sewer system.[3][9] This is environmentally harmful and a violation of EPA regulations.

  • Professional Disposal: The waste will be handled by trained professionals and transported to a permitted facility for disposal, likely through high-temperature incineration.[13][14]

Managing Spills and Contaminated Materials

In the event of a small spill, follow these procedures:

  • Alert Personnel: Immediately notify others in the area.

  • Remove Ignition Sources: Since the material is flammable, extinguish any open flames and turn off nearby hot plates or other ignition sources.[3]

  • Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and nitrile gloves.[4]

  • Contain and Absorb: For small liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully scoop the absorbent material into a designated container. Label this container as "Debris contaminated with N,N-Diethylglycine methyl ester" and manage it as hazardous waste.[14]

  • Decontaminate: Clean the spill area with soap and water.

Decontamination of Reusable Equipment

For reusable glassware or equipment contaminated with N,N-Diethylglycine methyl ester:

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) into a designated hazardous waste container for flammable organic waste.

  • Wash: Wash the rinsed equipment thoroughly with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

This triple-rinse procedure ensures that residual chemical is captured as hazardous waste, rendering the equipment safe for reuse.

By integrating these scientifically sound and compliant procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental stewardship.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: N,N-Dimethylglycine.[Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.[Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[Link]

  • Occupational Safety and Health Administration. Guidance For Hazard Determination.[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.[Link]

  • LabManager. (2022-03-24). Hazardous Waste Management in the Laboratory.[Link]

  • U.S. Environmental Protection Agency. Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes.[Link]

  • Environmental Marketing Services. (2025-08-04). Effective Laboratory Waste Management Tips.[Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.[Link]

  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling.[Link]

  • StateScape. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.[Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories.[Link]

  • Occupational Safety and Health Administration. 1910.1200 - Hazard Communication.[Link]

  • Occupational Safety and Health Administration. Hazard Communication - Appendix A.[Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethylglycine methyl ester
Reactant of Route 2
Reactant of Route 2
N,N-Diethylglycine methyl ester
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